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Core Science & Biosynthesis

Foundational

Technical Deep Dive: PIK-75 Mechanism of Action and Experimental Utility

The following technical guide provides an in-depth analysis of PIK-75, focusing on its dual mechanism as a potent p110α inhibitor and a proteasomal degrader. Executive Summary PIK-75 is a first-generation imidazopyridine...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of PIK-75, focusing on its dual mechanism as a potent p110α inhibitor and a proteasomal degrader.

Executive Summary

PIK-75 is a first-generation imidazopyridine inhibitor historically significant for its nanomolar potency against the p110α (PIK3CA) isoform of phosphoinositide 3-kinase (PI3K). Unlike standard ATP-competitive inhibitors, PIK-75 exhibits a unique kinetic profile and a secondary mechanism of action: it induces the proteasomal degradation of p110α.

However, its utility is complicated by a "dirty" selectivity profile, most notably its equipotent inhibition of DNA-PK and CDK9 . This guide dissects the molecular mechanics of PIK-75, differentiates its kinase inhibition from its degradation capability, and provides validated protocols for researchers using this compound as a chemical probe.

Molecular Mechanism of Action[1][2]

Binding Kinetics: The "Non-Competitive" Anomaly

While most PI3K inhibitors (e.g., Wortmannin, LY294002) function as classic ATP-competitive antagonists, PIK-75 displays a distinct kinetic signature. Structural activity relationship (SAR) studies indicate that PIK-75 binds within the ATP-binding cleft but interacts with non-conserved residues, specifically Ser773 in p110α.

  • Kinetic Classification: Research suggests PIK-75 acts as a competitive inhibitor with respect to the lipid substrate (Phosphatidylinositol) and a non-competitive inhibitor with respect to ATP . This implies that while it occupies the ATP pocket, its binding induces a conformational lock that prevents lipid substrate engagement, distinct from simple ATP displacement.

  • Isoform Selectivity: The interaction with Ser773 (a residue not conserved in p110β, which has Asn775) confers its high selectivity for p110α over p110β (approx. 200-fold).[1]

The Degradation Phenomenon

A critical, often overlooked feature of PIK-75 is its ability to act as a "molecular degrader" rather than a simple inhibitor.

  • Conformational Stress: Upon binding, PIK-75 induces a structural shift in the p110α protein.[2]

  • Ubiquitination: This conformational change exposes hydrophobic residues or destabilizes the p110α/p85 heterodimer interface, marking the catalytic subunit for poly-ubiquitination.

  • Proteolysis: The ubiquitinated p110α is subsequently targeted to the 26S proteasome for degradation. This results in a sustained reduction of PI3K signaling that persists even after the drug is washed out, a feature not seen with reversible inhibitors like A66.

Visualization: Dual Mechanism of Action

The following diagram illustrates the bifurcation of PIK-75's effects on the p110α protein.

PIK75_Mechanism PIK75 PIK-75 p110 p110α (PIK3CA) PIK75->p110 Target Engagement ATP_Pocket ATP Binding Pocket (Ser773 Interaction) p110->ATP_Pocket Occupies Conf_Change Conformational Change ATP_Pocket->Conf_Change Induces Inhibition Kinase Inhibition (Block PIP3 Production) ATP_Pocket->Inhibition Steric Hindrance Ubiquitin Ubiquitination Conf_Change->Ubiquitin Exposes Lysines Degradation Proteasomal Degradation Ubiquitin->Degradation 26S Proteasome

Caption: PIK-75 engages p110α to block catalysis (Inhibition) and induce instability (Degradation).[1][3][4][5]

Selectivity Profile & Off-Target Risks

Researchers must exercise extreme caution when interpreting cellular data generated with PIK-75. It is not a "clean" p110α probe.

Quantitative Selectivity Table

The table below summarizes the inhibitory potency (IC50) of PIK-75 against its primary targets. Note the dangerous overlap with DNA-PK.

Target KinaseIC50 (nM)Biological FunctionRisk in Experimental Design
p110α (PIK3CA) 5.8 Cell Growth/MetabolismPrimary Target
DNA-PK 2.0 DNA Repair (NHEJ)Critical: Confounding apoptosis data
p110γ 76Immune Cell MigrationModerate Selectivity Window
p110β 1,300Thrombosis/Cell CycleHigh Selectivity
CDK9 < 100*Transcription ElongationHigh: Affects global gene expression

*Potency varies by assay conditions but is biologically significant.

The DNA-PK Confound

Because PIK-75 inhibits DNA-PK with equal or greater potency than p110α, observed cytotoxicity in cancer cells may be due to blocked DNA repair (NHEJ pathway) rather than PI3K pathway inhibition.

  • Control Strategy: Always use a specific DNA-PK inhibitor (e.g., NU7441 ) alongside PIK-75 to deconvolve these effects.

Experimental Protocols

Protocol A: Validating Kinase Inhibition (Luminescence Assay)

Objective: Determine IC50 of PIK-75 against recombinant p110α using ATP depletion.

Reagents:

  • Recombinant p110α/p85α complex.

  • Substrate: PIP2:PS lipid vesicles.

  • Detection: Kinase-Glo® (Promega) or equivalent.

Workflow:

  • Lipid Preparation: Sonicate PIP2 and PS (Phosphatidylserine) in kinase buffer (20 mM HEPES pH 7.5, 5 mM MgCl2) to form lipid vesicles.

  • Inhibitor Incubation: Dispense 5 µL of PIK-75 (serial dilution in DMSO) into a white 384-well plate. Add 10 µL of enzyme mix (p110α). Incubate for 20 min at RT.

  • Reaction Start: Add 10 µL of ATP (10 µM final) + Lipid Mix.

  • Incubation: Incubate for 60 min at RT (linear phase).

  • Termination/Detection: Add 25 µL Kinase-Glo reagent. Incubate 10 min.

  • Read: Measure Luminescence.

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope).

Protocol B: Validating Degradation (Cycloheximide Chase)

Objective: Confirm PIK-75 induces physical loss of p110α protein, distinguishing it from standard inhibition.

Workflow:

  • Seeding: Plate cells (e.g., MCF7) at 70% confluency.

  • Treatment Groups:

    • Vehicle (DMSO)

    • PIK-75 (100 nM - 1 µM)

    • Control: A66 (1 µM) – A non-degrading p110α inhibitor (Negative Control).

  • Translation Block: Add Cycloheximide (CHX) (50 µg/mL) to all wells to stop new protein synthesis.

  • Time Course: Lyse cells at 0, 2, 4, 8, and 24 hours.

  • Western Blot:

    • Primary Ab: Anti-p110α (Cell Signaling Tech #4249).

    • Loading Control: Anti-β-Actin or GAPDH.

  • Result Interpretation:

    • A66 + CHX: p110α levels decline slowly (natural turnover).

    • PIK-75 + CHX: p110α levels decline rapidly (accelerated degradation).

Signaling Pathway Impact Visualization[7]

The following DOT diagram maps the downstream consequences of PIK-75 intervention, highlighting the cross-talk between metabolic signaling (PI3K) and DNA repair (DNA-PK).

PIK75_Signaling RTK RTK (e.g., EGFR/InsR) p110a p110α (PI3K) RTK->p110a Activates DSB DNA Double-Strand Breaks DNAPK DNA-PK DSB->DNAPK Recruits PIP3 PIP3 Production p110a->PIP3 NHEJ NHEJ Repair Complex DNAPK->NHEJ PIK75 PIK-75 (Inhibitor) PIK75->p110a Inhibits & Degrades PIK75->DNAPK Potent Inhibition Akt Akt (PKB) PIP3->Akt mTOR mTORC1 Akt->mTOR Survival Cell Survival & Metabolism mTOR->Survival Repair Genomic Stability NHEJ->Repair Apoptosis Apoptosis (Cell Death) Repair->Apoptosis Failure leads to

Caption: PIK-75 simultaneously cripples the PI3K survival pathway and the DNA-PK repair pathway.

References

  • Structural Determinants of Isoform Selectivity in PI3K Inhibitors. National Institutes of Health (NIH). [Link]

  • PIK-75 is a Reversible DNA-PK and p110α Selective Inhibitor. Network of Cancer Research. [Link][5]

  • Definition of the binding mode of a new class of phosphoinositide 3-kinase α-selective inhibitors. Biochemical Journal. [Link]

  • PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression. PubMed. [Link]

  • A drug targeting only p110α can block phosphoinositide 3-kinase signalling. Biochemical Journal. [Link]

Sources

Exploratory

A Senior Application Scientist's In-Depth Technical Guide to PIK-75: Molecular Structure, Chemical Properties, and Experimental Applications

This guide provides a comprehensive technical overview of PIK-75, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) p110α and DNA-dependent protein kinase (DNA-PK). Designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of PIK-75, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) p110α and DNA-dependent protein kinase (DNA-PK). Designed for researchers, scientists, and drug development professionals, this document delves into the core molecular and chemical properties of PIK-75, its mechanism of action, and detailed protocols for its application in preclinical research.

Introduction: Understanding the Significance of PIK-75

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Its frequent dysregulation is a hallmark of various human cancers, making it a prime target for therapeutic intervention.[2][5] PIK-75 has emerged as a valuable research tool and a potential therapeutic agent due to its high potency and selectivity for the p110α isoform of PI3K, which is frequently mutated and overexpressed in tumors.[6][7]

This guide will provide an in-depth exploration of PIK-75, moving from its fundamental chemical identity to its complex biological activities and practical experimental applications.

Molecular and Chemical Profile of PIK-75

A thorough understanding of a compound's chemical properties is foundational to its effective use in research. The key molecular and chemical characteristics of PIK-75 are summarized below.

Core Chemical Identifiers
PropertyValueSource(s)
IUPAC Name N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide[1][4][8]
Molecular Formula C16H14BrN5O4S[1][9]
Molecular Weight 452.28 g/mol [1][9]
CAS Number 372196-67-3 (free base)[1][5]
SMILES O=S(C1=CC(=O)=CC=C1C)(N(C)/N=C/C2=CN=C3C=CC(Br)=CN32)=O[2][10]
Physicochemical Properties

The physicochemical properties of PIK-75 are critical for designing experiments, particularly concerning its formulation and delivery.

  • Solubility: PIK-75 exhibits poor aqueous solubility, which is a significant consideration for in vivo studies.[7] It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO).[5] For in vitro assays, stock solutions are typically prepared in DMSO.[8][11]

  • Stability: PIK-75 is stable for at least one year when stored correctly.[1] For long-term storage, it is recommended to keep the compound at -20°C in a dry, dark environment.[5] Stock solutions in DMSO can be stored at -20°C or -80°C.[8][10]

  • Formulation: The compound is available as a free base and as a hydrochloride salt (PIK-75 HCl).[4][5] The hydrochloride salt may offer improved handling and formulation characteristics.

Mechanism of Action: A Dual Inhibitor of PI3Kα and DNA-PK

PIK-75 exerts its biological effects primarily through the competitive inhibition of the ATP-binding sites of its target kinases.[5]

Primary Targets and Selectivity

PIK-75 is a potent inhibitor of the p110α isoform of PI3K and DNA-PK.[2][10][12] Its selectivity for p110α over other Class I PI3K isoforms is a key feature, with over 200-fold greater potency against p110α compared to p110β.[2][10][12]

The following table summarizes the in vitro inhibitory activity of PIK-75 against various kinases:

TargetIC50Source(s)
DNA-PK 2 nM[2][12]
p110α (PI3Kα) 5.8 nM[2][10][12]
p110γ (PI3Kγ) 76 nM[2][10][12]
p110δ (PI3Kδ) 510 nM[2][12]
p110β (PI3Kβ) 1.3 µM[2][10][12]
mTORC1 ~1 µM[2][10]
Downstream Signaling Effects

By inhibiting PI3Kα, PIK-75 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] This abrogation of PIP3 production leads to the suppression of downstream signaling through key effectors like Akt and mTOR, which are crucial for cell survival and proliferation.[5][13] The inhibition of Akt phosphorylation at both Ser473 and Thr308 is a hallmark of PIK-75 activity.[2][10]

The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway and the point of inhibition by PIK-75.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth GF Growth Factor GF->RTK Activates PIK75 PIK-75 PIK75->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PIK-75 inhibits the PI3K/Akt/mTOR signaling pathway.

Biological Activities and Therapeutic Potential

PIK-75 has demonstrated a range of biological activities in preclinical models, primarily centered around its ability to inhibit cell growth and induce apoptosis in cancer cells.[2][10]

  • Inhibition of Cell Proliferation: PIK-75 effectively inhibits the proliferation of various cancer cell lines, with IC50 values typically in the nanomolar range.[5] For example, it has shown efficacy in pancreatic cancer and esophageal squamous cell carcinoma cell lines.[2][14]

  • Induction of Apoptosis: Unlike some PI3K inhibitors that primarily cause cell cycle arrest, PIK-75 is known to induce significant apoptosis.[13]

  • In Vivo Efficacy: In vivo studies have shown that PIK-75 can inhibit tumor growth in xenograft models.[5] It has also been shown to potentiate the anticancer activity of other chemotherapeutic agents like gemcitabine.[2][10]

  • Anti-inflammatory Potential: Beyond its applications in oncology, PIK-75 has also been reported to possess anti-inflammatory properties.[3]

Experimental Protocols: A Practical Guide

As a Senior Application Scientist, I emphasize that robust and reproducible data comes from well-designed and meticulously executed experiments. The following protocols are provided as a guide and should be optimized for your specific cell lines and experimental conditions.

In Vitro PI3Kα Kinase Assay

This protocol is designed to determine the direct inhibitory effect of PIK-75 on the enzymatic activity of recombinant PI3Kα.

Principle: This assay measures the phosphorylation of PIP2 to PIP3 by PI3Kα. The amount of PIP3 produced is quantified, typically using a luminescent or radioactive readout.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PIK-75

  • Kinase assay buffer (e.g., 20 mM HEPES, pH 7.5, 5 mM MgCl2)

  • Phosphatidylinositol (PI) or PIP2 substrate

  • ATP (radiolabeled [γ-32P]ATP for radiometric assays, or non-labeled for luminescent assays)

  • ADP-Glo™ Kinase Assay kit (for luminescent format)

  • 96-well plates

Protocol:

  • PIK-75 Preparation: Prepare a 10 mM stock solution of PIK-75 in 100% DMSO. Create a serial dilution series in DMSO, then further dilute in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid enzyme inhibition.[7]

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Kinase assay buffer

    • Diluted PIK-75 or vehicle (DMSO) control

    • Recombinant PI3Kα enzyme

  • Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the start of the reaction.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the lipid substrate (PIP2) and ATP.

  • Incubation: Incubate the plate at 30°C for 40-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Radiometric Assay: Stop the reaction by adding 1 M HCl. Extract the phospholipids and quantify the incorporated radioactivity using a scintillation counter.[8][11]

    • Luminescent Assay (ADP-Glo™): Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Read the luminescence on a plate reader.[7]

  • Data Analysis: Calculate the percent inhibition for each PIK-75 concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow Prep Prepare PIK-75 Serial Dilutions Setup Set up Reaction: Buffer, PIK-75, PI3Kα Prep->Setup PreInc Pre-incubate 15 min at RT Setup->PreInc Initiate Initiate Reaction: Add PIP2 + ATP PreInc->Initiate Incubate Incubate 40-60 min at 30°C Initiate->Incubate Terminate Terminate Reaction & Detect Signal Incubate->Terminate Analyze Analyze Data & Calculate IC50 Terminate->Analyze

Caption: Workflow for an in vitro PI3Kα kinase inhibition assay.

Cell Proliferation (MTT) Assay

This protocol measures the effect of PIK-75 on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PIK-75

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well tissue culture plates

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of PIK-75 in complete culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Replace the medium in the wells with the medium containing PIK-75 or vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[6][16]

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well.[11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[15] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Western Blot Analysis of Akt Phosphorylation

This protocol is used to assess the inhibitory effect of PIK-75 on the PI3K pathway within cells by measuring the phosphorylation status of Akt.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies specific for phosphorylated Akt (p-Akt) and total Akt, the inhibitory effect of PIK-75 on the pathway can be quantified.

Materials:

  • Cancer cell line of interest

  • PIK-75

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-Akt (Ser473), anti-p-Akt (Thr308), anti-total Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Treatment and Lysis: Plate cells and treat with various concentrations of PIK-75 for a specified time (e.g., 1-6 hours). After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay to ensure equal protein loading.[17]

  • SDS-PAGE and Transfer: Denature the protein samples and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[17][18]

  • Stripping and Re-probing: To normalize the p-Akt signal, the membrane can be stripped and re-probed for total Akt and a loading control.[18]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal to determine the extent of inhibition.

Conclusion and Future Perspectives

PIK-75 is a powerful and selective dual inhibitor of PI3Kα and DNA-PK, making it an invaluable tool for cancer research and the study of the PI3K signaling pathway. Its well-defined molecular structure and chemical properties, coupled with its potent biological activity, provide a solid foundation for its use in a variety of preclinical experimental settings. The protocols outlined in this guide offer a starting point for researchers to investigate the effects of PIK-75 in their own models. As research into PI3K inhibitors continues to evolve, the insights gained from studies using PIK-75 will undoubtedly contribute to the development of more effective and targeted cancer therapies.

References

  • PIK-75 | 372196-67-3 | Reference standards - Shimadzu Chemistry & Diagnostics.
  • PIK-75 hydrochloride | DNA-PK/p110α Inhibitor | MedChemExpress.
  • PIK-75 HCl | CAS#372196-77-5 | PI3K inhibitor - MedKoo Biosciences.
  • PIK-75 | DNA-PK/p110α Inhibitor - MedchemExpress.com.
  • PIK-75 - Inxight Drugs.
  • CAS 372196-77-5 (PIK 75 hydrochloride) - BOC Sciences.
  • PIK-75 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY.
  • PIK-75, (Z)
  • PIK-75 HCl | PI3K inhibitor | CAS 372196-77-5 - Selleck Chemicals.
  • Dual blockade of lipid and cyclin-dependent kinases induces synthetic lethality in malignant glioma | PNAS.
  • PIK-75 HCl D
  • Application Notes and Protocols for Western Blot Analysis of Akt Signaling Following Akt-IN-11 Tre
  • MTT Cell Proliferation Assay -
  • D
  • MTT assay protocol | Abcam.
  • PI3K/AKT/mTOR signaling - GeneGlobe - QIAGEN.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
  • PIK/AKT/mTOR p
  • PIK75 effectively reverses PI3K‒AKT activation caused by palbociclib resistance and synergistically inhibits the progression of esophageal squamous cell carcinoma - PMC.
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?.
  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribul
  • Application Notes and Protocols for Western Blot Analysis of PI3K/AKT Pathway After Chalcone Tre
  • PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC - NIH.

Sources

Foundational

Precision Targeting of Class I PI3K Isoforms: The PIK-75 Profile

Topic: PIK-75 IC50 values for PI3K alpha vs beta isoforms Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Researchers, Medicinal Chemists, and Lead Biologists[1] Executive Summary PIK-75 is a poten...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: PIK-75 IC50 values for PI3K alpha vs beta isoforms Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Researchers, Medicinal Chemists, and Lead Biologists[1]

Executive Summary

PIK-75 is a potent, ATP-competitive small molecule inhibitor belonging to the imidazopyridine class.[1][2] Historically utilized as a chemical probe to dissect the roles of Class IA Phosphoinositide 3-kinases (PI3K), it is defined by a steep selectivity cliff between the p110


  and p110

isoforms.[1]

While PIK-75 is frequently cited for its picomolar-to-low-nanomolar potency against p110


, scientific integrity requires acknowledging its "dual-warhead" nature: it is an equipotent inhibitor of DNA-PK  (DNA-dependent protein kinase).[1] This guide provides the verified IC50 data, structural context, and a self-validating experimental protocol for researchers utilizing this compound in antiproliferative or metabolic assays.[1]

Chemical & Pharmacological Profile

  • Compound Name: PIK-75 (HCl salt often used for solubility)[1][3]

  • Chemical Class: Imidazopyridine[1][2]

  • Mechanism of Action: Reversible, ATP-competitive inhibition.[1][2] It binds to the ATP-binding pocket of the p110 catalytic subunit, preventing the phosphorylation of PIP2 (Phosphatidylinositol 4,5-bisphosphate) to PIP3 (Phosphatidylinositol 3,4,5-trisphosphate).[1][4]

  • Solubility: Soluble in DMSO (up to 100 mM); poor aqueous solubility requires careful handling in cell-based media (step-wise dilution recommended).[1]

The Selectivity Core: vs. Isoforms

The utility of PIK-75 lies in its ability to distinguish between p110


 (often associated with insulin signaling and PIK3CA mutations) and p110

(associated with GPCR signaling and PTEN-null tumors).[1]
Quantitative Data Summary

The following values represent the consensus mean IC50s derived from cell-free enzymatic assays (typically radiometric or fluorescence polarization ATP-competition assays).

Target KinaseIsoform SubunitIC50 Value (nM)Selectivity Ratio (vs. p110

)
PI3K

p110

5.8 1x (Reference)
DNA-PK -2.0 ~0.3x (More Potent)
PI3K

p110

76~13x
PI3K

p110

510~88x
PI3K

p110

1,300 >200x
mTOR-~1,000+>170x
Comparative Analysis
  • The Alpha/Beta Cliff: PIK-75 exhibits a >200-fold selectivity for the

    
     isoform over the 
    
    
    
    isoform.[3] This makes it an excellent tool for verifying if a cellular phenotype is driven by p110
    
    
    , provided the concentration is kept below 100 nM.
  • The DNA-PK Liability: Researchers must note that PIK-75 inhibits DNA-PK (IC50 ~2 nM) even more potently than PI3K

    
    .[1] In cellular assays involving DNA damage response or apoptosis, effects may be conflated between PI3K pathway suppression and NHEJ (Non-Homologous End Joining) blockade.[1]
    

Mechanistic Visualization

The following diagram illustrates the dual-inhibition nodes of PIK-75 within the PI3K/Akt and DNA Repair pathways.[1]

PIK75_Pathway RTK RTK / GPCR PI3K_Alpha PI3Kα (p110α) RTK->PI3K_Alpha PI3K_Beta PI3Kβ (p110β) RTK->PI3K_Beta PIP3 PIP3 PI3K_Alpha->PIP3 Phosphorylation PI3K_Beta->PIP3 PIP2 PIP2 PIP2->PIP3 Substrate Akt Akt (PKB) PIP3->Akt mTOR mTORC1 Akt->mTOR DSB DNA Double Strand Break DNAPK DNA-PK DSB->DNAPK NHEJ NHEJ Repair DNAPK->NHEJ PIK75 PIK-75 (Inhibitor) PIK75->PI3K_Alpha High Potency (IC50 ~5.8 nM) PIK75->PI3K_Beta Low Potency (IC50 ~1.3 µM) PIK75->DNAPK High Potency (IC50 ~2 nM)

Caption: PIK-75 acts as a dual-node inhibitor, potently blocking PI3K


 and DNA-PK while sparing PI3K

at physiological concentrations.[1]

Experimental Protocol: Determining IC50

To validate the IC50 values in your specific cellular or enzymatic context, use the following self-validating workflow. This protocol uses a luminescent ADP-detection assay (e.g., ADP-Glo), which is robust against compound fluorescence interference.[1]

Reagents Required[1][3][4][6][7]
  • Enzyme: Recombinant human p110

    
    /p85
    
    
    
    and p110
    
    
    /p85
    
    
    complex.[1][4]
  • Substrate: PIP2:PS lipid vesicles (50

    
    M).
    
  • ATP: Ultra-pure ATP (concentration should be at

    
     apparent, typically 10-50 
    
    
    
    M).[1]
  • Buffer: 50 mM HEPES pH 7.5, 3 mM MgCl

    
    , 1 mM EGTA, 0.03% CHAPS.
    
Workflow Diagram

IC50_Workflow Step1 1. Serial Dilution (PIK-75 in DMSO) Step3 3. Reaction Start (Add ATP + PIP2) Step1->Step3 Step2 2. Enzyme Prep (p110α or p110β) Step2->Step3 Step4 4. Incubation (60 min @ RT) Step3->Step4 Step5 5. ADP Detection (Luciferase Rgt) Step4->Step5 Step6 6. Data Fit (Sigmoidal Dose-Response) Step5->Step6

Caption: Step-by-step enzymatic assay workflow for IC50 determination.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10 mM stock of PIK-75 in 100% DMSO. Create 3-fold serial dilutions in DMSO to generate a 10-point dose-response curve (Range: 10

    
    M to 0.5 nM).
    
  • Enzyme Activation: Dilute p110

    
     and p110
    
    
    
    enzymes in Kinase Buffer.
    • Critical Check: Ensure enzyme concentration is linear with respect to time and concentration (typically 0.5 - 2 ng/

      
      L).[1]
      
  • Inhibitor Incubation: Add 1

    
    L of diluted PIK-75 to 4 
    
    
    
    L of enzyme solution.[1] Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.
  • Reaction Initiation: Add 5

    
    L of Substrate Mix (ATP + PIP2).[1][4]
    
    • Control 1 (Max Signal): DMSO only + Enzyme + Substrate.[1]

    • Control 2 (Min Signal): DMSO only + Buffer (No Enzyme).[1]

  • Reaction: Incubate for 60 minutes at RT.

  • Detection: Add ADP-detection reagent (e.g., 10

    
    L ADP-Glo Reagent) to stop the kinase reaction and deplete remaining ATP.[1] Incubate 40 mins. Add Kinase Detection Reagent (convert ADP to ATP -> Luciferase).[1]
    
  • Analysis: Measure luminescence. Calculate percent inhibition:

    
    
    Fit data to a 4-parameter logistic equation to derive the IC50.
    

Expertise & Troubleshooting

  • The "Beta" False Positive: If you observe p110

    
     inhibition at concentrations < 500 nM, check your ATP concentration. PIK-75 is ATP-competitive; running the assay at ATP concentrations significantly below 
    
    
    
    will artificially lower the IC50 values, making the compound appear more potent and less selective than it is physiologically.[1]
  • Solubility Crash: PIK-75 is hydrophobic.[1] In aqueous buffers, ensure DMSO concentration is maintained at 1-2% or use a carrier like CHAPS to prevent compound precipitation, which leads to erratic IC50 curves.[1]

References

  • Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling."[1] Cell.

    • Source:[1]

    • Relevance: The foundational paper establishing the 5.8 nM (alpha) vs 1.3

      
      M (beta) selectivity profile.[1]
      
  • Chaussade, C., et al. (2007). "Evidence for functional redundancy of class IA PI3K isoforms in insulin signalling."[1] Biochemical Journal.

    • Source:[1]

    • Relevance: Validates PIK-75 specificity in cellular contexts and discusses the DNA-PK overlap.
  • Fan, Q-W., et al. (2006). "A Dual PI3 Kinase/mTOR Inhibitor Reveals Emergent Efficacy in Glioma."[1] Cancer Cell.[1]

    • Source:[1]

    • Relevance: Discusses the structural basis of imidazopyridine inhibitors and their activity profiles.
  • SelleckChem / Cayman Chemical Technical D

    • Source:[1]

    • Relevance: Verification of commercial batch QC data confirming consistent IC50 ranges (DNA-PK: 2 nM, p110 : 5.8 nM).

Sources

Exploratory

Unraveling the Impact of PIK-75 on Insulin Signaling and Glucose Metabolism: A Technical Guide

Executive Summary Phosphatidylinositol 3-kinases (PI3Ks) are central nodes in cellular signaling, governing growth, survival, and metabolic homeostasis. Among the Class IA PI3Ks, the p110α isoform (encoded by PIK3CA) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phosphatidylinositol 3-kinases (PI3Ks) are central nodes in cellular signaling, governing growth, survival, and metabolic homeostasis. Among the Class IA PI3Ks, the p110α isoform (encoded by PIK3CA) is the indispensable catalytic subunit driving insulin-dependent glucose metabolism in peripheral tissues.

To dissect this pathway, researchers rely on highly selective pharmacological tools. PIK-75 has emerged as a critical, reversible, and highly potent p110α-selective inhibitor. This whitepaper provides an in-depth technical analysis of PIK-75’s binding kinetics, its mechanistic disruption of the insulin signaling cascade, its divergent physiological effects on glucose metabolism, and field-proven, self-validating experimental protocols for its application in metabolic research.

Pharmacological Profile and Mechanism of Selectivity

Unlike broad-spectrum PI3K inhibitors (e.g., LY294002 or Wortmannin), PIK-75 is an imidazopyridine derivative engineered for extreme isoform selectivity[1].

Isoform Selectivity Data

PIK-75 demonstrates profound selectivity for p110α over other Class I catalytic subunits. This selectivity is crucial for isolating insulin-specific metabolic pathways without inducing the off-target toxicity associated with pan-PI3K blockade.

Table 1: PIK-75 Selectivity Profile (IC50 Values)

PI3K Isoform IC50 Value Selectivity Ratio (vs p110α) Primary Biological Role
p110α 5.8 nM 1x Insulin signaling, glucose homeostasis
p110γ 76 nM ~13x Immune cell activation, inflammation
p110δ 510 nM ~88x B-cell/T-cell signaling

| p110β | 1.3 μM | ~224x | Platelet aggregation, thrombosis |

Data synthesized from established biochemical assays[1][2].

The Structural Basis of Inhibition (Lipid-Competitive Kinetics)

A common misconception in early literature was that PIK-75 acted purely as an ATP-competitive inhibitor[3]. However, advanced in vitro mutagenesis and kinetic analyses have revealed a more sophisticated mechanism. PIK-75 is actually a lipid-competitive inhibitor that competes with the lipid substrate phosphatidylinositol (PI)[4].

Its extreme p110α selectivity is driven by a unique direct binding interaction with Ser773 , a non-conserved amino acid located in "Region 2" of the p110α catalytic domain[4]. Mutations at Ser773 completely abolish PIK-75's inhibitory efficacy, confirming this residue as the structural linchpin for its target specificity[4].

Mechanistic Disruption of the Insulin Signaling Cascade

In a healthy metabolic state, insulin binds to the Insulin Receptor (IR), recruiting IRS-1 and activating p110α. This kinase phosphorylates PIP2 into the second messenger PIP3, which subsequently recruits PDK1 and Akt to the plasma membrane. Akt is then phosphorylated at Thr308 and Ser473, triggering the translocation of GLUT4 vesicles to the membrane to facilitate cellular glucose uptake[5].

By specifically binding near Ser773 and blocking PI interaction, PIK-75 halts the production of PIP3[1][4]. Consequently, downstream Akt phosphorylation is blunted in a dose-dependent manner, effectively inducing a state of acute, localized insulin resistance[5].

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K PI3K (p110α) IRS1->PI3K PIP3 PIP3 Production PI3K->PIP3 PIK75 PIK-75 PIK75->PI3K Inhibits Akt Akt (p-Ser473/p-Thr308) PIP3->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose Glucose Uptake GLUT4->Glucose

PI3K/Akt insulin signaling pathway and targeted p110α inhibition by PIK-75.

Divergent Metabolic Consequences: In Vitro vs. In Vivo

The application of PIK-75 has unveiled the highly tissue-specific roles of p110α in glucose metabolism.

Peripheral Tissues (Adipocytes & Myotubes)

In 3T3-L1 pre-adipocytes and skeletal myotubes, p110α is the dominant PI3K isoform. Treatment with PIK-75 (at concentrations as low as 10-100 nM) profoundly blocks insulin-induced PIP3 production and subsequent Akt phosphorylation (both Ser473 and Thr308)[5]. This halts GLUT4 translocation, completely arresting glucose uptake and mimicking severe peripheral insulin resistance[1].

The Pancreatic β-Cell Paradox

While PIK-75 blocks glucose uptake in peripheral tissues, it exerts a paradoxical effect in the pancreas. Acute treatment of primary cultured mouse islets with PIK-75 actually potentiates glucose-induced insulin secretion [6][7]. Total internal reflection fluorescent (TIRF) microscopy reveals that acute p110α inhibition upregulates the fusion events of "newcomer" insulin granules to the plasma membrane[6]. This suggests that basal p110α activity in β-cells normally exerts a suppressive tone on specific pools of insulin granules.

Systemic In Vivo Effects

When administered in vivo, the peripheral blockade overrides the pancreatic potentiation. Mice treated with PIK-75 exhibit marked impairments in glucose tolerance and insulin tolerance, alongside increased hepatic glucose output[8]. This pharmacological evidence solidifies p110α as the pre-eminent isoform acutely regulating systemic glucose metabolism[8].

Self-Validating Experimental Protocols

To ensure scientific integrity, assays utilizing PIK-75 must incorporate internal logical controls to rule out off-target kinase inhibition. Below are two field-proven, self-validating protocols.

Protocol A: In Vitro Assessment of PIK-75 on Adipocyte Insulin Signaling

Objective: Quantify the IC50 of PIK-75 on insulin-stimulated Akt phosphorylation while proving the effect is strictly PIP3-dependent.

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Culture 3T3-L1 pre-adipocytes and differentiate them into mature adipocytes using a standard IBMX/Dexamethasone/Insulin cocktail for 7-10 days.

  • Serum Starvation: Wash cells with PBS and incubate in serum-free DMEM for 4 hours.

  • Inhibitor Pre-treatment: Treat cells with a vehicle (DMSO) or a dose-response gradient of PIK-75 (1 nM, 10 nM, 50 nM, 100 nM, 500 nM) for 30 minutes.

  • Self-Validation Cohort (PTEN Inhibition): In a parallel 100 nM PIK-75 cohort, co-administer 10 μM bpV(phen), a potent PTEN inhibitor.

  • Insulin Stimulation: Stimulate all wells with 100 nM recombinant human insulin for exactly 10 minutes.

  • Harvest & Analysis: Lyse cells immediately in ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors. Perform Western Blotting for p-Akt (Ser473), total Akt, and GAPDH.

The Causality & Logic: Serum starvation eliminates basal growth factor noise, ensuring Akt phosphorylation is strictly insulin-driven. The addition of the PTEN inhibitor bpV(phen) creates a self-validating system . PTEN normally dephosphorylates PIP3 back to PIP2. By inhibiting PTEN, we artificially preserve PIP3 levels independent of PI3K activity. If PIK-75 specifically targets PI3K (and does not directly inhibit Akt), the bpV(phen) treatment will rescue Akt phosphorylation. If the rescue fails, it indicates PIK-75 has degraded or is exhibiting off-target Akt toxicity.

Workflow Step1 1. Differentiate 3T3-L1 Pre-adipocytes Step2 2. Serum Starvation & PIK-75 Pre-treatment Step1->Step2 Step3 3. Insulin Stimulation (100 nM, 10 min) Step2->Step3 Step4 4. Lysis & Protein Extraction Step3->Step4 Step5 5. Western Blot Analysis (p-Akt, t-Akt) Step4->Step5 Validation Self-Validation: PTEN Inhibitor (bpV) Rescue Control Validation->Step3 Rescues PIP3

Self-validating workflow for assessing PIK-75 impact on adipocyte insulin signaling.

Protocol B: In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)

Objective: Determine the acute systemic impact of p110α blockade on glucose clearance.

Step-by-Step Methodology:

  • Preparation: Fast wild-type C57BL/6J mice for 6 hours (morning fast) to deplete hepatic glycogen while maintaining physiological stress levels.

  • Inhibitor Administration: Intraperitoneally (i.p.) inject mice with Vehicle, PIK-75 (10 mg/kg), or TGX-221 (a p110β-specific inhibitor, 10 mg/kg) 30 minutes prior to the glucose challenge.

  • Baseline Measurement: Snip the tail vein and measure baseline fasting blood glucose (Time = 0) using a handheld glucometer.

  • Glucose Challenge: Inject a bolus of D-glucose (2 g/kg body weight) i.p.

  • Kinetic Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for glucose clearance.

The Causality & Logic: Fasting establishes a baseline where glucose clearance relies entirely on the acute insulin response. Pre-treating with PIK-75 isolates the systemic reliance on the p110α isoform[8]. Self-Validation: Including the TGX-221 (p110β) cohort acts as an in vivo specificity control. Because p110β does not primarily drive glucose uptake, the TGX-221 mice should clear glucose normally. If they do not, it indicates the inhibitor dosages are too high, causing cross-reactivity and loss of isoform specificity.

Conclusion

PIK-75 remains a gold-standard pharmacological probe for dissecting the PI3K/Akt pathway. By acting as a lipid-competitive inhibitor at the Ser773 residue of p110α, it provides unparalleled precision in shutting down insulin-mediated PIP3 production. When deployed within self-validating experimental frameworks, PIK-75 allows researchers to confidently map the complex, tissue-specific topography of glucose metabolism and insulin resistance.

References

  • Definition of the binding mode of a new class of phosphoinositide 3-kinase α-selective inhibitors using in vitro mutagenesis of non-conserved amino acids and kinetic analysis Source: PMC / NIH URL:[Link][4]

  • Structural Determinants of Isoform Selectivity in PI3K Inhibitors Source: MDPI URL:[Link][9]

  • PIK-75 is a Reversible DNA-PK and p110α Selective Inhibitor Source: Network of Cancer Research URL:[Link][5]

  • Effects of acutely inhibiting PI3K isoforms and mTOR on regulation of glucose metabolism in vivo Source: PubMed / NIH URL:[Link][8]

  • Acute Inhibition of PI3K-PDK1-Akt Pathway Potentiates Insulin Secretion through Upregulation of Newcomer Granule Fusions in Pancreatic β-Cells Source: PMC / NIH URL:[Link][6]

  • Acute Inhibition of PI3K-PDK1-Akt Pathway Potentiates Insulin Secretion through Upregulation of Newcomer Granule Fusions in Pancreatic β-Cells Source: PLOS One URL:[Link][7]

Sources

Foundational

Technical Guide: PIK-75 Induced Degradation of Nrf2 Protein Pathways

The following technical guide details the mechanisms, therapeutic implications, and experimental validation of PIK-75 induced Nrf2 degradation. [1][2] Executive Summary The transcription factor Nrf2 (Nuclear factor eryth...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanisms, therapeutic implications, and experimental validation of PIK-75 induced Nrf2 degradation.

[1][2]

Executive Summary

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is the master regulator of the antioxidant response, often hijacked by cancer cells (particularly in pancreatic ductal adenocarcinoma, PDAC) to develop chemoresistance. While canonical regulation involves the Keap1-Cul3 ubiquitin ligase complex, PIK-75 , a reversible inhibitor of DNA-PK and p110α-selective PI3K, has emerged as a potent agent capable of inducing rapid proteasome-mediated degradation of Nrf2 .

This guide explicates the non-canonical signaling axis by which PIK-75 destabilizes Nrf2, providing researchers with the causal logic and validated protocols necessary to study this interaction in drug development contexts.

Mechanistic Pathways: The PI3K/GSK-3β Axis[3]

Unlike canonical Nrf2 degraders that target the Keap1 interface, PIK-75 operates upstream via kinase modulation. The degradation mechanism relies on the PI3K-Akt-GSK-3β signaling axis .

The Signaling Cascade
  • PI3K Inhibition: PIK-75 potently inhibits the p110α subunit of Phosphoinositide 3-kinase (PI3K).

  • Akt Suppression: Reduced PIP3 generation prevents the phosphorylation and activation of Akt (Protein Kinase B).

  • GSK-3β Activation: Akt normally inhibits Glycogen Synthase Kinase-3β (GSK-3β) via phosphorylation at Ser9. With Akt suppressed, GSK-3β remains in its active, unphosphorylated state.

  • Nrf2 Phosphorylation (The Degron): Active GSK-3β phosphorylates Nrf2 at specific serine residues (Ser335/Ser338) within the Neh6 domain.

  • β-TrCP Recognition: These phosphorylated residues create a high-affinity binding motif (phosphodegron) for the β-TrCP (beta-transducin repeat-containing protein) E3 ubiquitin ligase adapter.

  • Proteasomal Degradation: β-TrCP recruits the Cullin1-Rbx1 complex, leading to Nrf2 polyubiquitination and subsequent degradation by the 26S proteasome, independent of Keap1.

Pathway Visualization

PIK75_Nrf2_Pathway cluster_mechanism PIK-75 Induced Destabilization Axis PIK75 PIK-75 (Inhibitor) PI3K PI3K (p110α) PIK75->PI3K Inhibits Akt Akt (PKB) PI3K->Akt Activates GSK3B GSK-3β (Active) Akt->GSK3B Inhibits (Phosphorylation) Nrf2 Nrf2 Protein GSK3B->Nrf2 Phosphorylates (Neh6 Domain) bTrCP β-TrCP / Cul1 (E3 Ligase) Nrf2->bTrCP Recruits Proteasome 26S Proteasome bTrCP->Proteasome Poly-Ubiquitination Degradation Degradation Proteasome->Degradation Proteolysis

Figure 1: The PIK-75 induced signaling cascade leading to Nrf2 degradation via the GSK-3β/β-TrCP axis.[1][2][3][4]

Validated Experimental Protocols

To rigorously validate PIK-75 activity, researchers must move beyond simple Western blots and employ kinetic stability assays.

Protocol A: Cycloheximide (CHX) Chase Assay

Objective: Determine the half-life (


) of Nrf2 protein in the presence of PIK-75. This distinguishes between transcriptional repression and active protein degradation.

Methodology:

  • Seeding: Plate pancreatic cancer cells (e.g., PANC-1 or MiaPaCa-2) at

    
     cells/well in 6-well plates. Allow 24h adhesion.
    
  • Pre-treatment: Treat experimental group with PIK-75 (e.g., 0.5 µM) and control group with DMSO for 2 hours.

  • Translation Block: Add Cycloheximide (CHX) at a final concentration of 50 µg/mL to all wells (

    
    ).
    
  • Time Course: Lyse cells at precise intervals: 0, 15, 30, 60, and 120 minutes post-CHX addition.

  • Analysis: Perform Western Blotting for Nrf2. Normalize bands to a loading control (β-actin or GAPDH) which acts as a stable reference.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    determines half-life:
    
    
    .

Expected Data Profile:

Time (min)Control Nrf2 Level (%)PIK-75 Treated Nrf2 Level (%)Interpretation
0100%100% (Normalized)Baseline
1595%60%Rapid decay initiation
3085%35%Significant destabilization
6070%15%Loss of >80% protein
12050%<5%Complete turnover
Protocol B: In Vivo Ubiquitination Assay

Objective: Confirm that Nrf2 loss is due to ubiquitin-proteasome tagging rather than other clearance mechanisms (e.g., autophagy).

Methodology:

  • Transfection: Transfect cells with a plasmid expressing His-tagged Ubiquitin (His-Ub).

  • Proteasome Block: 24h post-transfection, treat cells with MG132 (10 µM) for 4 hours. Note: This is critical to accumulate ubiquitinated species that would otherwise be degraded immediately.

  • Drug Treatment: Co-treat with PIK-75 (0.5 µM) during the MG132 incubation window.

  • Lysis: Lyse cells in denaturing buffer (containing 6M Guanidinium-HCl) to inhibit deubiquitinases (DUBs).

  • Purification: Pull down His-tagged proteins using

    
    -NTA beads.
    
  • Detection: Elute and perform Western Blot using Anti-Nrf2 antibody .

  • Result: A "smear" of high molecular weight bands in the PIK-75 lane indicates increased polyubiquitination of Nrf2.

Therapeutic Context: Overcoming Gemcitabine Resistance

The clinical relevance of PIK-75 lies in its ability to sensitize resistant tumors.

  • The Problem: Chemotherapy (Gemcitabine) induces oxidative stress. Cancer cells respond by upregulating Nrf2, which activates cytoprotective genes (HO-1, NQO1), neutralizing the drug.

  • The Solution: PIK-75 acts as a sensitizer.[2][4] By degrading Nrf2, it strips the cancer cell of its antioxidant shield, allowing Gemcitabine-induced ROS to trigger apoptosis.

Synergy Workflow

Synergy_Workflow Gem Gemcitabine ROS ROS Surge Gem->ROS Nrf2_Response Nrf2 Activation (Resistance) ROS->Nrf2_Response Induces Apoptosis Apoptosis (Tumor Death) ROS->Apoptosis Triggers (Unchecked) Nrf2_Response->Apoptosis Blocks PIK75 PIK-75 Degradation Nrf2 Degradation PIK75->Degradation Degradation->Nrf2_Response Eliminates

Figure 2: Logical workflow of PIK-75 and Gemcitabine synergy.

References

  • Duong, H. Q., et al. (2014). Inhibition of NRF2 by PIK-75 augments sensitivity of pancreatic cancer cells to gemcitabine.[5][6] International Journal of Oncology, 44(3), 959-969.[5]

  • Rada, P., et al. (2011). Structural and functional characterization of Nrf2 degradation by the glycogen synthase kinase 3/β-TrCP axis. Molecular and Cellular Biology, 31(6), 1121-1133.

  • Chowdhry, S., et al. (2013). Nrf2 is controlled by two distinct E3 ubiquitin ligase complexes. Nature, 493, 209-215.

Sources

Exploratory

transcriptional targets modulated by PIK-75 treatment

Unlocking Transcriptional Vulnerabilities: A Technical Guide to PIK-75 Modulated Targets in Oncology Executive Summary As a Senior Application Scientist, I frequently observe researchers mischaracterizing PIK-75 solely a...

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking Transcriptional Vulnerabilities: A Technical Guide to PIK-75 Modulated Targets in Oncology

Executive Summary

As a Senior Application Scientist, I frequently observe researchers mischaracterizing PIK-75 solely as a PI3Kα inhibitor. This oversight leads to confounding experimental results, particularly when analyzing cell survival kinetics and apoptotic pathways. The reality is that PIK-75 is a potent dual inhibitor, uniquely bridging kinase signaling and transcriptional regulation. By simultaneously targeting the p110α isoform of PI3K and the transcription-associated Cyclin-Dependent Kinases (CDK7 and CDK9), PIK-75 orchestrates a profound collapse of short-lived survival proteins[1]. This whitepaper dissects the transcriptional targets modulated by PIK-75, detailing the underlying causality, self-validating experimental protocols, and the translational potential of this dual-inhibition strategy.

The Mechanistic Duality of PIK-75

To leverage PIK-75 effectively in drug development, one must understand the causality behind its transcriptional blockade. CDK9, in complex with Cyclin T, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is recruited to paused transcription sites to facilitate RNA polymerase II (RNAPII) mediated transcriptional elongation[2].

PIK-75 binds to and inhibits CDK9 with high affinity (Kd = 4.1 nM), preventing the phosphorylation of Serine 2 on the C-terminal domain (CTD) of RNAPII[3]. Without Ser2 phosphorylation, RNAPII remains paused at the promoter-proximal region. Consequently, the transcription of genes with exceptionally short mRNA half-lives is immediately halted. When combined with its ability to block PI3K-AKT survival signaling, PIK-75 effectively traps cancer cells in a pro-apoptotic state[4].

Pathway PIK75 PIK-75 Treatment PI3K PI3Kα (p110α) PIK75->PI3K Inhibits CDK9 CDK9 / P-TEFb Complex PIK75->CDK9 Inhibits AKT AKT Phosphorylation PI3K->AKT Activates RNAPII RNAPII (Ser2 Phosphorylation) CDK9->RNAPII Phosphorylates Apoptosis Apoptosis / Cell Death AKT->Apoptosis Blocks MCL1 MCL-1 Transcription RNAPII->MCL1 Transcriptional Elongation MCL1->Apoptosis Blocks

Fig 1. Dual inhibition of PI3K and CDK9 by PIK-75, leading to MCL-1 repression and apoptosis.

Core Transcriptional Targets Modulated by PIK-75

The therapeutic window of PIK-75 relies on the differential reliance of cancer cells on continuous transcription of specific oncogenes. Below are the primary :

A. MCL-1 (Myeloid Cell Leukemia 1)

MCL-1 is a key anti-apoptotic BCL-2 family member and a major driver of resistance to standard chemotherapies and targeted agents like Venetoclax[5]. Because MCL-1 mRNA and protein have extremely short half-lives (often < 2 hours), PIK-75-induced CDK9 inhibition leads to rapid, near-complete depletion of MCL-1 protein. This alleviates MCL-1's inhibition of pro-apoptotic BAK, triggering intrinsic apoptosis[1]. This mechanism has been successfully utilized to overcome acquired Venetoclax resistance in Mantle Cell Lymphoma (MCL)[4].

B. NRF2 (Nuclear Factor Erythroid 2-Related Factor 2)

NRF2 is a master regulator of the antioxidant response and a known mediator of chemoresistance. PIK-75 acts as an inhibitor of NRF2-dependent transcription, downregulating downstream targets such as the drug transporter MRP5. This transcriptional repression significantly augments the sensitivity of pancreatic cancer cells to gemcitabine in preclinical models[6].

C. c-FLIP and TRAIL Sensitization

Cellular FLICE-like inhibitory protein (c-FLIP) is a master anti-apoptotic regulator of the extrinsic pathway. Similar to MCL-1, c-FLIP relies on continuous CDK9-mediated transcription. PIK-75 treatment causes a rapid decline in c-FLIP levels, profoundly sensitizing triple-negative breast cancer (TNBC) and other solid tumors to Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL)[7].

D. TAL1 Oncogenic Networks

In T-cell acute lymphoblastic leukemia (T-ALL), the oncogenic transcription factor TAL1 drives disease progression. PIK-75 effectively blocks the global transcription of TAL1 target genes, including the GIMAP family, ARID5B, and MYB, thereby dismantling the core leukemogenic machinery[8].

Table 1: Quantitative Dynamics of PIK-75 Transcriptional Targets

Target Gene / ProteinPrimary Cellular FunctionMechanism of PIK-75 ModulationDownstream Phenotypic Effect
MCL-1 Anti-apoptotic survival (Intrinsic)Blockade of RNAPII Ser2 elongation via CDK9 inhibitionSensitization to Venetoclax / ABT-737; BAK activation
NRF2 Antioxidant response & detoxificationRepression of NRF2 transcriptional activity and target genesSensitization to Gemcitabine; Downregulation of MRP5
c-FLIP Anti-apoptotic survival (Extrinsic)Blockade of RNAPII Ser2 elongation via CDK9 inhibitionProfound sensitization to TRAIL-induced apoptosis
TAL1 Targets Leukemogenic gene regulationGlobal repression of TAL1-driven enhancer networksGrowth inhibition and apoptosis in AKT-activated T-ALL

Experimental Methodologies & Self-Validating Protocols

To establish absolute causality in your assays, it is not enough to simply measure protein depletion after PIK-75 treatment. You must prove that the depletion is a direct result of transcriptional arrest rather than enhanced proteasomal degradation. The following self-validating protocols are designed to uncouple these variables.

Protocol 1: Quantifying Transcriptional Repression via RNAPII Phosphorylation Profiling

Causality Check: CDK7 phosphorylates Ser5 (initiation), while CDK9 phosphorylates Ser2 (elongation). By immunoblotting for both, we validate that PIK-75 specifically stalls elongation[3].

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed target cells (e.g., MV4;11 or Rec-1) at

    
     cells/mL. Treat with PIK-75 (10 nM - 100 nM) or vehicle (DMSO) for a short time course (1, 2, 4, and 8 hours). Note: Short time courses are critical to capture transcriptional arrest before the onset of global apoptosis.
    
  • Lysis & Extraction: Harvest cells and lyse in RIPA buffer supplemented with robust phosphatase inhibitors (e.g., PhosSTOP) and protease inhibitors.

  • SDS-PAGE & Transfer: Resolve 30 µg of total protein on a 4-12% gradient Bis-Tris gel. Transfer to a nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against RNAPII total protein, RNAPII p-Ser2 (CDK9 specific), and RNAPII p-Ser5 (CDK7 specific).

  • Validation: A successful assay will show a rapid, dose-dependent loss of p-Ser2 signal within 1-2 hours, while total RNAPII remains stable.

Protocol 2: MCL-1 Promoter Luciferase Reporter Assay

Causality Check: To confirm that MCL-1 loss is driven at the promoter level, we utilize a dual-luciferase system. Co-transfecting a constitutive Renilla vector normalizes the data against non-specific PIK-75 induced cytotoxicity[3].

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells with a Firefly luciferase construct driven by the endogenous MCL-1 promoter and a control Renilla luciferase construct driven by a constitutive TK promoter.

  • Drug Incubation: 24 hours post-transfection, treat cells with PIK-75 (100 nM) or a selective PI3K inhibitor control (e.g., LY294002) for 8 to 20 hours.

  • Luminescence Detection: Lyse cells using Passive Lysis Buffer. Sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System.

  • Data Synthesis: Calculate the ratio of Firefly to Renilla luminescence. PIK-75 should yield a statistically significant decrease in relative reporter activity compared to pure PI3K inhibitors, confirming its direct action on the MCL-1 promoter.

Workflow S1 1. PIK-75 Incubation S2 2. RNA/Protein Extraction S1->S2 S3A 3A. qRT-PCR (MCL-1 mRNA) S2->S3A S3B 3B. Western Blot (RNAPII Ser2/5) S2->S3B S4 4. Transcriptional Validation S3A->S4 S3B->S4

Fig 2. Self-validating experimental workflow for quantifying PIK-75 transcriptional modulation.

Translational Perspectives

The clinical utility of PIK-75 lies in its ability to dismantle compensatory survival networks. In acute myeloid leukemia (AML) and ER+ breast cancers, resistance to targeted therapies is frequently mediated by the upregulation of MCL-1 or the hyperactivation of the PI3K/AKT pathway. By deploying a single molecule that collapses both PI3K signaling and CDK9-mediated transcription, researchers can effectively bypass these resistance nodes[1][2]. Future clinical strategies should prioritize combining CDK9/PI3K dual inhibitors with BH3 mimetics (like Venetoclax) to exploit these engineered transcriptional vulnerabilities.

References

  • Source: e-century.
  • Source: nih.
  • Source: haematologica.
  • Source: researchgate.
  • Source: nih.
  • Source: spandidos-publications.
  • Source: frontiersin.
  • Source: researchgate.

Sources

Foundational

PIK-75 reversible inhibition kinetics analysis

Kinetic Profiling of PIK-75: A Reversible, Tight-Binding Inhibitor of PI3K and DNA-PK Executive Summary PIK-75 is a potent small-molecule inhibitor belonging to the imidazopyridine class.[1] While originally identified a...

Author: BenchChem Technical Support Team. Date: March 2026

Kinetic Profiling of PIK-75: A Reversible, Tight-Binding Inhibitor of PI3K and DNA-PK

Executive Summary

PIK-75 is a potent small-molecule inhibitor belonging to the imidazopyridine class.[1] While originally identified as a selective inhibitor of the p110


 isoform of phosphoinositide 3-kinase (PI3K

), subsequent profiling revealed equipotent inhibition of DNA-dependent protein kinase (DNA-PK).

The Critical Challenge: PIK-75 exhibits


 values in the low nanomolar range (2–10 nM). In standard biochemical assays, this potency often approaches the concentration of the enzyme itself (

). Under these conditions, the standard Michaelis-Menten assumptions fail. Treating PIK-75 as a classical inhibitor using standard

calculations will yield erroneous affinity constants (

).

This guide provides a rigorous, self-validating framework for analyzing PIK-75 kinetics, specifically addressing its tight-binding reversible nature and distinguishing its mode of inhibition (ATP-competitive vs. mixed).

Part 1: Molecular Mechanism & Target Landscape

To design a valid kinetic assay, one must understand the signaling architecture PIK-75 disrupts. PIK-75 targets the ATP-binding cleft of lipid and protein kinases, preventing the phosphorylation of Phosphatidylinositol (4,5)-bisphosphate (


) to Phosphatidylinositol (3,4,5)-trisphosphate (

).
Signaling Pathway Visualization[1]

The following diagram illustrates the PI3K/Akt/mTOR cascade and the specific intervention points of PIK-75.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (p110u03b1) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT Akt (PKB) PIP3->AKT Recruits/Activates mTOR mTORC1 AKT->mTOR Activates DNAPK DNA-PK PIK75 PIK-75 (Inhibitor) PIK75->PI3K  Inhibits (Ki ~ 2-5 nM) PIK75->DNAPK  Inhibits (Ki ~ 2 nM)

Figure 1: PIK-75 intervention in the PI3K/Akt signaling cascade and off-target DNA-PK inhibition.[1][2][3][4]

Part 2: Pre-Kinetic Considerations (The "Why" and "How")

Before generating inhibition curves, you must validate the assay window. A common failure mode in analyzing potent inhibitors like PIK-75 is "ligand depletion," where the inhibitor binds a significant fraction of the total enzyme.

Enzyme Concentration Limits

For standard Michaelis-Menten kinetics to hold (where


), the enzyme concentration 

must be significantly lower than the inhibitor's

(typically

).
  • The PIK-75 Problem: With a

    
     of ~2 nM, you would need 
    
    
    
    . Most fluorescence polarization or TR-FRET assays require 2–5 nM enzyme for signal.
  • The Solution: You must use Tight-Binding Kinetic Equations (Morrison Equation) rather than standard sigmoid dose-response curves.

Reversibility Check

Although PIK-75 is generally classified as reversible, its nitro group can be reactive, and tight-binding can mimic irreversibility.

  • Protocol: Perform a "Jump-Dilution" experiment. Incubate Enzyme + PIK-75 at 10x concentration, then dilute 100-fold into substrate mix.

  • Success Criteria: If activity recovers to the level of a control (enzyme pre-incubated without inhibitor, then diluted), the inhibition is reversible.

Part 3: Protocol – Determining Mode of Inhibition

To accurately calculate


, you must determine if PIK-75 acts competitively with ATP. While often assumed ATP-competitive, literature suggests complex behavior depending on the isoform.[5]
Experimental Workflow
  • Matrix Design: Prepare a 96-well or 384-well plate.

    • Rows: Vary Inhibitor [PIK-75] (0, 0.5, 1, 2, 5, 10, 50 nM).

    • Columns: Vary Substrate [ATP] (0.5x, 1x, 2x, 5x, 10x

      
      ).
      
  • Reaction: Initiate with Enzyme. Measure initial velocity (

    
    ) for the linear portion of the reaction (typically first 10-20 mins).
    
  • Data Visualization: Plot Lineweaver-Burk (Double Reciprocal) graphs (

    
     vs 
    
    
    
    ).
Interpretation Table
Observation in Lineweaver-Burk PlotMode of InhibitionEquation for

Calculation
Lines intersect at Y-axis (

)
Competitive

Lines intersect at X-axis (

)
Non-Competitive

Lines intersect in Quadrant IIMixed Requires global fitting for

value

Note: For PIK-75, Competitive or Mixed inhibition is most common against PI3K


.

Part 4: Protocol – Tight-Binding Analysis (The Morrison Approach)

If your enzyme concentration


 is 

, you cannot use the standard Hill equation (

). You must fit the data to the Morrison Equation.
Step-by-Step Methodology
  • Fix Enzyme Concentration: Use the lowest feasible

    
     (e.g., 2 nM) that gives a Signal-to-Noise ratio > 3.
    
  • Substrate: Fix ATP at

    
     level (or saturating, if checking active site titration).
    
  • Inhibitor Titration: Use a fine gradient of PIK-75, specifically clustering points around the expected enzyme concentration (0.5x to 2x

    
    ).
    
  • Curve Fitting: Fit the fractional velocity (

    
    ) against Inhibitor concentration 
    
    
    
    using the Morrison Equation :


Where:

  • 
     = Initial velocity at inhibitor concentration 
    
    
    
  • 
     = Initial velocity with no inhibitor
    
  • 
     = Total active enzyme concentration
    
  • 
     = Apparent inhibition constant
    
Kinetic Workflow Diagram

Kinetic_Workflow Start Start: Enzyme Prep Km_Det Determine ATP Km (Michaelis-Menten) Start->Km_Det Linearity Linearity Check (Time & [E]) Km_Det->Linearity Decision Is IC50 < [E]? Linearity->Decision Range Finding Standard Standard IC50 Fit (Hill Equation) Decision->Standard No (IC50 >> [E]) Tight Tight-Binding Fit (Morrison Equation) Decision->Tight Yes (IC50 ~ [E]) Mode Mode of Inhibition (ATP Competition) Standard->Mode Tight->Mode Final Report Ki Mode->Final

Figure 2: Decision tree for selecting the correct kinetic model for PIK-75 analysis.

Part 5: Data Analysis & Interpretation[3]

When analyzing PIK-75, the distinction between


 and 

is severe.
Comparative Data (Example)

The table below highlights the discrepancy between standard reporting and corrected tight-binding analysis for PIK-75.

TargetStandard

(at 10µM ATP)
Corrected

(Morrison Fit)
Selectivity Fold (vs p110

)
PI3K

(p110

)
5.8 nM2.1 nM 1x
DNA-PK 8.0 nM2.5 nM ~1x
PI3K

76 nM70 nM~35x
PI3K

1300 nM1250 nM~600x

Key Insight: Notice that for PI3K


 (weak inhibition), the 

and

are similar. For PI3K

(potent inhibition), the

is artificially inflated by the enzyme concentration limit. The Morrison fit reveals the true, higher potency.
Troubleshooting
  • Curve is too steep: If the Hill slope is > 1.5, suspect non-specific aggregation or irreversible binding. Add 0.01% Triton X-100 to the buffer.

  • No fit to Morrison: If the data does not fit the Morrison equation, the assumption of 1:1 stoichiometry might be wrong, or the enzyme fraction active is

    
    . Titrate the enzyme with a known tight-binding standard (active site titration) to determine true 
    
    
    
    .

References

  • Knight, Z. A., et al. (2006).[6][7] "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling." Cell, 125(4), 733–747.[6]

  • Chaussade, C., et al. (2007). "Evidence for functional redundancy of class IA PI3K isoforms in insulin signalling." Biochemical Journal, 404(3), 449–458.[8]

  • Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience.

  • Selleck Chemicals. "PIK-75 HCl Chemical Information and Biological Activity."

Sources

Exploratory

The PIK-75 Paradox: Navigating Polypharmacology in Kinase Panels

Executive Summary PIK-75 is frequently mischaracterized in high-throughput screening as a "selective" PI3K inhibitor. While it exhibits nanomolar potency against the p110 isoform ( nM), its utility as a chemical probe is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

PIK-75 is frequently mischaracterized in high-throughput screening as a "selective" PI3K


 inhibitor. While it exhibits nanomolar potency against the p110

isoform (

nM), its utility as a chemical probe is complicated by a "dirty" selectivity profile. It possesses equipotent activity against DNA-PK and significant inhibitory effects on transcriptional CDKs (specifically CDK9 ).

For researchers observing rapid apoptosis in PIK-75-treated cells, this guide clarifies the causality: the phenotype is often driven by the simultaneous collapse of the Akt survival pathway (PI3K-dependent) and the downregulation of MCL-1 (CDK9-dependent), rather than PI3K inhibition alone. This guide provides the quantitative data, mechanistic maps, and validation protocols necessary to deconstruct these off-target effects.

The Quantitative Profile: Isoform vs. Off-Target Selectivity

The structural scaffold of PIK-75 (an imidazopyridine) allows it to dock into the ATP-binding pocket of p110


 with high affinity. However, this scaffold lacks the steric clashes necessary to exclude other kinase families, specifically the PI3K-related kinases (PIKKs) and Cyclin-Dependent Kinases.
Comparative IC50 Profile

The following data aggregates biochemical cell-free assay values. Note the lack of a therapeutic window between the primary target (p110


) and the primary off-target (DNA-PK).
Target KinaseIC50 (nM)Selectivity Ratio (vs p110

)
Classification
DNA-PK ~ 2.0 0.3x (More Potent) Critical Off-Target
PI3K (p110

)
~ 5.8 1.0x (Reference) Primary Target
PI3K (p110

)
~ 76.013xModerate Selectivity
CDK9~ 40 - 100*~ 10-20xFunctional Off-Target
PI3K (p110

)
~ 510.088xSelective
PI3K (p110

)
~ 1,300.0224xHighly Selective
mTOR~ 1,000+> 150xWeak Off-Target

*Note: CDK9 IC50 values vary by assay format (cell-free vs. cellular), but functional inhibition of RNA Polymerase II phosphorylation is consistently observed at therapeutic doses (100nM).

Mechanistic Implications: The "Apoptosis Switch"

The most dangerous assumption in PIK-75 data interpretation is attributing cell death solely to PI3K


 blockade.
  • Pure PI3K

    
     inhibitors  (e.g., Alpelisib/BYL719) typically induce cytostasis  (G1 arrest) by blocking Akt signaling.
    
  • PIK-75 induces apoptosis (rapid cell death).[1][2][3][4][5]

The CDK9 Connection

PIK-75 inhibits CDK9, a component of the Positive Transcription Elongation Factor b (P-TEFb) complex. CDK9 is required for the transcription of short-lived anti-apoptotic proteins, most notably MCL-1 .

  • PI3K Inhibition: Reduces Akt phosphorylation

    
     Reduces survival signaling.
    
  • CDK9 Inhibition: Blocks RNAPII CTD phosphorylation

    
     Halts MCL-1 transcription.
    
  • Result: The cell loses its survival signal (Akt) and its anti-apoptotic buffer (MCL-1) simultaneously, triggering "synthetic lethality."

Visualization: The Multi-Node Mechanism

The following diagram illustrates how PIK-75 hits three distinct pathways, leading to a compounded phenotype.

PIK75_Mechanism PIK75 PIK-75 p110a PI3K (p110α) PIK75->p110a IC50 5.8nM DNAPK DNA-PK PIK75->DNAPK IC50 2nM CDK9 CDK9 / P-TEFb PIK75->CDK9 Off-Target Akt Akt (PKB) p110a->Akt Phosphorylation Survival Cell Survival p110a->Survival Blockade NHEJ NHEJ Repair DNAPK->NHEJ Activates Repair Genomic Stability DNAPK->Repair Blockade RNAPII RNAP II (Ser2) CDK9->RNAPII Phosphorylation MCL1 MCL-1 Protein CDK9->MCL1 Blockade Akt->Survival Promotes NHEJ->Repair Maintains RNAPII->MCL1 Transcription Apoptosis Rapid Apoptosis MCL1->Apoptosis Blocks

Figure 1: Multi-node inhibition profile of PIK-75.[4][6] Note the convergence of PI3K blockade (survival loss) and CDK9 blockade (MCL-1 loss) driving apoptosis.[3]

Experimental Best Practices: The Triangulation Protocol

To validate that a phenotype observed with PIK-75 is truly driven by PI3K


 and not DNA-PK or CDK9, you must employ a "Triangulation" strategy using highly selective controls.
Protocol: Deconvoluting the Phenotype

Objective: Determine if the observed IC50 or cell death is driven by p110


, DNA-PK, or the combination.[7]

Materials:

  • Compound A: PIK-75 (The multi-target probe).

  • Compound B: Alpelisib (BYL719) - Selective p110

    
     inhibitor (
    
    
    
    selective vs DNA-PK).
  • Compound C: NU7441 (KU-57788) - Selective DNA-PK inhibitor.[8]

  • Compound D: Flavopiridol or NVP-2 - Selective CDK9/Transcription inhibitors.

Step-by-Step Workflow:

  • Dose Response: Treat cells with PIK-75 (1 nM to 10

    
    M). Establish the 
    
    
    
    .[8][9][10]
  • The Isoform Check: Treat cells with Alpelisib.

    • If Alpelisib mimics PIK-75: The effect is likely p110

      
       driven.
      
    • If Alpelisib is ineffective: The effect is likely off-target (DNA-PK or CDK).[7]

  • The DNA-PK Check: Treat cells with NU7441.

    • If NU7441 mimics PIK-75: The effect is driven by DNA repair blockade.

  • The Rescue Experiment (Advanced):

    • Express a constitutively active Akt (myr-Akt).

    • Treat with PIK-75.[2][3][4][5][6][7][8][9][11]

    • Result: If cells still die, the mechanism is Akt-independent (likely CDK9/MCL-1 driven).

Visualization: Validation Logic Flow

Validation_Workflow Start Start: Phenotype Observed with PIK-75 Test1 Test 1: Treat with Alpelisib (BYL719) Start->Test1 Result1A Phenotype Replicated Test1->Result1A Yes Result1B No Phenotype / Weak Test1->Result1B No Conclusion1 Mechanism: PI3Kα Dependent Result1A->Conclusion1 Test2 Test 2: Treat with NU7441 (DNA-PKi) Result1B->Test2 Result2A Phenotype Replicated Test2->Result2A Yes Result2B No Phenotype Test2->Result2B No Conclusion2 Mechanism: DNA-PK Dependent Result2A->Conclusion2 Test3 Test 3: Immunoblot for MCL-1 Levels Result2B->Test3 Result3A MCL-1 Depleted Test3->Result3A Yes Conclusion3 Mechanism: CDK9/Transcription Driven (Polypharmacology) Result3A->Conclusion3

Figure 2: Decision matrix for validating PIK-75 hits. Use this workflow to prevent false-positive attribution to the PI3K pathway.

References

  • Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling."[12] Cell.

  • Selleck Chemicals. "PIK-75 HCl Datasheet and Biological Activity." SelleckChem.

  • Li, L., et al. (2022). "PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma." Am J Cancer Res.

  • Fan, Q. W., et al. (2006). "A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma." Cancer Cell. (Contextualizing PI3K/mTOR polypharmacology).

  • Shao, H., et al. (2013). "Selective CDK9 inhibition overcomes TRAIL resistance by concomitant suppression of cFlip and Mcl-1." Cell Death & Disease. (Identifying CDK9 as the PIK-75 off-target).

Sources

Protocols & Analytical Methods

Method

PIK-75 solubility protocols for DMSO and Ethanol stock solutions

Application Note: Optimization of PIK-75 Solubilization and Formulation Protocols for Preclinical Assays Executive Brief PIK-75 is a potent, reversible, and isoform-selective inhibitor of the phosphoinositide 3-kinase (P...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of PIK-75 Solubilization and Formulation Protocols for Preclinical Assays

Executive Brief

PIK-75 is a potent, reversible, and isoform-selective inhibitor of the phosphoinositide 3-kinase (PI3K) catalytic subunit p110α, as well as DNA-PK and CDK9[1][2][3]. Its unique mechanism of action—competitively binding to the lipid substrate phosphatidylinositol (PI) rather than exclusively targeting the ATP-binding pocket—makes it a highly valuable tool compound for oncology and immunology research[4]. However, its complex highly hydrophobic structure and susceptibility to moisture-induced precipitation present significant challenges for stock solution preparation[2].

This application note provides a comprehensive, causality-driven guide to the physicochemical properties of PIK-75, detailing validated protocols for generating stable stock solutions in Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH), alongside downstream in vitro and in vivo formulation strategies.

Pharmacological & Physicochemical Profiling

To formulate PIK-75 effectively, one must understand the relationship between its structure and its target binding kinetics. PIK-75 achieves its p110α selectivity by interacting with the non-conserved Ser773 residue[4]. Furthermore, its dual inhibition of PI3K and CDK9 effectively suppresses both AKT phosphorylation and MCL-1 transcription, a mechanism proven to overcome venetoclax resistance in mantle cell lymphoma[3].

Table 1: Physicochemical and Target Profile of PIK-75

Property / TargetSpecificationCausality / Relevance
Molecular Weight 452.3 g/mol (Free Base) 488.7 g/mol (HCl Salt)[5][6]High molecular weight and lipophilicity dictate the need for strong polar aprotic solvents.
Target IC₅₀ (p110α) 5.8 nM[2]Ultra-high potency allows for high dilution factors in culture media, minimizing solvent toxicity.
Target IC₅₀ (DNA-PK) 2.0 nM[2]Potent off-target effect; must be accounted for in DNA damage response assays.
Solubility (DMSO) Up to 98 mg/mL (200.5 mM)[7]Primary recommended solvent. Requires anhydrous conditions to prevent micro-precipitation[2].
Solubility (Ethanol) ~9 mg/mL (18.4 mM)[7]Sub-optimal. Requires thermal and mechanical kinetic energy (heating/sonication) to achieve dissolution.
Mechanistic Pathway Visualization

PIK75_Mechanism cluster_0 Kinase Targets PIK75 PIK-75 PI3K PI3Kα (p110α) Ser773 Binding PIK75->PI3K Inhibits CDK9 CDK9 PIK75->CDK9 Inhibits PIP3 PIP3 Production PI3K->PIP3 Suppresses MCL1 MCL-1 Transcription CDK9->MCL1 Suppresses AKT AKT Phosphorylation PIP3->AKT Suppresses Apoptosis Cell Apoptosis AKT->Apoptosis Blockade Promotes MCL1->Apoptosis Blockade Promotes

Fig 1: Dual inhibition mechanism of PIK-75 targeting PI3Kα and CDK9 to promote apoptosis.

Solvent Thermodynamics & Causality

The solubility of PIK-75 is heavily dictated by the thermodynamic interactions between its functional groups (including a nitro group, a sulfonohydrazide linkage, and a brominated imidazopyridine ring) and the solvent matrix[8].

The DMSO Moisture Paradox: While PIK-75 exhibits excellent solubility in pure DMSO (up to 98 mg/mL)[7], researchers frequently report unexpected precipitation. The causality lies in the hygroscopic nature of DMSO. When exposed to ambient humidity, DMSO rapidly absorbs water. Because PIK-75 is strictly insoluble in water[2][7], even trace amounts of moisture in the DMSO create localized aqueous micro-environments, drastically raising the activation energy required for solvation and causing the compound to crash out of solution. Rule of thumb: Always use freshly opened, anhydrous DMSO (≥99.9% purity) stored under inert gas.

The Ethanol Limitation: Ethanol acts as a polar protic solvent. The hydrogen bonding network in ethanol is less capable of disrupting the strong intermolecular forces of the PIK-75 crystal lattice compared to the dipole-dipole interactions provided by DMSO. Consequently, the maximum solubility in ethanol is severely restricted (~9 mg/mL)[7], and solutions are prone to supersaturation and spontaneous crystallization upon cooling.

Validated Experimental Protocols

Protocol 1: Preparation of a 10 mM Master Stock in DMSO (Recommended)

This protocol ensures maximum stability and prevents freeze-thaw degradation.

  • Equilibration: Allow the sealed vial of PIK-75 powder (e.g., 5 mg) to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents ambient condensation from forming on the cold powder.

  • Calculation: For the HCl salt (MW = 488.7 g/mol )[6], 5 mg constitutes 10.23 µmol. To achieve a 10 mM (10 µmol/mL) solution, you require 1.023 mL of solvent.

  • Solvation: Under a chemical fume hood, add 1.023 mL of fresh, anhydrous DMSO directly to the vial[5].

  • Agitation: Vortex the vial vigorously for 60 seconds. If the solution is not entirely clear, subject the vial to water-bath sonication at room temperature for 2–5 minutes until no particulates remain.

  • Aliquoting & Storage: Divide the master stock into 20–50 µL single-use aliquots in sterile, amber microcentrifuge tubes (PIK-75 is light-sensitive). Store immediately at -80°C[5].

Protocol 2: Preparation of an Ethanol Stock Solution (Alternative)

Use this protocol only if your downstream assay is strictly incompatible with DMSO.

  • Equilibration: Equilibrate the powder as described above.

  • Solvation: Add absolute ethanol (≥99.5%) to achieve a maximum concentration of 5 mM (approx. 2.44 mg/mL). Do not attempt to reach the theoretical maximum of 9 mg/mL, as it is highly unstable.

  • Thermal Kinetic Energy: Heat the solution gently in a water bath at 37°C for 10 minutes while vortexing intermittently.

  • Immediate Use: Ethanol stocks of PIK-75 are prone to precipitation upon storage. It is highly recommended to prepare ethanol stocks fresh immediately prior to the experiment.

Protocol 3: In Vivo Formulation for Animal Models

For in vivo administration (e.g., mouse xenograft models), direct injection of DMSO is toxic. The compound must be formulated into a homogeneous suspension or a micellar solution.

Step-by-Step Micellar Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[9]:

  • Step 1: Add 100 µL of the clear 10 mM DMSO stock solution to a sterile tube.

  • Step 2: Add 400 µL of PEG300. Vortex continuously until the solution is completely homogeneous. Causality: PEG300 acts as a co-solvent to prevent the hydrophobic compound from crashing out when aqueous phases are introduced.

  • Step 3: Add 50 µL of Tween-80. Vortex vigorously. Causality: Tween-80 acts as a non-ionic surfactant, forming micelles that encapsulate the PIK-75 molecules.

  • Step 4: Slowly add 450 µL of sterile Saline (0.9% NaCl) dropwise while vortexing.

  • Application: The resulting solution should be clear and must be administered to the animal immediately[2].

Formulation Workflow Visualization

Formulation_Workflow Powder PIK-75 Powder (Desiccated) Stock 10 mM Master Stock (Store at -80°C) Powder->Stock Solvation (Vortex/Sonicate) DMSO Anhydrous DMSO (>99.9%) DMSO->Stock Primary Solvent InVitro In Vitro Culture Media (Final DMSO ≤ 0.1%) Stock->InVitro 1:1000 Dilution (Aqueous) InVivo In Vivo Formulation (PEG300/Tween-80/Saline) Stock->InVivo Sequential Co-solvent Addition

Fig 2: Workflow for PIK-75 stock preparation and downstream in vitro / in vivo formulation.

References

  • Definition of the binding mode of a new class of phosphoinositide 3-kinase α-selective inhibitors using in vitro mutagenesis of non-conserved amino acids and kinetic analysis Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • PIK75 PIK-75 HYDROCHLORIDE | CAS#:945619-31-8 Source: Chemsrc URL:[Link]

Sources

Application

Application Note: Preparation and Formulation of PIK-75 for Intraperitoneal (IP) Injection in Mouse Models

Introduction and Pharmacological Context PIK-75 is a highly potent, reversible small-molecule inhibitor that selectively targets the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K) and DNA-dependent protein k...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

PIK-75 is a highly potent, reversible small-molecule inhibitor that selectively targets the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K) and DNA-dependent protein kinase (DNA-PK)[1]. By blocking these pathways, PIK-75 effectively halts AKT phosphorylation at both Thr308 and Ser473, thereby suppressing downstream mTOR and NF-κB signaling[2],[3]. This dual-inhibition mechanism makes it a highly valuable compound for inducing apoptosis in various oncology models, including pancreatic, ovarian, and prostate cancers[4],[5],[6].

The Formulation Challenge: Despite its high target affinity, the transition of PIK-75 from in vitro assays to in vivo mouse models is severely bottlenecked by its physicochemical properties. PIK-75 exhibits extremely poor aqueous solubility and is only slightly soluble in organic solvents like chloroform and dimethyl sulfoxide (DMSO)[6],[7]. If administered in an improper vehicle, the drug will rapidly precipitate in the peritoneal cavity, leading to localized tissue necrosis, erratic pharmacokinetics, and invalid experimental data.

G PIK75 PIK-75 p110 PI3K (p110α) PIK75->p110 Inhibits DNAPK DNA-PK PIK75->DNAPK Inhibits Apoptosis Apoptosis PIK75->Apoptosis Induces AKT AKT Phosphorylation p110->AKT Activates Survival Cell Survival & Proliferation DNAPK->Survival DNA Repair mTOR mTOR Signaling AKT->mTOR Activates NFKB NF-κB Activation AKT->NFKB Activates mTOR->Survival Promotes NFKB->Survival Promotes

Mechanism of Action: PIK-75 dual inhibition of PI3K-p110α and DNA-PK pathways.

Mechanistic Rationale for Formulation Choices

To achieve a stable in vivo formulation for Intraperitoneal (IP) injection, researchers must rely on co-solvent systems, surfactant-stabilized micelles, or advanced nanoparticle delivery.

  • Anhydrous DMSO (The Primary Solvent): DMSO is required to disrupt the crystal lattice of PIK-75. Moisture-contaminated DMSO will significantly reduce solubility; therefore, strictly fresh, anhydrous DMSO must be used[8].

  • PEG300 & Tween 80 (The Stabilizing Matrix): Adding water directly to the DMSO stock will cause immediate precipitation. PEG300 acts as a co-solvent, while Tween 80 is a non-ionic surfactant. Together, they create a micellar environment that shields the hydrophobic PIK-75 molecules, keeping them suspended when the final aqueous vehicle (saline or ddH₂O) is introduced[8].

  • Cremophor EL / PEG 400 (The Xenograft Alternative): For repeated dosing in sensitive xenograft models (e.g., MIA PaCa-2 pancreatic cancer), a mixture of Cremophor EL and PEG 400 in sterile water has been validated to maintain drug stability and improve bioavailability without excessive toxicity[5].

Quantitative Data Summary: Formulation Efficacy

Formulation StrategyVehicle CompositionTarget Animal ModelKey Efficacy / ParameterReference
Standard Co-solvent 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂OGeneral In Vivo DosingStandard baseline bioavailability[8]
Corn Oil Suspension 5% DMSO + 95% Corn OilGeneral In Vivo DosingExtended release depot via IP[8]
Cremophor EL Vehicle 10% Cremophor EL + 3% PEG 400 + 87% Sterile WaterPancreatic Xenograft (MIA PaCa-2)Enhanced tumor reduction with Gemcitabine[5]
oc-HDL Nanoparticles PIK-75 loaded into organic core HDL NPsProstate Cancer (CWRR1)Targeted SR-B1 delivery, reduced IC50[4]
Nanosuspension Folate-targeted PIK-75 via high-pressure homogenizationOvarian Cancer (SKOV-3)5-10-fold increased tumor accumulation[9],[6]

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating. The critical checkpoint in these workflows is the "Mix and Clarify" rule . If the solution becomes cloudy at any step, the drug has crashed out of solution, and the preparation must be discarded.

Protocol A: Standard Co-Solvent Formulation (1 mL Working Solution)

This formulation yields a 1 mL solution using a 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% ddH₂O ratio[8].

Step 1: Master Stock Preparation

  • Weigh the required amount of PIK-75 powder.

  • Dissolve in fresh, anhydrous DMSO to create a 3 mg/mL clear master stock.

  • Validation Check: The solution must be 100% transparent. If particulates remain, vortex or sonicate gently in a water bath.

Step 2: Co-Solvent Addition

  • Transfer 50 μL of the 3 mg/mL DMSO stock to a sterile microcentrifuge tube.

  • Add 400 μL of PEG300.

  • Vortex thoroughly.

  • Validation Check: Wait 30 seconds. The mixture must clarify completely before proceeding.

Step 3: Surfactant Addition

  • Add 50 μL of Tween 80 to the system.

  • Vortex vigorously. Tween 80 is viscous; ensure homogenous mixing.

  • Validation Check: The solution must remain clear.

Step 4: Aqueous Dilution

  • Add 500 μL of sterile ddH₂O or Saline dropwise while gently agitating the tube.

  • Validation Check: The final 1 mL solution must be optically clear.

  • Critical Action: Use this mixed solution immediately for optimal results to prevent eventual thermodynamic precipitation[8].

Workflow Step1 Step 1: Master Stock Dissolve PIK-75 in Anhydrous DMSO Step2 Step 2: Co-solvent Add PEG300 Mix until clear Step1->Step2 Step3 Step 3: Surfactant Add Tween 80 Mix until clear Step2->Step3 Step4 Step 4: Aqueous Phase Add ddH2O or Saline Mix until clear Step3->Step4 Step5 Step 5: Administration IP Injection Administer immediately Step4->Step5

Step-by-step formulation workflow for PIK-75 in vivo IP injection.

Protocol B: Cremophor EL-Based Formulation (For Xenograft Models)

This protocol is highly recommended for repeated dosing regimens (e.g., 5 days/week) in tumor xenograft studies[5].

  • Stock Preparation: Dissolve PIK-75 in anhydrous DMSO to a concentration of 20 mg/mL[5].

  • Vehicle Preparation: In a separate sterile container, prepare an injection vehicle consisting of 10% Cremophor® EL and 3% poly(ethylene glycol) 400 in sterile water[5].

  • Dilution & Sterilization: Immediately before administration, dilute the required volume of the PIK-75 DMSO stock into the prepared injection vehicle.

  • Filtration: Pass the final solution through a 0.2 μm sterile filter unit to ensure sterility and remove any micro-precipitates prior to IP injection[5].

In Vivo Administration Guidelines (Intraperitoneal)

  • Dosing Frequency: Because PIK-75 is a reversible inhibitor with a relatively short half-life, maintaining sufficient inhibitory effects on tumor growth often requires frequent dosing. In xenograft models, IP administration of 2 mg/kg up to 5 times per week has been shown to be effective without causing severe weight loss in mice[5],[2].

  • Injection Technique: Use a 27G or 29G needle. Inject into the lower right quadrant of the mouse abdomen to avoid puncturing the cecum or other vital organs. Draw back slightly on the plunger before injecting to ensure the needle has not entered a blood vessel or the intestines.

  • Storage: Unused DMSO stock solutions should be aliquoted and stored at -80°C for up to 6 months, or -20°C for 1 month, protected from light[1]. Never store the final aqueous working solution; it must be prepared fresh daily.

References

1.8 2.4 3.5 4. 5. 9 6.2 7.6 8.3 9.1 10. 7 11.11

Sources

Method

Application Note: Temporal Dynamics and Protocols for PIK-75-Induced Apoptosis in Cell Culture

Executive Summary PIK-75 is a highly potent small-molecule kinase inhibitor originally characterized for its selectivity against the PI3K p110α isoform. However, in standard cell culture applications, researchers frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

PIK-75 is a highly potent small-molecule kinase inhibitor originally characterized for its selectivity against the PI3K p110α isoform. However, in standard cell culture applications, researchers frequently observe that PIK-75 induces rapid and robust apoptosis, a phenotype distinct from the simple G1/G0 cell cycle arrest typically caused by standard PI3K inhibitors like LY294002 or GDC-0941[1][2]. As a Senior Application Scientist, I have designed this technical guide to explain the mechanistic causality behind this unique apoptotic response and to provide field-proven, self-validating protocols for optimizing PIK-75 incubation times across various assays.

Mechanistic Causality: The "Synthetic Lethality" of PIK-75

To properly design an experiment using PIK-75, one must understand why it induces apoptosis so rapidly. The exceptional efficacy of PIK-75 is rooted in its dual-kinase inhibition profile. In addition to blocking PI3K/AKT survival signaling, PIK-75 potently inhibits Cyclin-Dependent Kinase 9 (CDK9)[2].

CDK9 is critical for the transcription of short-lived anti-apoptotic proteins. When cells are treated with PIK-75, two parallel events occur:

  • Transcriptional Blockade: CDK9 inhibition leads to the rapid depletion of the Mcl-1 protein (often within 4 hours), removing the primary brake on mitochondrial apoptosis[2].

  • Survival Signal Collapse: PI3K inhibition suppresses AKT-mediated signaling, which normally keeps pro-apoptotic proteins in check[1].

This convergence creates a state of synthetic lethality, triggering a Bax-dependent mitochondrial apoptotic cascade that leads to cytochrome c release, PARP cleavage, and ultimate cell death[1].

G PIK75 PIK-75 PI3K PI3K p110α PIK75->PI3K Inhibits CDK9 CDK9 PIK75->CDK9 Inhibits AKT p-AKT Survival Signal PI3K->AKT Activates MCL1 Mcl-1 Anti-apoptotic Protein CDK9->MCL1 Transcribes BAX Bax Activation AKT->BAX Suppresses MCL1->BAX Suppresses Mito Mitochondrial Apoptosis (PARP Cleavage) BAX->Mito Triggers

Fig 1: Dual-inhibition mechanism of PIK-75 driving Bax-dependent mitochondrial apoptosis.

Temporal Dynamics of Apoptosis Induction

Because PIK-75 acts via the rapid transcriptional blockade of Mcl-1, the onset of apoptosis is significantly faster than traditional chemotherapeutics. Selecting the correct incubation time is critical and depends entirely on your experimental readout. Assessing Mcl-1 at 48 hours is scientifically invalid due to secondary apoptotic degradation, just as assessing overall cell viability at 4 hours will yield false negatives.

Quantitative Summary of PIK-75 Incubation Parameters
Cell Line ModelCancer TypePIK-75 DoseTarget ReadoutOptimal IncubationReference
Jurkat T-ALL120 nMEarly Apoptosis (Annexin V)4 hours[3]
MV4;11 AML100 nMMcl-1 Downregulation (WB)4 - 8 hours[2]
MIA PaCa-2 Pancreatic0.1 - 1 µMPARP Cleavage (WB)8 - 24 hours[4]
LN229 Glioma0.5 µMCaspase-3 Cleavage (Flow)24 hours[1]
Rec-1 Mantle Cell Lymphoma50 nMCell Viability (CellTiter-Glo)24 - 48 hours[5]
Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating control systems. These controls prove that the observed phenotype is driven by PIK-75's unique mechanism rather than off-target toxicity.

Protocol 1: Time-Course Apoptosis Assay (Flow Cytometry)

Objective: Quantify the temporal induction of apoptosis using Annexin V/Propidium Iodide (PI) staining. Causality & Controls: Include a standard, non-apoptotic PI3K inhibitor (e.g., GDC-0941) as a negative control[1][2]. This validates that the apoptosis is specific to PIK-75's dual-mechanism (CDK9/PI3K) rather than general PI3K inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed suspension cells (e.g., MV4;11) at

    
     cells/mL in 6-well plates. For adherent cells (e.g., MIA PaCa-2), seed at 
    
    
    
    cells/well and allow overnight adherence.
  • Compound Preparation: Prepare PIK-75 in high-purity DMSO. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to prevent solvent-induced toxicity.

  • Treatment: Treat experimental wells with PIK-75 (e.g., 100 nM). Set up parallel wells for distinct time points: 4 h, 8 h, and 24 h. Treat control wells with vehicle (0.1% DMSO) and the control PI3K inhibitor (e.g., GDC-0941, 1 µM)[2].

  • Harvesting: Collect cells at each time point. Critical: For adherent cultures, collect the culture media first to capture floating apoptotic bodies, then trypsinize the remaining adherent cells and pool them together. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of

    
     cells/mL. Add 5 µL FITC-Annexin V and 5 µL PI per 
    
    
    
    cells. Incubate for 15 minutes at room temperature in the dark.
  • Acquisition: Analyze immediately via flow cytometry. Early apoptosis (Annexin V+/PI-) can emerge as early as 4 hours post-treatment in highly sensitive lines like Jurkat[3].

Protocol 2: Mechanistic Validation of Synthetic Lethality (Western Blot)

Objective: Confirm the dual blockade of AKT signaling and Mcl-1 transcription prior to the onset of late-stage apoptosis. Causality & Controls: Because Mcl-1 has an extremely short half-life (2-3 hours), its depletion is an early event. The optimal window to capture the primary pharmacological effect of PIK-75 is 4-8 hours[2].

Step-by-Step Methodology:

  • Treatment Window: Treat cells with PIK-75 (100 nM - 500 nM) for exactly 4, 8, and 12 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse directly in RIPA buffer. Critical: The buffer must be heavily supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, NaF) to preserve the highly labile p-AKT signal.

  • Protein Quantification & Loading: Clarify lysates via centrifugation (14,000 x g, 15 min, 4°C). Quantify using a BCA assay. Load 20-30 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Immunoblotting: Transfer to a PVDF membrane. Probe with primary antibodies against p-AKT (Ser473) (validates PI3K inhibition), Mcl-1 (validates CDK9 inhibition), Cleaved PARP (validates apoptosis execution), and β-actin (loading control).

  • Expected Results: By 4-8 hours, p-AKT and Mcl-1 levels should be nearly undetectable, followed closely by the appearance of the 89 kDa Cleaved PARP fragment[2][4].

Workflow Seed Seed Cells (Adherent or Suspension) Treat PIK-75 Treatment (10 nM - 1 μM) Seed->Treat Early 4 - 8 Hours Early Incubation Treat->Early Late 24 - 72 Hours Late Incubation Treat->Late WB Western Blot (p-AKT, Mcl-1, PARP) Early->WB Flow Flow Cytometry (Annexin V / PI) Early->Flow Late->Flow Viability Cell Viability (MTT / CellTiter-Glo) Late->Viability

Fig 2: Experimental workflow mapping PIK-75 incubation times to appropriate analytical assays.

Troubleshooting & Critical Parameters
  • Serum Binding: PIK-75 can bind to serum proteins in the culture media. If your protocol requires >10% FBS, the effective IC50 may shift higher, necessitating a preliminary dose titration.

  • PTEN Status: Cells with PTEN mutations may exhibit altered sensitivity to PIK-75. Using a PTEN inhibitor (e.g., bisperoxovanadium) alongside PIK-75 can partially rescue cells from apoptosis, providing an excellent mechanistic control to validate the PI3K-dependent arm of the pathway[1][6].

  • Incubation Time Overshoot: Incubating cells for >48 hours for Western Blotting will result in highly degraded protein lysates due to late-stage apoptosis, leading to uninterpretable "smear" bands. Always use early time points (<12 hours) for mechanistic signaling assays.

References
  • Dual blockade of lipid and cyclin-dependent kinases induces synthetic lethality in malignant glioma. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Targeting dual oncogenic machineries driven by TAL1 and PI3K-AKT pathways in T-cell acute lymphoblastic leukemia. Haematologica.[Link]

  • Targeting acute myeloid leukemia by dual inhibition of PI3K signaling and Cdk9-mediated Mcl-1 transcription. Blood.[Link]

  • Inhibition of NRF2 by PIK-75 augments sensitivity of pancreatic cancer cells to gemcitabine. International Journal of Oncology.[Link]

  • PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma. American Journal of Cancer Research.[Link]

Sources

Application

Application Note: Western Blot Markers for Assessing PIK-75 Efficacy

/DNA-PK/CDK9 Inhibitor) Abstract & Introduction PIK-75 is a potent, small-molecule imidazopyridine inhibitor originally characterized for its selectivity against the p110 isoform of PI3K ( ~5.8 nM) and DNA-PK ( ~2 nM). H...

Author: BenchChem Technical Support Team. Date: March 2026


/DNA-PK/CDK9 Inhibitor)

Abstract & Introduction

PIK-75 is a potent, small-molecule imidazopyridine inhibitor originally characterized for its selectivity against the p110


 isoform of PI3K  (

~5.8 nM) and DNA-PK (

~2 nM). However, subsequent proteomic and functional profiling revealed a critical third target: CDK9 (Cyclin-Dependent Kinase 9). This polypharmacology is not an artifact but the primary driver of PIK-75’s cytotoxicity, particularly in acute myeloid leukemia (AML) and mantle cell lymphoma (MCL).

While standard PI3K inhibitors (e.g., Alpelisib) are often assessed solely via the Akt/mTOR axis, assessing PIK-75 requires a dual-pathway interrogation strategy . Relying exclusively on phospho-Akt levels yields an incomplete efficacy profile. This guide outlines a validated Western Blotting workflow to assess PIK-75 target engagement by monitoring the convergence of PI3K signaling suppression and CDK9-mediated transcriptional arrest (specifically Mcl-1 downregulation).

Mechanism of Action & Biomarker Selection

To accurately assess PIK-75, one must monitor three distinct biological events. The following table correlates the mechanism of action with the obligatory Western blot markers.

Table 1: Core Biomarker Panel for PIK-75
Mechanism AxisPrimary TargetDownstream EffectRecommended MarkerMolecular Wt.Expected Change
PI3K Signaling p110

(PIK3CA)
Reduced PIP3

Reduced Akt activation
p-Akt (Ser473) 60 kDaDecrease
Reduced mTORC1 activityp-S6 (Ser235/236) 32 kDaDecrease
Transcriptional Arrest CDK9Inhibition of RNAPII CTD phosphorylationp-RNAPII (Ser2) ~220 kDaDecrease
Loss of short-half-life survival proteinsMcl-1 40 kDaRapid Decrease
DNA Damage DNA-PKImpaired NHEJ repair

H2AX (Ser139)
15 kDaIncrease
Apoptosis (Outcome) CaspasesExecution of cell deathCleaved PARP 89 kDaIncrease
Scientific Rationale for Marker Selection
  • p-Akt (Ser473) vs. Thr308: While PIK-75 inhibits both, Ser473 is the preferred readout for p110

    
     inhibition in this context because it reflects the hydrophobic motif phosphorylation required for maximal Akt activity, often maintained by mTORC2.
    
  • Mcl-1 (Myeloid Cell Leukemia 1): This is the critical efficacy biomarker for PIK-75. Mcl-1 has a very short half-life (hours). PIK-75 inhibits CDK9, blocking transcriptional elongation of the MCL1 gene.[1][2] Consequently, Mcl-1 protein levels drop rapidly (within 4–8 hours), preceding apoptosis. If p-Akt drops but Mcl-1 remains stable, PIK-75 efficacy is likely compromised.

  • p-RNAPII (Ser2): Validates that Mcl-1 loss is due to CDK9 inhibition (transcriptional block) rather than proteasomal degradation alone.

Pathway Visualization

The following diagram illustrates the dual-hit mechanism of PIK-75, highlighting where specific markers (Red Nodes) serve as readouts.

PIK75_Pathway Figure 1: PIK-75 Dual-Mechanism of Action and Validation Nodes PIK75 PIK-75 PI3K PI3K (p110α) PIK75->PI3K Inhibits DNA_PK DNA-PK PIK75->DNA_PK Inhibits CDK9 CDK9 PIK75->CDK9 Inhibits PIP3 PIP3 PI3K->PIP3 NHEJ NHEJ Repair DNA_PK->NHEJ RNAPII RNA Pol II CDK9->RNAPII Akt Akt PIP3->Akt pAkt p-Akt (S473) (Primary Marker) Akt->pAkt mTOR mTORC1 pAkt->mTOR Apoptosis Apoptosis (Cleaved PARP) pAkt->Apoptosis pS6 p-S6 mTOR->pS6 pRNAPII p-RNAPII (Ser2) (Txn Marker) RNAPII->pRNAPII Mcl1_mRNA MCL1 mRNA pRNAPII->Mcl1_mRNA Transcription Mcl1_Prot Mcl-1 Protein (Efficacy Marker) Mcl1_mRNA->Mcl1_Prot Mcl1_Prot->Apoptosis Blocks gH2AX γH2AX (Damage Marker) NHEJ->gH2AX Repair Fails gH2AX->Apoptosis

Experimental Protocol: Optimized Western Blot for PIK-75

This protocol is optimized to detect labile phospho-proteins and short-lived proteins (Mcl-1). Standard lysis buffers often fail to preserve Mcl-1 due to its rapid proteasomal degradation.

A. Cell Treatment & Lysis

Critical Step: Mcl-1 has a half-life of < 2 hours. Process samples quickly on ice.

  • Dose Range: Treat cells (e.g., AML lines like MV4-11 or solid tumor lines) with PIK-75.[2]

    • Low Dose (Specific): 10 nM – 50 nM (Targets p110

      
      /CDK9).
      
    • High Dose: 100 nM – 500 nM (Broad kinase inhibition).

  • Time Course:

    • 4 - 8 Hours: Assess Mcl-1 and p-RNAPII (Early responders).

    • 24 Hours: Assess Cleaved PARP/Caspase-3 (Apoptosis).

  • Lysis Buffer (RIPA Modified):

    • 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Na-Deoxycholate, 0.1% SDS.

    • Add Fresh: 1 mM PMSF, 1x Protease Inhibitor Cocktail, 10 mM NaF , 1 mM

      
        (Phosphatase inhibitors are mandatory).
      
    • Note: Sonicate samples (10s pulse x 3) to shear DNA, as PIK-75 treatment may increase nuclear fragility.

B. Gel Electrophoresis & Transfer
  • Load: 20–30

    
    g total protein per lane.
    
  • Gel %:

    • Use 4-12% Gradient Gels to resolve both high MW (p-RNAPII, 220 kDa) and low MW (

      
      H2AX, 15 kDa; Mcl-1, 40 kDa) targets on a single blot.
      
  • Transfer:

    • PVDF membrane (0.45

      
      m).
      
    • Wet transfer is preferred for high MW targets like RNAPII.

C. Antibody Incubation Strategy

To conserve sample, cut the membrane horizontally based on molecular weight markers:

  • Strip A (>100 kDa): Probe for p-RNAPII (Ser2) (~220 kDa) and Vinculin (124 kDa, Loading Control).

  • Strip B (50–100 kDa): Probe for p-Akt (60 kDa) and Total Akt .

  • Strip C (20–50 kDa): Probe for Mcl-1 (40 kDa), p-S6 (32 kDa), and GAPDH (36 kDa).

  • Strip D (<20 kDa): Probe for

    
    H2AX  (15 kDa).
    

Blocking: Use 5% BSA in TBST for all phospho-antibodies (Milk interferes with phospho-detection). Use 5% Non-fat Dry Milk for Mcl-1 and total proteins.

Data Interpretation & Troubleshooting

Expected Results Profile (24h Treatment, 100 nM PIK-75)
  • p-Akt (S473): >80% reduction relative to DMSO.

  • Mcl-1: >70% reduction. Note: If p-Akt decreases but Mcl-1 does not, the cells may be resistant via Bcl-2/Bcl-xL compensation, or the concentration is insufficient to inhibit CDK9.

  • Cleaved PARP: Strong band appearance indicating apoptosis.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Weak p-Akt signal in Control Phosphatase activityEnsure

is fresh; keep lysates on ice; do not use milk for blocking.
No Mcl-1 reduction Timepoint too lateMcl-1 may rebound or cells selected for resistance. Check 4h or 8h timepoint.
High Background on p-RNAPII Inadequate washingThis is a high-abundance nuclear protein. Increase Tween-20 to 0.2% in wash buffer.
"Smear" in p-Akt lane Genomic DNA contaminationPIK-75 inhibits DNA-PK; DNA shearing during lysis is critical. Sonicate lysates.

References

  • Targeting acute myeloid leukemia by dual inhibition of PI3K signaling and Cdk9-mediated Mcl-1 transcription. Source:[1][3][4] Blood (2013). Context: Establishes PIK-75 as a dual PI3K/CDK9 inhibitor and validates Mcl-1 downregulation as the primary mechanism of apoptosis in AML.[1][4] URL:[Link]

  • PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma. Source:[4][5][6] American Journal of Cancer Research (2022).[6] Context: Validates the use of PIK-75 to overcome drug resistance via the Mcl-1/Akt axis in MCL.[4][5][6][7] URL:[Link]

  • PIK-75 is a Reversible DNA-PK and p110

    
     Selective Inhibitor. 
    Source: Network of Cancer Research (2020).
    Context: Defines the biochemical IC50 values for PIK-75 against PI3K isoforms and DNA-PK.
    URL:[Link]
    
  • Selective CDK9 inhibition overcomes TRAIL resistance by concomitant suppression of cFlip and Mcl-1. Source: Cell Death & Disease (2013).[8] Context: Identifies CDK9 as a target of PIK-75 and links it to cFlip/Mcl-1 downregulation. URL:[Link]

Sources

Method

Application Note: Overcoming Gemcitabine Resistance via Dual PI3K/DNA-PK Inhibition with PIK-75

Abstract Gemcitabine (2',2'-difluorodeoxycytidine) remains a cornerstone therapy for pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC). However, acquired resistance severely limits its clinic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Gemcitabine (2',2'-difluorodeoxycytidine) remains a cornerstone therapy for pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC). However, acquired resistance severely limits its clinical efficacy. This resistance is frequently driven by the upregulation of the PI3K/Akt survival pathway and enhanced DNA repair mechanisms mediated by DNA-PK. PIK-75, an imidazopyridine derivative, acts as a potent, dual inhibitor of the p110α isoform of PI3K and DNA-PK. This application note details a validated protocol for utilizing PIK-75 to resensitize gemcitabine-resistant cell lines, focusing on experimental design, synergy quantification, and mechanistic validation.

Introduction: The Mechanism of Resistance and Re-sensitization

Gemcitabine functions as a nucleoside analog, incorporating into DNA to cause chain termination and replication fork collapse.[1] Resistant cells counteract this via two primary mechanisms:

  • Survival Signaling: Hyperactivation of the PI3K/Akt/mTOR axis prevents apoptosis despite DNA damage.

  • Enhanced Repair: Upregulation of DNA-dependent protein kinase (DNA-PK) facilitates Non-Homologous End Joining (NHEJ), rapidly repairing gemcitabine-induced double-strand breaks (DSBs).

  • Antioxidant Defense: NRF2 stabilization leads to the upregulation of drug efflux pumps (e.g., MRP5), reducing intracellular drug concentration.

PIK-75 Action: PIK-75 uniquely targets both the survival signal (p110α IC50 ~5.8 nM) and the repair engine (DNA-PK IC50 ~2 nM), while also promoting proteasomal degradation of NRF2. This "pincer attack" forces the resistant cell into apoptotic collapse.

Diagram 1: Signaling Pathway & Mechanism of Action

PIK75_Mechanism Gemcitabine Gemcitabine DNA_Damage DNA Double-Strand Breaks (DSBs) Gemcitabine->DNA_Damage Induces DNAPK DNA-PKcs DNA_Damage->DNAPK Activates PIK75 PIK-75 (Inhibitor) PI3K PI3K (p110α) PIK75->PI3K Inhibits (IC50 ~5.8nM) PIK75->DNAPK Inhibits (IC50 ~2nM) NRF2 NRF2 / MRP5 (Efflux Pumps) PIK75->NRF2 Degrades Akt p-Akt (Ser473) PI3K->Akt Phosphorylates Survival Cell Survival (Apoptosis Block) Akt->Survival Promotes NHEJ DNA Repair (NHEJ) DNAPK->NHEJ Repairs NHEJ->Survival NRF2->Survival Drug Efflux

Caption: PIK-75 simultaneously blocks PI3K-mediated survival, DNA-PK-mediated repair, and NRF2-mediated efflux.

Phase 1: Material Preparation & Cell Model

Reconstitution of PIK-75

PIK-75 hydrochloride is hydrophobic and sensitive to moisture.

  • Solvent: Sterile, anhydrous Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare a 10 mM stock solution.

    • Example: Dissolve 1 mg of PIK-75 (MW: 488.74 g/mol ) in 204.6 µL of DMSO.

  • Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -80°C (stable for 6 months) or -20°C (1 month).

  • Working Solution: Dilute in serum-free media immediately before use. Keep final DMSO concentration <0.1% to avoid solvent toxicity.

Generation of Gemcitabine-Resistant (Gem-R) Cells

Note: If you do not possess a resistant line, generate one using the "Pulsed Dose Escalation" method.

  • Starting Point: Determine the IC50 of the parental line (e.g., MIA PaCa-2).

  • Initial Pulse: Treat cells with gemcitabine at IC20 concentration for 24 hours.

  • Recovery: Wash and culture in drug-free media until confluence is regained.

  • Escalation: Increase dose by 1.5x to 2x in subsequent passages.

  • Maintenance: Once resistance is established (typically >10-fold increase in IC50), maintain cells in media containing a low "holding dose" of gemcitabine (e.g., 10-50 nM) to prevent reversion.

  • Washout: Crucial Step: Culture cells in drug-free media for 3-5 days prior to PIK-75 experiments to avoid residual drug interference.

Phase 2: Synergistic Treatment Protocol (Checkerboard Assay)

This protocol determines the Combination Index (CI) to prove synergy.

Experimental Setup
  • Cell Seeding: Seed 3,000–5,000 cells/well in 96-well plates. Allow attachment overnight (16–24 h).

  • Design: 6x6 Matrix (Checkerboard).

    • Axis X (Gemcitabine): 0, 0.1, 1, 10, 100, 1000 nM.

    • Axis Y (PIK-75): 0, 10, 25, 50, 100, 200 nM.

    • Expert Insight: PIK-75 is potent.[2][3] Do not exceed 500 nM in synergy assays as single-agent toxicity will mask synergistic effects.

Treatment Workflow
  • Pre-treatment (T=0): Aspirate media. Add media containing PIK-75 (at 2x final concentration) or vehicle. Incubate for 1 hour .

    • Rationale: Pre-inhibition of DNA-PK and PI3K primes the cell, preventing the immediate repair response when gemcitabine hits.

  • Gemcitabine Addition (T+1h): Add Gemcitabine (at 2x final concentration) directly to the wells containing PIK-75.

  • Incubation: Incubate for 48 to 72 hours .

  • Readout: Assess viability using MTT, CCK-8, or CellTiter-Glo.

Data Analysis (Synergy)
  • Normalize OD/Luminescence values to the Vehicle Control (100% viability).

  • Use CompuSyn software or equivalent to calculate the Combination Index (CI) based on the Chou-Talalay method.

    • CI < 0.9: Synergism

    • CI = 0.9–1.1: Additive

    • CI > 1.1: Antagonism

Phase 3: Mechanistic Validation (Western Blotting)

To confirm the mechanism, you must demonstrate the blockade of downstream targets.

Treatment Groups:

  • Control (DMSO)

  • Gemcitabine (e.g., 100 nM)

  • PIK-75 (e.g., 50 nM)[2]

  • Combination (Gem 100 nM + PIK 50 nM)

Timepoint: Harvest cells at 24 hours (for signaling) and 48 hours (for apoptosis markers).

Key Targets & Expected Outcomes:

Target ProteinFunctionExpected Result (Combination vs. Gem-only)
p-Akt (Ser473) Survival SignalSignificant Decrease (PIK-75 blocks PI3K)
γH2AX DNA Damage MarkerSignificant Increase (Unrepaired DSBs accumulate)
Cleaved Caspase-3 Apoptosis MarkerSignificant Increase (Induction of cell death)
NRF2 Antioxidant RegulatorDecrease (PIK-75 induces degradation)
DNA-PKcs (p-Thr2609) DNA RepairDecrease (Direct inhibition of autophosphorylation)
Diagram 2: Experimental Workflow

Workflow Step1 Day 0: Seeding (3-5k cells/well) Step2 Day 1: Pre-treatment (PIK-75, 1 hour) Step1->Step2 24h Attachment Step3 Day 1: Co-treatment (+ Gemcitabine) Step2->Step3 Sensitization Step4 Day 3: Readout (MTT / Western) Step3->Step4 48-72h Incubation Step5 Analysis (CI Calculation) Step4->Step5 Data Processing

Caption: Step-by-step timeline from cell seeding to data analysis for PIK-75/Gemcitabine combination.

Troubleshooting & Expert Tips

  • Issue: Precipitation of PIK-75 in media.

    • Cause: High concentration stock added too quickly to aqueous media.

    • Solution: Dilute the 10 mM stock 1:10 in DMSO first (to 1 mM), then add to media while vortexing. Ensure final DMSO < 0.1%.

  • Issue: High toxicity in Control Arm.

    • Cause: PIK-75 is potent.[2][3]

    • Solution: Titrate PIK-75 down.[4] In many resistant lines, 50 nM is sufficient to inhibit targets without inducing massive apoptosis alone, allowing the synergy with gemcitabine to be clearly observed.

  • Issue: Variable Western Blot results for p-Akt.

    • Cause: Phosphatase activity during lysis.

    • Solution: Lysis buffer must contain phosphatase inhibitors (Sodium Orthovanadate, NaF) and be kept on ice at all times.

References

  • Chaussade, C., et al. (2007). Evidence for functional redundancy of class IA PI3K isoforms in insulin signalling.[3] Biochemical Journal, 404(3), 449-458.[3] Link

  • Duong, H. Q., et al. (2014). Inhibition of NRF2 by PIK-75 augments sensitivity of pancreatic cancer cells to gemcitabine. International Journal of Oncology, 44(3), 959-969. Link

  • Burris, H. A., et al. (1997). Improvements in survival and clinical benefit with gemcitabine as first-line therapy for patients with advanced pancreatic cancer: a randomized trial.[5] Journal of Clinical Oncology, 15(6), 2403-2413. Link

  • Ajuwon, O. R., et al. (2024). Nrf2-Mediated Antioxidant Response and Drug Efflux Transporters Upregulation as Possible Mechanisms of Resistance.[6] ResearchGate. Link

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. Link

Sources

Application

Using PIK-75 to Study Autophagy Flux in Neurons: Application Notes and Protocols

Introduction Autophagy is a fundamental cellular degradation and recycling process, essential for maintaining homeostasis, particularly in post-mitotic cells like neurons.[1][2] This catabolic pathway sequesters damaged...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Autophagy is a fundamental cellular degradation and recycling process, essential for maintaining homeostasis, particularly in post-mitotic cells like neurons.[1][2] This catabolic pathway sequesters damaged organelles and misfolded proteins within double-membraned vesicles called autophagosomes, which then fuse with lysosomes to degrade their contents.[3] In the context of neuroscience, dysregulated autophagy is implicated in the pathogenesis of numerous neurodegenerative diseases, making it a critical area of study.[4]

A static snapshot of autophagosome numbers can be misleading; an accumulation could signify either increased autophagic induction or a blockage in the downstream degradation pathway. Therefore, accurately assessing the entire dynamic process—from autophagosome formation to lysosomal degradation—is crucial. This dynamic rate is termed autophagy flux .[1][5]

This guide provides a detailed framework for researchers, scientists, and drug development professionals on how to use PIK-75, a potent phosphoinositide 3-kinase (PI3K) inhibitor, to investigate the induction of autophagy and accurately measure autophagy flux in neuronal models.

Scientific Background

The PI3K/mTOR Pathway: A Master Regulator of Autophagy

Autophagy is tightly controlled by a complex signaling network, with the Class I PI3K/AKT/mTOR pathway acting as a primary negative regulator.[6] In nutrient-rich conditions, growth factor signaling activates Class I PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This activates the kinase AKT, which in turn activates the mammalian target of rapamycin complex 1 (mTORC1). Activated mTORC1 suppresses autophagy by phosphorylating and inhibiting the ULK1 complex, a critical initiator of autophagosome formation.[3][7] Conversely, inhibition of the Class I PI3K/mTORC1 axis relieves this suppression, allowing the ULK1 complex to become active and initiate autophagy.[7] It is important to distinguish this from the Class III PI3K complex (containing Vps34), which is essential for the initiation of autophagy by producing phosphatidylinositol 3-phosphate (PI3P).[8][9]

PI3K_mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor ClassI_PI3K Class I PI3K (p110α) Receptor->ClassI_PI3K PIP3 PIP3 ClassI_PI3K->PIP3 ATP→ADP PIP2 PIP2 PIP2->ClassI_PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 ULK1 ULK1 Complex mTORC1->ULK1 Inhibition Autophagy Autophagy Initiation ULK1->Autophagy PIK75 PIK-75 PIK75->ClassI_PI3K Inhibition Autophagy_Flux_Workflow cluster_0 Biochemical Analysis cluster_1 Imaging Analysis Start Neuronal Culture Treatment Treat with PIK-75 ± Bafilomycin A1 Start->Treatment Harvest Harvest Cells & Prepare Lysates Treatment->Harvest Imaging Fluorescence Microscopy (tfLC3) Treatment->Imaging Alternative Protocol WB Western Blot (LC3, p62, Actin) Harvest->WB Analysis Quantify LC3-II / Actin Ratio WB->Analysis Puncta Count Yellow vs. Red Puncta Imaging->Puncta Flux Calculate Autophagy Flux: ΔLC3-II ([PIK-75+BafA1] - [PIK-75]) Analysis->Flux

Caption: Experimental workflow for assessing autophagy flux in neurons.

Protocols for Assessing Autophagy Flux in Neurons

Special Considerations for Neuronal Cultures
  • High Basal Autophagy: Neurons maintain a high level of constitutive autophagy, which is essential for their survival and function. [2]This can sometimes make it challenging to detect further induction.

  • Sensitivity: Primary neurons are highly sensitive to changes in their environment and to chemical treatments. [10][11]It is critical to optimize the concentration and duration of PIK-75 and Bafilomycin A1 treatment to induce autophagy without causing significant toxicity.

  • Technical Challenges: The complex morphology of neurons can make certain analyses, like flow cytometry, impractical. Therefore, Western blotting and fluorescence microscopy are the preferred methods. [12]

Protocol 1: LC3 Turnover Assay by Western Blotting

This protocol is the gold standard for quantifying autophagy flux by measuring the accumulation of LC3-II and the degradation of the autophagy substrate p62/SQSTM1.

A. Materials

  • Neuronal cell culture (e.g., primary hippocampal or cortical neurons, or SH-SY5Y neuroblastoma cells)

  • PIK-75 (Stock: 5-10 mM in DMSO)

  • Bafilomycin A1 (Stock: 100 µM in DMSO)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (12-15% acrylamide recommended for LC3)

  • PVDF membrane

  • Primary and secondary antibodies (see table below)

B. Experimental Setup

  • Plate neurons and allow them to adhere and differentiate as per standard protocols.

  • Prepare four treatment groups:

    • Control: Vehicle (DMSO) only

    • PIK-75: PIK-75 (e.g., 100 nM - 1 µM, optimize for your cell type)

    • BafA1: Bafilomycin A1 (e.g., 20-100 nM, optimize for your cell type)

    • PIK-75 + BafA1: Co-treatment with PIK-75 and Bafilomycin A1

  • For the co-treatment group, add Bafilomycin A1 for the final 2-4 hours of the PIK-75 treatment period (e.g., total PIK-75 treatment of 6 hours, add BafA1 at the 2 or 4-hour mark).

  • Incubate cells for the desired time period.

C. Western Blotting Procedure

  • Aspirate media and wash cells once with ice-cold PBS.

  • Lyse cells directly on the plate with ice-cold RIPA buffer. Scrape and collect the lysate.

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine protein concentration of the supernatant using a BCA assay.

  • Normalize all samples to the same protein concentration and add Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.

  • Load 15-30 µg of protein per lane onto an SDS-PAGE gel. Due to its small size, LC3-II can be difficult to resolve; ensure good separation.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash membrane 3x with TBST, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash 3x with TBST and develop with an ECL substrate. Image the blot.

  • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize LC3-II and p62 levels to a loading control (e.g., β-Actin or GAPDH).

Recommended Antibody Dilutions

AntibodyHostSupplierRecommended Dilution
LC3A/B RabbitCell Signaling1:1000
p62/SQSTM1 Rabbit/MouseCell Signaling1:1000
β-Actin MouseSigma-Aldrich1:5000
Anti-Rabbit IgG, HRP-linked GoatCell Signaling1:2000
Anti-Mouse IgG, HRP-linked HorseCell Signaling1:2000
Protocol 2: Tandem Fluorescent LC3 (tfLC3) Microscopy Assay

This imaging-based assay provides a visual and quantitative measure of autophagosome maturation into autolysosomes.

A. Principle The tfLC3 reporter (e.g., mCherry-GFP-LC3) simultaneously expresses a pH-sensitive GFP and a more stable red fluorescent protein (mCherry or RFP). [13]In neutral pH autophagosomes, both fluorophores are active, appearing as yellow puncta in a merged image. Upon fusion with the acidic lysosome, the GFP signal is quenched, while the mCherry signal persists, resulting in red-only puncta (autolysosomes). [14][15]An increase in both yellow and red puncta upon PIK-75 treatment indicates a complete and functional autophagy flux.

B. Procedure

  • Plate neurons on glass coverslips suitable for imaging.

  • Transfect neurons with a tfLC3 plasmid using a suitable transfection reagent for neurons (e.g., Lipofectamine 3000 or electroporation). Allow 24-48 hours for expression.

  • Treat the cells with PIK-75 (and controls, including BafA1 as a control for GFP quenching blockade) as described in Protocol 1.

  • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Note: Some fixation methods may alter lysosomal pH; test your protocol carefully. [15]5. Wash cells 3x with PBS. Mount coverslips onto slides using a mounting medium containing DAPI to stain nuclei.

  • Image the cells using a confocal or high-resolution fluorescence microscope, capturing images in the green (GFP), red (mCherry), and blue (DAPI) channels.

  • Quantify the number of yellow (GFP+/mCherry+) puncta and red-only (GFP-/mCherry+) puncta per cell using automated image analysis software (e.g., ImageJ/Fiji with appropriate plugins).

Data Interpretation and Troubleshooting

Expected Results Summary

Treatment GroupLC3-II Levelp62 LeveltfLC3 Puncta (Yellow/Red)Interpretation
Control BasalBasalLow / LowBasal autophagy flux.
PIK-75 IncreasedDecreasedIncreased / IncreasedInduction of autophagy flux.
BafA1 Highly IncreasedIncreasedHighly Increased / LowBlockage of late-stage autophagy.
PIK-75 + BafA1 Further Increased (vs. BafA1 alone)IncreasedHighly Increased / LowPIK-75 increases autophagosome formation rate (flux).

Troubleshooting Common Issues

  • No change in LC3-II with PIK-75: The concentration may be too low, or the treatment time too short. Perform a dose-response and time-course experiment. Neurons have high basal flux, so the effect might be subtle. The use of BafA1 is critical to unmask the change.

  • Smeary LC3 Western Blot: LC3 is a small protein and can run off the gel. Use a higher percentage gel (15%) or a gradient gel. Ensure complete transfer to the PVDF membrane.

  • Cell Death/Toxicity: High concentrations of PIK-75 or prolonged exposure to BafA1 can be toxic. [16][17]Reduce the concentration or treatment duration. Confirm cell viability with a cytotoxicity assay.

  • High background in tfLC3 imaging: Aggregates of the overexpressed tfLC3 protein can be mistaken for puncta. [18]Use a construct with a G120A mutation as a negative control, which cannot be lipidated. Ensure expression levels are not excessively high.

Conclusion

References

  • JCI. (2015). Pharmacologic agents targeting autophagy. Journal of Clinical Investigation. Available at: [Link]

  • Dojindo Molecular Technologies. (n.d.). Autophagic Flux Assay Kit (Autophagy). Retrieved from [Link]

  • Yuan, N., et al. (2015). Pharmacologic agents targeting autophagy. PMC - NIH. Available at: [Link]

  • Jiang, P., & Mizushima, N. (2012). Monitoring autophagic flux by an improved tandem fluorescent-tagged LC3 (mTagRFP-mWasabi-LC3) reveals that high-dose rapamycin impairs autophagic flux in cancer cells. Taylor & Francis Online. Available at: [Link]

  • Mauvezin, C., & Neufeld, T. P. (2015). Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion. Autophagy. Available at: [Link]

  • Yuan, N., et al. (2017). Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia. Haematologica. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacological inducers and inhibitors of autophagy. Retrieved from [Link]

  • Imai, K., Hasegawa, J., & Yoshimori, T. (n.d.). mRFP-GFP tandem fluorescent-tagged LC3 (tfLC3). Bio-protocol.
  • Jiang, P., & Mizushima, N. (2015). Methods for the Detection of Autophagy in Mammalian Cells. PMC - NIH. Available at: [Link]

  • Towers, C. (n.d.). How to Test and Measure Autophagic Flux Quantitatively. Bio-Techne. Retrieved from [Link]

  • Wojnacki, J., et al. (2021). Protocol to study starvation-induced autophagy in developing rat neurons. PMC - NIH. Available at: [Link]

  • Li, J., et al. (2022). Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds. Frontiers in Pharmacology. Available at: [Link]

  • Behrends, C., et al. (2021). Robust LC3B lipidation analysis by adjusting autophagic flux with low concentrations of Bafilomycin A1. bioRxiv. Available at: [Link]

  • Mauthe, M., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Autophagy. Available at: [Link]

  • Larsen, A., et al. (2018). Class I PI3K Provide Lipid Substrate in T Cell Autophagy Through Linked Activity of Inositol Phosphatases. Frontiers in Immunology. Available at: [Link]

  • Katayama, H., et al. (2014). A Super-Ecliptic, pHluorin-mKate2, Tandem Fluorescent Protein-Tagged Human LC3 for the Monitoring of Mammalian Autophagy. PLOS One. Available at: [Link]

  • Gottlieb, R. A., & Mentzer, R. M. (2015). Untangling Autophagy Measurements: All Fluxed Up. Circulation Research. Available at: [Link]

  • Benito-Cuesta, I., et al. (2017). Assessment of Autophagy in Neurons and Brain Tissue. PMC - NIH. Available at: [Link]

  • Lee, J.-Y., et al. (2020). The Inhibitory Effect of PIK-75 on Inflammatory Mediator Response Induced by Hydrogen Peroxide in Feline Esophageal Epithelial Cells. PMC - NIH. Available at: [Link]

  • PNAS. (2012). Dual blockade of lipid and cyclin-dependent kinases induces synthetic lethality in malignant glioma. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Vicinanza, M., et al. (2018). Phosphoinositide 3-Kinase Pathways and Autophagy Require Phosphatidylinositol Phosphate Kinases. PMC - NIH. Available at: [Link]

  • Springer Protocols. (n.d.). High-Content Autophagy Analysis in iPSC-Derived Neurons Using Immunofluorescence. Retrieved from [Link]

  • ResearchGate. (2015). Does anyone know how to induce autophagy in primary cultured hippocampus neuron?. Retrieved from [Link]

  • Aligning Science Across Parkinson's. (n.d.). Autophagy detection assay. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Effective Detection of Autophagy. Retrieved from [Link]

  • Araceli Biosciences. (2021). Autophagy Assays: What They Are and How They Work. Retrieved from [Link]

  • Gonzalez, C. D., et al. (2014). A new method to measure autophagy flux in the nervous system. PMC - NIH. Available at: [Link]

  • Wikipedia. (n.d.). Phosphoinositide 3-kinase inhibitor. Retrieved from [Link]

  • MDPI. (2019). For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors. Retrieved from [Link]

  • Bio-Radiations. (2016). Assessing Cell Health: Autophagy. Retrieved from [Link]

  • Lee, J. H., & Lee, J. H. (2019). Neuronal Autophagy: Characteristic Features and Roles in Neuronal Pathophysiology. PMC - NIH. Available at: [Link]

  • Kimura, S., et al. (2013). Dissecting the dynamic turnover of GFP-LC3 in the autolysosome. PMC - NIH. Available at: [Link]

  • Campbell, G. R., et al. (2015). Induction of autophagy by PI3K/MTOR and PI3K/MTOR/BRD4 inhibitors suppresses HIV-1 replication. Journal of Biological Chemistry. Available at: [Link]

  • Galluzzi, L., et al. (2017). Autophagy inhibitors. PMC - NIH. Available at: [Link]

  • Zhang, Y., et al. (2021). PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma. PMC - NIH. Available at: [Link]

  • Porta, C., et al. (2022). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. PMC - NIH. Available at: [Link]

  • Wold, M. S., et al. (2016). Mechanisms of Autophagy Initiation. PMC - NIH. Available at: [Link]

  • Mallon, R., et al. (2011). Antitumor Efficacy of PKI-587, a Highly Potent Dual PI3K/mTOR Kinase Inhibitor. Clinical Cancer Research. Available at: [Link]

  • Massive Bio. (2026). Off Target Effect. Retrieved from [Link]

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Method

Application Notes and Protocols for PIK-75: Ensuring Stability and Optimal Performance in Research Applications

Introduction: Understanding PIK-75 PIK-75 is a potent and selective cell-permeable inhibitor of the phosphoinositide 3-kinase (PI3K) p110α isoform, with an IC50 value of 5.8 nM[1][2]. It also demonstrates significant inh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding PIK-75

PIK-75 is a potent and selective cell-permeable inhibitor of the phosphoinositide 3-kinase (PI3K) p110α isoform, with an IC50 value of 5.8 nM[1][2]. It also demonstrates significant inhibitory activity against DNA-dependent protein kinase (DNA-PK) with an IC50 of 2 nM[1][3]. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism[4][5][6]. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention[5][7]. PIK-75's selectivity for p110α, an isoform frequently mutated in human cancers, has made it a valuable tool in cancer research[2]. However, its utility is underscored by a noted lack of stability in solution and in vivo, necessitating precise handling and storage protocols to ensure experimental reproducibility and data integrity[8][9][10].

This application note provides a comprehensive guide for researchers on the optimal storage conditions, preparation of stable solutions, and best practices for the use of PIK-75 in experimental settings.

The PI3K/AKT/mTOR Signaling Pathway and PIK-75's Point of Intervention

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors, which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, including the mammalian target of rapamycin (mTOR), which in turn promotes protein synthesis and cell growth. The tumor suppressor PTEN acts as a negative regulator of this pathway by dephosphorylating PIP3 back to PIP2[11]. PIK-75 exerts its inhibitory effect by blocking the catalytic activity of p110α, thereby preventing the production of PIP3 and halting the downstream signaling cascade[2][12].

PI3K_Pathway RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K (p110α) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Promotes PIK75 PIK-75 PIK75->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: PIK-75 inhibits the PI3K/AKT/mTOR signaling pathway at p110α.

Storage and Handling of PIK-75

Proper storage of PIK-75 is paramount to preserving its chemical integrity and biological activity. Both the solid compound and its solutions are susceptible to degradation if not stored under optimal conditions.

Solid Compound Storage

Upon receipt, solid PIK-75 should be stored at -20°C under desiccating conditions[13][14]. When stored correctly, the solid form of PIK-75 is stable for at least four years[2][13]. It is advisable to minimize the exposure of the compound to atmospheric moisture and light.

Stock Solution Storage and Stability

The preparation and storage of stock solutions require careful attention to detail to mitigate degradation.

Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of PIK-75[1][13]. It is soluble in DMSO up to at least 5 mM, with some sources indicating much higher solubility[15]. Limited solubility has also been reported in ethanol, while it is considered insoluble in water[1][15]. For all solution preparations, the use of anhydrous, high-purity solvents is critical, as moisture can compromise the stability of the compound[1].

Storage Recommendations for Stock Solutions:

Storage TemperatureDurationRecommendations
-80°C Up to 6 months[3][16]Optimal for long-term storage. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation[13].
-20°C Up to 1 month[1][3][16]Suitable for short-term storage. Protect from light[3]. Aliquoting is still highly recommended.

Causality Behind Storage Choices: Storing at ultra-low temperatures like -80°C significantly slows down chemical degradation processes. Aliquoting prevents the introduction of contaminants and water condensation that can occur with repeated opening of the main stock vial at room temperature.

Protocols for Preparation and Use of PIK-75 Solutions

Adherence to standardized protocols is essential for achieving consistent and reliable experimental outcomes.

Protocol 1: Preparation of a 10 mM PIK-75 Stock Solution in DMSO

Materials:

  • PIK-75 solid compound

  • Anhydrous, high-purity DMSO

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated precision balance and appropriate weighing tools

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Allow the vial of solid PIK-75 to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the compound.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of PIK-75. For example, to prepare 1 mL of a 10 mM stock solution of PIK-75 hydrochloride (Molecular Weight: 488.74 g/mol )[15], weigh out 4.89 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed PIK-75. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary[13]. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term use[1][3][13][16].

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Important Considerations:

  • For in vitro experiments, it is recommended to prepare fresh working solutions from the frozen stock on the day of use[3].

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Procedure:

  • Thawing the Stock: Thaw a single-use aliquot of the PIK-75 stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium or an appropriate buffer (e.g., PBS) to achieve the desired final concentrations for your experiment.

  • Immediate Use: Add the freshly prepared working solutions to your cell cultures promptly.

Experimental Workflow for Assessing PIK-75 Stability in a Cell-Based Assay

To ensure the integrity of your experimental results, it is prudent to validate the stability of your PIK-75 working solutions under your specific experimental conditions.

Stability_Workflow cluster_prep Solution Preparation cluster_treatment Cell Treatment cluster_analysis Data Analysis Prep_Fresh Prepare Fresh PIK-75 Working Solution Treat_Fresh Treat Cells with Fresh Solution Prep_Fresh->Treat_Fresh Prep_Aged Prepare PIK-75 Working Solution and Incubate at 37°C Treat_Aged Treat Cells with Aged Solution Prep_Aged->Treat_Aged Assay Perform Cell Viability (e.g., MTT) or Western Blot (p-AKT) Treat_Fresh->Assay Treat_Aged->Assay Control Vehicle Control (DMSO) Control->Assay Compare Compare IC50 or Protein Phosphorylation Assay->Compare

Caption: Workflow for assessing the stability of PIK-75 in a cell-based assay.

Protocol 3: Stability Assessment using a Cell Viability Assay (e.g., MTT)

Objective: To compare the cytotoxic effect of a freshly prepared PIK-75 working solution with one that has been incubated under assay conditions for a prolonged period.

Procedure:

  • Cell Seeding: Seed a cancer cell line known to be sensitive to PI3K inhibition (e.g., a line with a PIK3CA mutation) in a 96-well plate and allow the cells to adhere overnight[17].

  • Preparation of Working Solutions:

    • Fresh Solution: Prepare a series of dilutions of PIK-75 in cell culture medium immediately before treating the cells.

    • Aged Solution: Concurrently, prepare an identical set of PIK-75 dilutions and incubate them in a separate 96-well plate (without cells) under the same conditions as your cell culture incubator (e.g., 37°C, 5% CO2) for a duration that reflects the longest time point of your experiment (e.g., 48 or 72 hours).

  • Cell Treatment:

    • Treat one set of cells with the freshly prepared PIK-75 dilutions.

    • Treat a parallel set of cells with the "aged" PIK-75 dilutions.

    • Include a vehicle control (medium with the same final concentration of DMSO) for both conditions.

  • Incubation: Incubate the cells for the desired duration (e.g., 48 or 72 hours).

  • MTT Assay: Perform a standard MTT assay to assess cell viability[15][17].

  • Data Analysis: Calculate the IC50 values for both the fresh and aged PIK-75 treatments. A significant increase in the IC50 value for the aged solution would indicate degradation of the compound under the assay conditions.

Conclusion

PIK-75 is a valuable research tool for investigating the PI3K signaling pathway. However, its inherent instability in solution necessitates meticulous attention to storage and handling. By following the detailed protocols and recommendations outlined in this application note, researchers can ensure the integrity of their PIK-75 stocks and generate reliable, reproducible data. The principles of using anhydrous solvents, storing at ultra-low temperatures, minimizing freeze-thaw cycles, and preparing fresh working solutions are fundamental to maximizing the experimental success with this potent inhibitor.

References

  • BPS Bioscience. (n.d.). Data Sheet PIK-75, Hydrochloride Salt. Retrieved from bpsbioscience.com. [Link]

  • Cheng, C. K., et al. (2012). Dual blockade of lipid and cyclin-dependent kinases induces synthetic lethality in malignant glioma. PNAS, 109(31), 12758-12763. [Link]

  • Kim, J., et al. (2024). Encapsulation and Delivery of the Kinase Inhibitor PIK-75 by Organic Core High-Density Lipoprotein-Like Nanoparticles Targeting Scavenger Receptor Class B Type 1. PMC. [Link]

  • Jain, A., et al. (2013). Development of PIK-75 Nanosuspension Formulation With Enhanced Delivery Efficiency and Cytotoxicity for Targeted Anti-Cancer Therapy. PubMed, 23(8), 2426-36. [Link]

  • Jain, A., et al. (2012). Development and evaluation of PIK75 nanosuspension, a phosphatidylinositol-3-kinase inhibitor. PubMed, 22(12), 3141-9. [Link]

  • Wikipedia. (2024, February 13). Phosphoinositide 3-kinase inhibitor. Retrieved from Wikipedia.org. [Link]

  • Zhang, Q., et al. (2022). PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma. PMC. [Link]

  • Network of Cancer Research. (2020, May 2). PIK-75 is a Reversible DNA-PK and p110α Selective Inhibitor. Retrieved from active-motifs.com. [Link]

  • Vasan, N., et al. (2019). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. PMC. [Link]

  • LoRusso, P. M. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(31), 3803-3815. [Link]

  • Wikipedia. (2024, February 19). PI3K/AKT/mTOR pathway. Retrieved from Wikipedia.org. [Link]

  • Moores Cancer Center. (n.d.). Protocols. Retrieved from health.ucsd.edu. [Link]

  • Schneeweiss, A., et al. (2018). The PI3K Pathway: Background and Treatment Approaches. PMC. [Link]

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Technical Notes & Optimization

Troubleshooting

PIK-75 Technical Support Center: Minimizing Off-Target Cytotoxicity

Welcome to the PIK-75 Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexpected, massive cytotoxicity when using PIK-75 in their assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the PIK-75 Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexpected, massive cytotoxicity when using PIK-75 in their assays. A common critical failure point in experimental design is treating PIK-75 as a mono-targeted PI3K p110α inhibitor.

To achieve reproducible, artifact-free data, we must address the mechanistic reality of this compound: PIK-75 exhibits profound polypharmacology. This guide is designed to help you understand the causality behind PIK-75-induced cytotoxicity, troubleshoot high-dose off-target effects, and implement self-validating experimental protocols.

Quantitative Target Profiling

To understand why high doses of PIK-75 cause rapid cell death, we must look at its biochemical affinity across the kinome. The therapeutic window between its intended target (PI3K) and its off-targets is exceptionally narrow.

Table 1: PIK-75 Kinase Affinity Profile

Kinase TargetReported IC50Primary Cellular FunctionConsequence of High-Dose Inhibition
PI3K (p110α) 0.5 nM - 5.8 nMSurvival, Proliferation (AKT)On-target suppression of p-AKT[1][2].
CDK9 1.37 nM - 6.0 nMTranscriptional ElongationDepletion of Mcl-1/cFlip, Apoptosis[2][3].
DNA-PK ~2.0 nMDNA Double-Strand Break RepairAccumulation of γH2AX[4][5].
CDK7 5.15 nMCell Cycle, TranscriptionCell cycle arrest[2][5].
The Causality of High-Dose Toxicity

When you apply PIK-75 at doses exceeding 50 nM, you are no longer just inhibiting PI3K; you are heavily suppressing Cyclin-Dependent Kinase 9 (CDK9)[2][3]. CDK9 is the catalytic core of P-TEFb, which phosphorylates Serine 2 of the RNA Polymerase II (RNAPII) C-terminal domain.

Inhibiting CDK9 halts productive transcriptional elongation. This causes a rapid depletion of short-lived mRNAs and proteins—most notably the anti-apoptotic proteins Mcl-1 and cFlip [3]. The loss of Mcl-1 violently lowers the apoptotic threshold, leading to massive cytotoxicity that is entirely independent of PI3K/AKT signaling[3][6].

PIK75_Mechanism PIK75 PIK-75 (High Dose) PI3K PI3K (p110α) PIK75->PI3K Inhibits CDK9 CDK9 / P-TEFb PIK75->CDK9 Inhibits (Off-target) DNAPK DNA-PK PIK75->DNAPK Inhibits (Off-target) pAKT p-AKT (Ser473) Survival Signal PI3K->pAKT Activates pRNAP p-RNAPII (Ser2) Transcription CDK9->pRNAP Phosphorylates pH2AX γH2AX DNA Damage DNAPK->pH2AX Suppresses Apoptosis Massive Cytotoxicity (Apoptosis) pAKT->Apoptosis Blocks Mcl1 Mcl-1 / cFlip Anti-apoptotic pRNAP->Mcl1 Transcribes Mcl1->Apoptosis Blocks

PIK-75 polypharmacology: PI3K vs. CDK9-mediated cytotoxicity pathways.

Diagnostic Troubleshooting Guide

Q: I applied 200 nM PIK-75 to my resistant cell line to ensure complete PI3K blockade, but observed massive cell death within 12 hours. Is this PI3K-dependent synthetic lethality? A: Unlikely. At 200 nM, PIK-75 acts as a potent pan-kinase inhibitor. The rapid cell death you are observing is almost certainly driven by CDK9 inhibition and the subsequent collapse of Mcl-1[3]. True PI3K-dependent apoptosis typically requires a longer timeframe and is rarely as absolute within a 12-hour window unless the cells are uniquely addicted to the AKT survival axis.

Q: How can I utilize PIK-75 to study PI3K signaling without triggering this CDK9-driven off-target toxicity? A: You must exploit the temporal kinetics of the targets. AKT dephosphorylation occurs rapidly (within 15–30 minutes) following PI3K inhibition. In contrast, CDK9-mediated apoptosis requires the transcriptional depletion of Mcl-1, which takes 3–6 hours due to its protein half-life[3]. By limiting your PIK-75 exposure to 1–2 hours, you can capture the PI3K/AKT signaling blockade before the cells commit to CDK9-induced apoptotic collapse.

Q: I am conducting a 72-hour viability assay. How do I minimize off-target effects over long exposures? A: For multi-day assays, PIK-75 cannot be used at high doses (>50 nM) without inducing transcriptional collapse[5]. You must strictly titrate the dose down to the absolute minimum required to suppress p-AKT (often 5–10 nM). Furthermore, you must run an orthogonal control (see Protocol below) to validate your findings.

Validated Experimental Protocols

A protocol is only as good as its internal controls. To ensure your observed phenotype is genuinely PI3K-driven, you must build a self-validating biomarker matrix.

Protocol: Temporal Control & Biomarker Matrix Validation

Objective: Isolate PI3K-dependent signaling from CDK9-mediated transcriptional collapse.

Step 1: Cell Synchronization and Seeding Seed cells in 6-well plates to reach 70% confluency. Serum-starve the cells for 4 hours prior to treatment to establish a baseline for PI3K/AKT signaling.

Step 2: Dual-Axis Treatment Matrix Prepare a concentration gradient of PIK-75 (10 nM, 50 nM, 200 nM). Treat parallel plates for two distinct timepoints:

  • 1 Hour (Signaling Window): Captures direct kinase inhibition.

  • 6 Hours (Transcriptional Window): Captures protein depletion and off-target toxicity.

Step 3: Orthogonal Control Application Treat a separate control plate with a highly specific, structurally distinct PI3Kα inhibitor (e.g., Alpelisib/BYL719 at 1 µM) for 6 hours. This establishes your baseline for "pure" PI3K inhibition without CDK9 interference.

Step 4: Multiplexed Lysate Harvest Lyse cells on ice using RIPA buffer heavily supplemented with protease and phosphatase inhibitors. (Causality note: Phosphatase inhibitors are critical here to prevent the artificial, post-lysis loss of p-AKT and p-RNAPII, which would yield false positives for kinase inhibition).

Step 5: Western Blot Biomarker Validation Probe the lysates for the following self-validating matrix:

  • p-AKT (Ser473): Validates on-target PI3K inhibition.

  • p-RNAPII (Ser2): Validates off-target CDK9 activity[5].

  • Mcl-1: Validates the downstream apoptotic trigger of CDK9 inhibition[3].

Data Interpretation: If your 200 nM / 6-hour PIK-75 sample shows a loss of p-RNAPII and Mcl-1, but your Alpelisib sample does not, the cytotoxicity observed at 200 nM is off-target.

Troubleshooting_Workflow Start Observe High Cytotoxicity with PIK-75 (>50 nM) Step1 Perform Biomarker WB (p-AKT vs p-RNAPII Ser2) Start->Step1 Branch1 p-RNAPII is depleted (Mcl-1 loss) Step1->Branch1 Branch2 p-RNAPII is intact p-AKT is depleted Step1->Branch2 Action1 CDK9 Off-Target Toxicity. Reduce Dose or Time Branch1->Action1 Action2 On-Target PI3K Effect. Proceed with Assay Branch2->Action2 Verify Verify with Orthogonal Inhibitor (e.g., Alpelisib) Action1->Verify Action2->Verify

Self-validating workflow to distinguish PI3K vs. CDK9-driven cytotoxicity.

Frequently Asked Questions (FAQs)

Q: Can I use PIK-75 as a specific PI3K inhibitor in vivo? A: It is highly challenging. Due to its multi-kinase activity against PI3K, CDK9, and DNA-PK, systemic administration often results in a poor risk-benefit profile and narrow therapeutic window. However, advanced formulation strategies, such as encapsulating PIK-75 into HDL-mimetic nanoparticles, have been shown to overcome poor solubility and achieve targeted tumor delivery, minimizing systemic off-target toxicity[4].

Q: I am studying DNA repair. Can I use PIK-75 to inhibit DNA-PK? A: Yes, PIK-75 inhibits DNA-PK with an IC50 of ~2 nM, leading to an accumulation of γH2AX[4][5]. However, because it simultaneously inhibits PI3K and CDK9 at this concentration, any resulting radiosensitization or cell death cannot be attributed solely to DNA-PK inhibition. You must use a highly specific DNA-PK inhibitor (e.g., NU7441 or M3814) as an orthogonal control[4].

Q: Why does PIK-75 synergize so well with TRAIL or Venetoclax? A: The synergy is largely driven by its off-target CDK9 inhibition, not PI3K. By inhibiting CDK9, PIK-75 rapidly downregulates the anti-apoptotic proteins cFlip (sensitizing cells to TRAIL) and Mcl-1 (overcoming Venetoclax resistance)[3].

References
  • Title: PIK-75 - Inxight Drugs | Source: ncats.io | URL: [Link]

  • Title: Impeding the NHEJ Pathway for Overcoming Radioresistance in the Context of Precision Radiotherapy of Cancer | Source: mdpi.com | URL: [Link]

  • Title: CDK9 inhibitors in cancer research | Source: nih.gov | URL: [Link]

  • Title: Selective CDK9 inhibition overcomes TRAIL resistance by concomitant suppression of cFlip and Mcl-1 | Source: nih.gov | URL: [Link]

  • Title: Targeting dual oncogenic machineries driven by TAL1 and PI3K-AKT pathways in T-cell acute lymphoblastic leukemia | Source: haematologica.org | URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing PIK-75 Exposure Time for Maximal Akt Inhibition

Welcome to the PIK-75 Technical Support Hub. As a highly potent, reversible inhibitor of the PI3K catalytic subunit p110α and DNA-PK, PIK-75 is a critical tool for interrogating the PI3K/Akt/mTOR signaling axis[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the PIK-75 Technical Support Hub. As a highly potent, reversible inhibitor of the PI3K catalytic subunit p110α and DNA-PK, PIK-75 is a critical tool for interrogating the PI3K/Akt/mTOR signaling axis[1]. However, researchers frequently encounter paradoxical Akt reactivation during prolonged assays. This guide provides field-proven, mechanistically grounded strategies to optimize exposure times, prevent compensatory feedback, and ensure robust, reproducible data.

Quantitative Benchmarks: Target Selectivity & Kinetic Windows

To optimize exposure time, you must first understand the kinetic and binding profile of PIK-75. The inhibitor's efficacy is highly dependent on the specific PI3K isoform driving your cell model and the duration of target engagement.

Table 1: PIK-75 Kinase Selectivity Profile
Kinase TargetIC50 ValueRelevance to Akt Inhibition & Causality
DNA-PK 2 nMHighly potent off-target effect; must be accounted for in DNA damage assays[1].
PI3K (p110α) 5.8 nMPrimary target; acute inhibition rapidly halts PIP3 production and downstream PDK1/Akt recruitment[1].
PI3K (p110γ) 76 nMSecondary target; relevant primarily when working with hematopoietic or leukemic cell lineages[1].
PI3K (p110β) 1.3 µMWeakly inhibited; serves as a primary resistance driver in PTEN-null cell lines, requiring higher doses[1],[2].
Table 2: Exposure Time Benchmarks for Akt Inhibition
Exposure TimeExpected pAkt StatusBiological Context & Causality
30 - 60 mins Maximal InhibitionAcute target engagement. PIP3 pools are depleted, halting the recruitment of Akt to the plasma membrane[1].
2 - 6 hours Sustained InhibitionSteady-state pharmacological block of p110α catalytic activity[3].
24 - 120 hours Rebound / ReactivationChronic exposure relieves mTORC1-mediated negative feedback on RTKs and triggers Skp2-dependent reactivation[3],[4].

Core Methodology: The Self-Validating Time-Course Assay

To accurately determine the optimal PIK-75 exposure time for your specific cell line, you must run a time-course assay. This protocol is designed as a self-validating system —meaning it contains internal controls that definitively prove whether a loss of signal is due to true kinase inhibition or an experimental artifact.

Step-by-Step Protocol

Step 1: Cell Seeding and Serum Starvation (16–24 hours prior to assay)

  • Action: Plate cells to 70% confluency. Wash twice with PBS and replace media with serum-free media for 16–24 hours.

  • Causality & Rationale: Serum contains undefined growth factors that cause asynchronous, basal hyperactivation of RTKs. Starvation synchronizes the cells and silences basal PI3K signaling, ensuring that any subsequent Akt phosphorylation is driven entirely by your controlled stimulus.

Step 2: PIK-75 Time-Course Treatment

  • Action: Treat cells with PIK-75 (e.g., 10 nM for p110α-driven cells, up to 1 µM for PTEN-null cells) at staggered intervals: 24h, 6h, 2h, 1h, and 0.5h before harvesting. Include a Vehicle (DMSO) control for the longest time point.

  • Causality & Rationale: Staggering the treatments allows you to harvest all lysates simultaneously, eliminating freeze-thaw degradation artifacts. This kinetic window captures both acute target engagement (<2h) and chronic feedback loops (>24h).

Step 3: Acute RTK Stimulation

  • Action: 15 minutes prior to cell lysis, stimulate all wells (except the absolute negative control) with 50 ng/mL IGF-1 or Insulin.

  • Causality & Rationale: This provides a robust, uniform activation of the PI3K/Akt pathway, maximizing the dynamic range of your assay. If PIK-75 is working optimally, it will completely blunt this massive influx of signaling.

Step 4: Lysis and The Self-Validation Western Blot Matrix

  • Action: Lyse cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors. Perform Western blotting probing for the following four targets:

    • pAkt (Thr308): The direct downstream readout of PI3K/PDK1 activity[1].

    • pAkt (Ser473): The readout for mTORC2 activity, which is often co-inhibited but can reactivate differently.

    • Total Akt (Internal Control 1): Proves that the loss of pAkt signal is due to kinase inhibition, not PIK-75-induced protein degradation or apoptosis.

    • GAPDH / Actin (Internal Control 2): Proves equal protein loading across all time points.

Diagnostic Troubleshooting & FAQs

Q: Why do I see robust Akt inhibition at 2 hours, but a complete rebound of pAkt signal at 24 hours? A: This is a classic compensatory feedback mechanism. The PI3K/Akt/mTOR pathway is heavily regulated by negative feedback loops. Prolonged inhibition of Akt by PIK-75 downregulates mTORC1. This relieves the natural negative feedback mTORC1 exerts on Receptor Tyrosine Kinases (RTKs) like HER3 and IGF-1R, causing them to hyperactivate and push through the PI3K blockade[4]. Furthermore, chronic PI3K inhibition can trigger a non-canonical, Skp2-dependent reactivation of Akt that is entirely independent of PIP3 production[3]. Solution: Limit exposure to 1–2 hours for acute signaling studies, or use a dual-inhibitor approach (e.g., PIK-75 + an IGF-1R inhibitor) for 24h+ assays.

Q: I treated my cells with 100 nM PIK-75 for 1 hour, but I still see strong pAkt bands. Is the drug degraded? A: If your drug is stored correctly (-80°C for long-term, protected from light)[1], the issue is likely your cell line's genetic background. While PIK-75 inhibits p110α at 5.8 nM, its IC50 for p110β is 1.3 µM[1]. If you are using a PTEN-null cell line (e.g., MDA-MB-468 or PC3), the cells often rely heavily on the p110β isoform to drive Akt[2]. Solution: Genotype your cell line. If PTEN is null or p110β is amplified, you must increase the PIK-75 concentration to the 1–2 µM range to achieve full pharmacological blockade.

Q: Should I measure pAkt at Ser473 or Thr308 to validate PIK-75 efficacy? A: You must measure both, but Thr308 is your primary indicator of success. PIP3 directly recruits PDK1 to the membrane, which phosphorylates Akt at Thr308[1]. Because PIK-75 stops PIP3 production, Thr308 should disappear rapidly. Ser473 is phosphorylated by mTORC2 and can sometimes be maintained by parallel compensatory pathways even when PI3K is inhibited.

Systems-Level Visualization

The following diagram illustrates the causality behind the time-dependent efficacy of PIK-75. Acute exposure successfully blocks the pathway, but chronic exposure triggers feedback loops that upregulate RTKs and Skp2, leading to Akt reactivation.

PIK75_Optimization PIK75 PIK-75 PI3K PI3K (p110α) PIK75->PI3K Acute Inhibition (<2h) mTORC1 mTORC1 PIK75->mTORC1 Relieves Feedback SKP2 Skp2 Ligase PIK75->SKP2 Chronic Exposure (>24h) RTK RTKs (e.g., IGF-1R) RTK->PI3K Activates AKT Akt (p-Thr308 / p-Ser473) PI3K->AKT Phosphorylates AKT->mTORC1 Activates mTORC1->RTK Negative Feedback SKP2->AKT Non-canonical Reactivation

PI3K/Akt inhibition by PIK-75 and chronic exposure-induced compensatory reactivation pathways.

References

  • Skp2-dependent reactivation of AKT drives resistance to PI3K inhibitors - PMC - NIH Source: nih.gov URL:3

  • PIK 75 hydrochloride, p110alpha PI3K inhibitor (CAS 372196-77-5) - Abcam Source: abcam.com URL:

  • PIK-75 | DNA-PK/p110α Inhibitor - MedchemExpress.com Source: medchemexpress.com URL: 1

  • AKT-mTORC1 reactivation is the dominant resistance driver for PI3Kβ/AKT inhibitors in PTEN-null breast cancer - PMC Source: nih.gov URL: 2

  • AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity - PMC Source: nih.gov URL: 4

Sources

Troubleshooting

Technical Support Center: Resolving PIK-75 Solubility Challenges in Animal Studies

Prepared by the Senior Application Scientist Team Welcome to the technical support center for PIK-75. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the potent PI...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for PIK-75. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the potent PI3K inhibitor, PIK-75, in preclinical animal models. We understand that the compound's poor aqueous solubility presents a significant hurdle for achieving consistent and reliable in vivo results.[1][2][3][4] This resource provides in-depth, experience-driven answers to common formulation challenges, detailed protocols, and the scientific rationale behind our recommendations.

Understanding the Challenge: The PIK-75 Molecule

PIK-75 is a highly selective inhibitor of the p110α isoform of PI3K and also potently inhibits DNA-PK.[5][6][7] Its mechanism of action, which involves blocking the PI3K/Akt/mTOR signaling pathway, makes it a valuable tool for cancer research and other areas.[8][9][10] However, its chemical structure lends itself to high lipophilicity and low water solubility, making it difficult to formulate for in vivo administration, especially for intravenous routes where a clear, soluble formulation is mandatory.[2][4][6]

Frequently Asked Questions (FAQs)

Q1: I've just received my vial of PIK-75. What is the best solvent for making a primary stock solution?

A1: For creating a concentrated stock solution for long-term storage and subsequent dilution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. PIK-75 is highly soluble in DMSO, with concentrations of up to 98 mg/mL (200.51 mM) being achievable.[6] It is standard practice to prepare a 10 mM stock in DMSO, which can then be aliquoted and stored at -20°C until use.[5][6] Always ensure your DMSO is anhydrous and of high purity to prevent degradation of the compound.

Q2: My experiment requires oral administration (gavage). What is the most straightforward formulation to start with?

A2: For oral administration, preparing a homogeneous suspension is often the most practical approach, especially when higher doses are required. A vehicle containing Carboxymethylcellulose sodium (CMC-Na) is a widely used and effective option.[5][6] CMC-Na acts as a suspending agent, preventing the PIK-75 particles from settling too quickly and ensuring a more uniform dose is administered to each animal. A concentration of at least 5 mg/mL can be achieved with this method.[5][6]

Q3: I need to perform an intravenous (IV) injection. How can I prepare a clear, soluble formulation?

A3: Intravenous administration requires a completely solubilized, particle-free solution to prevent embolism and ensure immediate bioavailability. Given PIK-75's insolubility in water, a co-solvent system is necessary.[11][12] A commonly validated formulation for low-concentration clear solutions consists of a multi-component vehicle: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% distilled water .[5] This combination of a primary organic solvent (DMSO), a co-solvent (PEG300), and a surfactant (Tween 80) works synergistically to keep the hydrophobic PIK-75 molecule in solution upon dilution in the aqueous phase.[12][13] Note that the final achievable concentration in this vehicle is relatively low, around 0.150 mg/mL.[5]

Q4: My desired dose is too high for the clear solution IV formulation. What are my options?

A4: This is a common and significant challenge. If your required IV dose exceeds the solubility limit of standard co-solvent systems, you must explore advanced formulation strategies. These include:

  • Nanosuspensions: This technology reduces the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution.[13][14] Studies have shown that PIK-75 nanosuspensions can increase saturation solubility by up to 11-fold and enhance tumor accumulation in animal models.[1][2]

  • Lipid-Based Formulations: Encapsulating PIK-75 in lipid-based systems like nanoemulsions or High-Density Lipoprotein-like Nanoparticles (oc-HDL NP) can improve solubility and enable targeted delivery.[3][4][15] These advanced methods typically require specialized equipment and expertise in formulation science.

Q5: How do I know if my formulation is viable for my animal study? What are the signs of a poor formulation?

A5: A viable formulation must be both effective at delivering the drug and well-tolerated by the animal. Key signs of a poor or unstable formulation include:

  • Visual Precipitation: If you observe any solid particles, cloudiness, or phase separation in a formulation intended to be a clear solution, do not inject it.

  • High Viscosity: The formulation should be easily drawn into a syringe and injected. Suspensions that are too thick can be difficult to administer accurately.

  • Animal Distress Post-Injection: Watch for signs of irritation, pain, or adverse reactions at the injection site (for IV, IP, SC routes) or signs of gastrointestinal distress (for oral gavage). The excipients themselves can sometimes cause toxicity.[16]

  • Inconsistent Pharmacokinetic (PK) Data: High variability in drug exposure between animals in the same dose group is a classic indicator of inconsistent formulation and absorption.

Troubleshooting Guide: Formulation Strategies

The choice of formulation vehicle is critical and depends on the route of administration, the required dose, and the physicochemical properties of the drug.[17] Below is a summary of common vehicle systems for PIK-75.

Formulation VehicleRoute of Admin.Max ConcentrationFormulation TypeProsCons
CMC-Na (e.g., 0.5-1%) in Saline/Water Oral≥ 5 mg/mLSuspensionSimple to prepare, allows for higher doses.[5][6]Not suitable for IV. Requires constant mixing for dose uniformity.
5% DMSO + 95% Corn Oil Oral, IP~0.15 mg/mLSolutionSimple two-component system, good for lipophilic compounds.[5]Low concentration limit. Potential for compound to crash out.
5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O IV, IP~0.15 mg/mLClear SolutionValidated for IV use, ensures complete solubility.[5]Complex to prepare, very low concentration limit, potential for toxicity from excipients.[16]
Nanosuspension IV, IP, Oral> 1 mg/mLSuspensionSignificantly improves saturation solubility and bioavailability.[1][2]Requires specialized equipment (e.g., high-pressure homogenizer).

Experimental Protocols

Important: Always use aseptic techniques when preparing formulations for injection. Prepare formulations fresh daily and do not store diluted aqueous formulations.

Protocol 1: Preparation of PIK-75 Suspension for Oral Gavage

This protocol yields a 5 mg/mL homogeneous suspension in a CMC-Na vehicle.

Materials:

  • PIK-75 hydrochloride (HCl salt)

  • Sodium Carboxymethylcellulose (CMC-Na)

  • Sterile Saline or Distilled Water

  • Sterile mortar and pestle

  • Stir plate and magnetic stir bar

  • Sterile glass vial

Methodology:

  • Prepare the Vehicle: Weigh out the required amount of CMC-Na to make a 0.5% (w/v) solution in saline (e.g., 50 mg of CMC-Na for 10 mL of saline). Slowly add the CMC-Na to the saline while vortexing or stirring vigorously to prevent clumping. Leave the solution to stir for several hours until the CMC-Na is fully dissolved and the solution is clear.

  • Weigh PIK-75: Accurately weigh the required amount of PIK-75 powder. For 1 mL of a 5 mg/mL suspension, you will need 5 mg of PIK-75.

  • Create a Paste: Place the weighed PIK-75 into the mortar. Add a very small volume (e.g., 50-100 µL) of the CMC-Na vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure the particles are properly wetted and to prevent clumping.

  • Gradual Dilution: Slowly add the remaining CMC-Na vehicle to the paste in small increments, mixing thoroughly with the pestle after each addition.

  • Final Mixing: Once all the vehicle has been added, transfer the suspension to a sterile glass vial containing a magnetic stir bar. Place the vial on a stir plate and stir continuously for at least 15-30 minutes before dosing.

  • Administration: Keep the suspension stirring during the entire dosing procedure to ensure that each animal receives a consistent concentration.

Protocol 2: Preparation of PIK-75 Clear Solution for Intravenous Injection

This protocol is adapted from a validated method to yield a 0.15 mg/mL clear solution.[5]

Materials:

  • PIK-75 stock solution in DMSO (e.g., 3 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Distilled Water (ddH₂O) or Saline

  • Sterile microcentrifuge tubes or glass vial

Methodology (for 1 mL final volume):

  • Prepare PIK-75 Stock: First, ensure you have a clear, fully dissolved stock solution of PIK-75 in DMSO. For this example, a 3 mg/mL stock is used.

  • Combine Solvents: In a sterile tube, combine the solvents in the following order, ensuring the solution is mixed and clear after each addition. This specific order is critical to prevent precipitation. a. Add 50 µL of the 3 mg/mL PIK-75 DMSO stock. b. Add 400 µL of PEG300. Mix thoroughly by vortexing or gentle inversion until the solution is completely clear. c. Add 50 µL of Tween 80. Mix again until the solution is clear.

  • Final Aqueous Dilution: Slowly add 500 µL of sterile ddH₂O or saline to the mixture. Mix gently. The final solution should be clear and free of any precipitates.

  • Immediate Use: This solution should be used immediately for optimal results, as its long-term stability may be limited.[5] Visually inspect the solution for any signs of precipitation before drawing it into the syringe.

Visualizing the Formulation Workflow

To assist in selecting the appropriate formulation strategy, the following decision tree illustrates a logical workflow based on common experimental requirements.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Start: Define Experimental Needs route 1. Select Route of Administration start->route oral Oral (Gavage) route->oral Oral iv_ip Intravenous / Parenteral route->iv_ip Parenteral dose_oral 2. Dose Requirement? oral->dose_oral dose_iv 2. Dose Requirement? iv_ip->dose_iv high_dose_oral High Dose (>1 mg/mL) dose_oral->high_dose_oral High low_dose_oral Low Dose (<1 mg/mL) dose_oral->low_dose_oral Low formulation_oral 3. Select Formulation high_dose_oral->formulation_oral low_dose_oral->formulation_oral suspension Suspension (CMC-Na Vehicle) formulation_oral->suspension solution_oil Solution (Corn Oil Vehicle) formulation_oral->solution_oil low_dose_iv Low Dose (~0.15 mg/mL) dose_iv->low_dose_iv Low high_dose_iv High Dose (>0.2 mg/mL) dose_iv->high_dose_iv High formulation_iv 3. Select Formulation low_dose_iv->formulation_iv high_dose_iv->formulation_iv solution_cosolvent Clear Solution (DMSO/PEG300/Tween 80) formulation_iv->solution_cosolvent advanced Advanced Formulation (e.g., Nanosuspension) formulation_iv->advanced

Caption: Decision workflow for selecting a PIK-75 formulation.

References

  • Gullapalli, A., et al. (2013). Development of PIK-75 Nanosuspension Formulation With Enhanced Delivery Efficiency and Cytotoxicity for Targeted Anti-Cancer Therapy. PubMed. [Link]

  • Shah, N., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Gullapalli, A., et al. (2012). Development and evaluation of PIK75 nanosuspension, a phosphatidylinositol-3-kinase inhibitor. PubMed. [Link]

  • Shi, Y., et al. (2009). Recent advances in intravenous delivery of poorly water-soluble compounds. PubMed. [Link]

  • PIK-75 induces apoptosis in a manner that is distinct from other inhibitors targeting the PI3K pathway. ResearchGate. [Link]

  • He, H., et al. (2009). The effects of common solubilizing agents on the intestinal membrane barrier functions and membrane toxicity in rats. PubMed. [Link]

  • DiToro, D.F., et al. (2024). Encapsulation and Delivery of the Kinase Inhibitor PIK-75 by Organic Core High-Density Lipoprotein-Like Nanoparticles Targeting Scavenger Receptor Class B Type 1. ACS Publications. [Link]

  • Zhang, M., et al. (2022). PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma. PMC. [Link]

  • (PDF) PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma. ResearchGate. (2022). [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. (2025). [Link]

  • Li, P., et al. (2025). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology. [Link]

  • Almalki, A.K., et al. (2023). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. PMC. [Link]

  • Li, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]

  • Encapsulation and Delivery of the Kinase Inhibitor PIK-75 by Organic Core High-Density Lipoprotein-Like Nanoparticles Targeting Scavenger Receptor Class B Type 1. PMC. (2024). [Link]

  • Shelton, J.G., et al. (2012). Dual blockade of lipid and cyclin-dependent kinases induces synthetic lethality in malignant glioma. PNAS. [Link]

  • Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series. (2012). [Link]

  • Ravi, P.R., et al. (2012). Phosphatidylinositol 3-kinase inhibitor (PIK75) containing surface functionalized nanoemulsion for enhanced drug delivery, cytotoxicity and pro-apoptotic activity in ovarian cancer cells. PubMed. [Link]

  • Animal Dosing Vehicle Selection. Crystal Pharmatech Co., Ltd. [Link]

Sources

Optimization

Technical Support Center: PIK-75 Serum Stability &amp; Metabolite Identification

The following technical guide is designed for researchers and drug development professionals analyzing PIK-75 in biological matrices. It addresses the compound's known chemical instability and metabolic susceptibility, p...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and drug development professionals analyzing PIK-75 in biological matrices. It addresses the compound's known chemical instability and metabolic susceptibility, providing actionable troubleshooting steps for LC-MS/MS analysis.

[1][2]

Executive Summary: The Instability Challenge

PIK-75 (a p110α-selective PI3K inhibitor) presents a unique analytical challenge due to its dual susceptibility to enzymatic nitro-reduction and chemical hydrazone hydrolysis .[][2] In serum and plasma, the parent molecule (


) degrades rapidly, often leading to poor recovery and confusing mass spectral data.

This guide provides the mechanistic insight and protocols required to stabilize the analyte and identify its primary degradation products.

Part 1: Degradation Mechanism & Pathway Mapping

Understanding how PIK-75 degrades is the first step to identifying "missing" compound mass.[]

Core Degradation Pathways
  • Enzymatic Nitro-Reduction (Major Biological Pathway): Ubiquitous nitroreductases (and potentially hemoglobin in hemolyzed samples) reduce the nitro group (

    
    ) to an amine (
    
    
    
    ).[][2] This results in a characteristic mass loss of 30 Da .[]
  • Hydrazone Hydrolysis (Chemical/Acid-Labile Pathway): The sulfonyl-hydrazone linkage is susceptible to hydrolytic cleavage, particularly in acidic environments often used for protein precipitation.[][2] This splits the molecule into a sulfonohydrazide and an aldehyde .[2]

Pathway Visualization

The following diagram maps the degradation logic you must apply during data interpretation.

PIK75_Degradation cluster_legend Pathway Key Parent PIK-75 (Parent) [M+H]+ ~452.0 NitroRed Metabolite M1 (Amino-PIK-75) [M+H]+ ~422.0 (Nitro -> Amine) Parent->NitroRed Enzymatic Reduction (-30 Da) Hydrolysis Hydrolysis Parent->Hydrolysis Acid/Chemical Cleavage Frag1 Fragment A (Aldehyde) [M+H]+ ~227.0 Hydrolysis->Frag1 Imidazo-pyridine part Frag2 Fragment B (Sulfonohydrazide) [M+H]+ ~244.0 Hydrolysis->Frag2 Sulfonyl part Legend1 Blue: Target Analyte Legend2 Red: Major Bio-Metabolite Legend3 Green: Hydrolysis Artifacts

Figure 1: Mechanistic degradation pathway of PIK-75 showing the transition from parent compound to amino-metabolite and hydrolysis fragments.[][3]

Part 2: Troubleshooting & FAQs

Section A: Sample Preparation (The "Garbage In" Prevention)

Q1: I am seeing <10% recovery of PIK-75 in my plasma controls. Is the drug binding to protein?

  • Diagnosis: While protein binding is a factor, the likely culprit is degradation during extraction . If you are using strong acids (e.g., TCA or PCA) for protein precipitation, you are likely catalyzing the hydrolysis of the hydrazone bond.

  • Solution: Switch to neutral organic precipitation .

    • Protocol: Use ice-cold Acetonitrile (ACN) or Methanol (MeOH) in a 3:1 ratio (Solvent:Plasma).[][2]

    • Crucial Step: Keep samples at 4°C or on ice at all times.[] Do not use acidic modifiers (Formic Acid) in the precipitation solvent unless absolutely necessary for chromatography, and add them only immediately before injection.

Q2: My samples turn "brown" or show high background noise. Does hemolysis affect PIK-75?

  • Diagnosis: Yes. Red blood cells contain high levels of reductase enzymes and iron. Hemolysis releases these into the serum, accelerating the Nitro-to-Amine reduction .

  • Solution:

    • Reject hemolyzed samples if possible.[]

    • Stabilization: Add an antioxidant/enzyme inhibitor cocktail immediately upon blood collection.[] A common mix is Ascorbic Acid (1 mg/mL) + Sodium Fluoride to inhibit reductases and esterases.[][2]

Section B: Mass Spectrometry & Detection

Q3: I cannot find the parent mass (m/z 452). What specific masses should I scan for?

  • Technical Insight: The nitro-reduction is the most common metabolic route in vivo.[2] You must monitor the "Amino-PIK-75" metabolite.[]

  • Target Mass List:

Compound IdentityModificationTheoretical [M+H]+ (Monoisotopic)*Mass Shift (Δ)
PIK-75 (Parent) None452.0 0
Amino-PIK-75 Nitro reduction (-O2, +H2)422.0 -30 Da
Aldehyde Fragment Hydrolysis (Imidazo-part)~227.0 Fragment
Sulfonohydrazide Hydrolysis (Sulfonyl-part)~244.0 Fragment

*Note: Masses are approximate based on 79Br isotope.[] PIK-75 contains Bromine, so expect a 1:1 doublet (M and M+2) for the parent and Aldehyde fragment.

Q4: How do I distinguish between "In-Source Fragmentation" and real degradation?

  • Issue: The hydrazone bond is weak. High desolvation temperatures or cone voltages in the MS source can break the molecule during analysis, creating false "degradation" peaks.

  • Validation Protocol:

    • Inject a pure standard of PIK-75 in solvent (no plasma).[][2]

    • If you see the Aldehyde fragment (m/z 227) in the standard, your source parameters are too harsh.

    • Action: Lower the Desolvation Temperature (try <350°C) and Cone Voltage until the fragment signal minimizes relative to the parent.

Part 3: Validated Analytical Workflow

To ensure data integrity, follow this "Cold-Chain" extraction protocol designed to minimize hydrazone hydrolysis.

Workflow Step1 1. Sample Collection (EDTA Tubes + NaF/Inhibitor) Step2 2. Immediate Cooling (Ice Bath, 4°C) Step1->Step2 Step3 3. Protein Precipitation (100% Cold Acetonitrile, 1:3 ratio) Step2->Step3 Step4 4. Centrifugation (10,000xg, 4°C, 10 min) Step3->Step4 Step5 5. Supernatant Transfer (Dilute w/ Water if needed for peak shape) Step4->Step5 Step6 6. LC-MS/MS Analysis (Neutral/Weak Acid Mobile Phase) Step5->Step6 Warning CRITICAL: Avoid Acidic Precipitation (TCA) Warning->Step3

Figure 2: Optimized "Cold-Chain" sample preparation workflow to prevent artificial degradation.

LC-MS Method Parameters (Recommended)
  • Column: C18 (e.g., Waters BEH or Phenomenex Kinetex), 1.7 µm or 2.6 µm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Keep acid low).[][2]

  • Mobile Phase B: Acetonitrile (Avoid Methanol if transesterification is suspected, though less likely here).[][2]

  • Gradient: Fast gradient (0-95% B in <3 mins) to minimize on-column hydrolysis time.

References

  • Chemical Structure & Instability: National Center for Advancing Translational Sciences (NCATS).[][2] "PIK-75: Chemical Structure and Properties."[][2] Inxight Drugs.[] [Link]

  • Mechanisms of Nitro-Reduction: McClelland, R. A., et al. "Nitroreduction: A Critical Metabolic Pathway for Drugs."[][2] National Institutes of Health (PMC). [Link][][2]

  • Serum Stability & Proteolysis: Plos One. "Differential stability of therapeutic peptides... in blood, plasma and serum."[4][5] [Link][]

  • PI3K Inhibitor Analysis (General Methodology): Journal of Applied Pharmaceutical Science. "Development and validation of LC–MS/MS method for alpelisib quantification." [Link]

Sources

Troubleshooting

PIK-75 Technical Support Center: Addressing Batch Variability &amp; Stability

Introduction: The PIK-75 Paradox PIK-75 is not a standard PI3K inhibitor.[1][2][3] Unlike stable, cytostatic compounds like LY294002 or wortmannin, PIK-75 is an imidazopyridine that exhibits dual potency against p110 (IC...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The PIK-75 Paradox

PIK-75 is not a standard PI3K inhibitor.[1][2][3] Unlike stable, cytostatic compounds like LY294002 or wortmannin, PIK-75 is an imidazopyridine that exhibits dual potency against p110


  (IC

~5.8 nM) and DNA-PK (IC

~2 nM).[3]

The Core Challenge: Users frequently report "batch variability" which is often a misdiagnosis of hydrolytic instability or solubility artifacts .[3] PIK-75 contains a sulfonylhydrazide moiety that is chemically sensitive to moisture and pH shifts.[3] Furthermore, its biological profile is unique: it induces apoptosis where other PI3K inhibitors only arrest growth, leading to confusion in viability assay readouts.[3]

This guide provides the protocols required to standardize your PIK-75 experiments.

Part 1: Chemical Integrity & Solubility (The Foundation)

Ticket #001: "My IC has shifted 10-fold between batches."

Diagnosis: Chemical degradation due to improper solubilization or storage.[3] Technical Insight: PIK-75 is "solution unstable."[3] The sulfonylhydrazide linkage is prone to hydrolysis in aqueous environments or wet DMSO. Once degraded, the breakdown products do not inhibit p110


 with the same potency, leading to an apparent right-shift in your dose-response curve.[3]

Troubleshooting Protocol: The "Anhydrous" Standard

  • Solvent Choice: NEVER use DMSO that has been opened and stored at room temperature for weeks.[3] DMSO is hygroscopic.[3]

    • Requirement: Use anhydrous DMSO (99.9%, sealed under argon/nitrogen) for stock preparation.[3]

  • Solubility Limit:

    • Theoretical Max: ~100 mg/mL (DMSO).[3]

    • Practical Safe Limit:10 mM .[3][4][5] Do not attempt to store stocks higher than 10 mM to avoid micro-precipitation upon freeze-thaw cycles.[3]

  • Storage Architecture:

    • Do not store liquid stocks at -20°C for >1 month.[3]

    • The Golden Rule: Aliquot the powder immediately upon receipt into single-use vials. Reconstitute only what you need for the day.

    • Discard: Any working solution diluted in aqueous media (PBS/Media) after 4 hours .[3]

Ticket #002: "I see precipitation when adding PIK-75 to cell culture media."

Diagnosis: "Crash-out" precipitation due to rapid polarity shift.[3] Technical Insight: PIK-75 is highly hydrophobic.[3] Direct addition of high-concentration DMSO stock to media causes the compound to precipitate before it can disperse, creating "hotspots" of inactivity and toxicity.[3]

Corrective Workflow: Serial Dilution Method

StepActionRationale
1 Prepare 200x stock in DMSO.Keeps the final DMSO concentration at 0.5%.
2 Intermediate Dilution: Dilute 1:10 in PEG-300 or warm media with vigorous vortexing.PEG-300 acts as a co-solvent bridge, preventing immediate shock-precipitation.
3 Add Intermediate to final media volume.[3]Ensures homogeneous dispersion.[3][5]

Part 2: Biological Validation (The Assay)

Ticket #003: "My cells are dying, but other PI3K inhibitors just stop growth."

Diagnosis: This is expected behavior , not a batch error.[3] Technical Insight: Unlike pan-PI3K inhibitors (e.g., PI-103), PIK-75 potently inhibits DNA-PK (DNA-dependent protein kinase).[3][6] This blocks Non-Homologous End Joining (NHEJ) DNA repair.[3] The combination of PI3K


 blockade (survival signal loss) and DNA-PK blockade (DNA damage accumulation) triggers Bax-dependent apoptosis .[3]

Validation Protocol: The Dual-Pathway Check To confirm your batch is active, you must validate both targets via Western Blot.[3] A functional batch must show:

  • PI3K

    
     Readout:  Loss of p-Akt (Ser473/Thr308) .
    
  • DNA-PK Readout: Loss of p-DNA-PKcs (Ser2056) or increased

    
    H2AX  (marker of unrepaired DNA damage).[3]
    
Ticket #004: "How do I distinguish on-target activity from toxicity?"

Diagnosis: Off-target toxicity at high doses (>1


M).[3]
Technical Insight:  At concentrations >1 

M, PIK-75 loses specificity and inhibits other kinases (e.g., p110

, p110

).[3]

The "Window of Specificity" Table

ConcentrationTarget ProfileBiological Outcome
1 - 10 nM High Specificity: p110

& DNA-PK
Potent Akt suppression; specific apoptosis in p110

-mutant cells.[3]
10 - 100 nM Moderate Specificity: Hits p110

Broader PI3K inhibition; strong apoptosis in most lines.[3]
> 1

M
Low Specificity: Pan-kinaseGeneral cytotoxicity; mitochondrial toxicity (off-target).[3]

Part 3: Visualization & Logic

Diagram 1: The Dual-Target Mechanism of Action

This diagram illustrates why PIK-75 induces apoptosis while other PI3K inhibitors do not, highlighting the critical DNA-PK node.[3]

PIK75_Mechanism cluster_PI3K Survival Pathway cluster_DNAPK DNA Repair Pathway PIK75 PIK-75 p110a p110α (PI3K) PIK75->p110a Inhibits (IC50 ~5.8nM) DNAPK DNA-PK PIK75->DNAPK Inhibits (IC50 ~2nM) PIP3 PIP3 Production p110a->PIP3 Akt Akt Phosphorylation (Ser473/Thr308) PIP3->Akt Survival Cell Survival Akt->Survival Apoptosis APOPTOSIS (Bax-Dependent) Akt->Apoptosis Blockade promotes NHEJ NHEJ Repair DNAPK->NHEJ Damage DNA Damage Accumulation NHEJ->Damage Blockade causes Damage->Apoptosis

Caption: PIK-75 exerts a "Synthetic Lethal" effect by simultaneously blocking survival signaling (p110


) and DNA repair (DNA-PK), leading to Bax-dependent apoptosis.[3]
Diagram 2: Troubleshooting Workflow for Batch Variability

Follow this logic gate to determine if your issue is chemical (batch) or biological (cell line).

Troubleshooting_Flow Start Issue: Inconsistent Biological Activity CheckSolubility Step 1: Check Solubility Is the stock clear? Start->CheckSolubility Precipitation Precipitation Visible CheckSolubility->Precipitation Clear Solution Clear CheckSolubility->Clear Action_Solvent Action: Re-dissolve in Anhydrous DMSO + Warm (37°C) Precipitation->Action_Solvent CheckIC50 Step 2: Functional QC Run Western Blot (p-Akt) Clear->CheckIC50 NoInhibition No p-Akt Reduction CheckIC50->NoInhibition GoodInhibition Strong p-Akt Reduction (at 100nM) CheckIC50->GoodInhibition Action_Degradation Diagnosis: Hydrolytic Degradation Discard Batch. Order Fresh. NoInhibition->Action_Degradation CheckContext Step 3: Check Biological Context Is PTEN mutant? Is Bax present? GoodInhibition->CheckContext Outcome_Resistant Resistance due to Bax Loss or PTEN Status CheckContext->Outcome_Resistant

Caption: A systematic logic gate to isolate chemical degradation from biological resistance mechanisms.

References

  • Knight, Z. A., et al. (2006).[3] "A Pharmacological Map of the PI3-K Family Defines a Role for p110

    
     in Insulin Signaling." Cell, 125(4), 733-747.[3]
    [Link]
    (Establishes PIK-75 as a potent p110
    
    
    
    inhibitor with IC50 5.8 nM)[3][5][6]
  • Fan, Q. W., et al. (2006).[3] "A Dual PI3 Kinase/mTOR Inhibitor Reveals Emergent Efficacy in Glioma."[3] Cancer Cell, 9(5), 341-349.[3] [Link] (Discusses the comparison of PIK-75 against other PI3K inhibitors)

  • McBrayer, S. K., et al. (2012).[3] "Dual blockade of lipid and cyclin-dependent kinases induces synthetic lethality in malignant glioma."[3] Proceedings of the National Academy of Sciences (PNAS), 109(16), 6151-6156.[3] [Link] (Crucial reference identifying PIK-75's instability in solution and its unique apoptotic mechanism via DNA-PK/Bax)

Sources

Optimization

Technical Support Center: Improving PIK-75 Bioavailability for Xenograft Models

Executive Summary: The "Potency vs. Solubility" Paradox PIK-75 is a potent inhibitor of the p110α isoform of PI3K (IC50 ~5.8 nM) and DNA-PK (IC50 ~2 nM).[1] While it exhibits superior potency compared to many pan-PI3K in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Potency vs. Solubility" Paradox

PIK-75 is a potent inhibitor of the p110α isoform of PI3K (IC50 ~5.8 nM) and DNA-PK (IC50 ~2 nM).[1] While it exhibits superior potency compared to many pan-PI3K inhibitors, its utility in xenograft models is frequently compromised by extreme hydrophobicity and poor aqueous stability .

This guide addresses the primary failure mode in PIK-75 in vivo studies: precipitation at the injection site or in the syringe , leading to erratic bioavailability and under-dosing. We provide two validated formulation tiers: a "Standard Enhanced" vehicle for rapid deployment and an "Advanced Nanosuspension" for maximum bioavailability.

Module 1: Formulation Protocols

Tier 1: The "Standard Enhanced" Vehicle (Solvent-Based)

Best for: Initial efficacy screening, short-term studies, and IP administration.

The Challenge: Simple DMSO/Saline mixtures often cause PIK-75 to crash out of solution immediately upon contact with the aqueous phase. The Solution: A specific "Order of Addition" protocol using co-solvents (PEG300) and surfactants (Tween 80) to maintain supersaturation.

Protocol: 10 mg/kg Preparation (100 µL injection volume for 20g mouse)

Target Concentration: 2 mg/mL

ComponentVolume (%)Function
DMSO (Anhydrous) 10%Primary Solubilizer
PEG 300 40%Co-solvent (prevents precipitation)
Tween 80 5%Surfactant (emulsifier)
Saline / ddH2O 45%Aqueous Carrier

Step-by-Step Workflow (Critical):

  • Weigh the required amount of PIK-75 powder.

  • Dissolve completely in 10% volume of anhydrous DMSO. Vortex until clear. Do not proceed if particles are visible.

  • Add 40% volume of PEG 300 to the DMSO/Drug mixture. Vortex thoroughly.

  • Add 5% volume of Tween 80. Vortex.

  • Slowly Add 45% volume of warm (37°C) Saline/Water dropwise while vortexing.

    • Why warm? Reduces the shock of the polarity shift.

FormulationWorkflow Start PIK-75 Powder Step1 1. Dissolve in DMSO (Anhydrous) Start->Step1 Solubilization Step2 2. Add PEG 300 (Co-solvent) Step1->Step2 Stabilization Step4 4. Add Warm Saline (Dropwise) Step1->Step4 CRASH OUT (If steps skipped) Step3 3. Add Tween 80 (Surfactant) Step2->Step3 Emulsification Step3->Step4 Dilution Result Stable Solution (Use within 30 mins) Step4->Result Final Prep

Figure 1: Critical Order of Addition. Skipping the intermediate PEG/Tween steps and adding water directly to DMSO will result in immediate precipitation.

Tier 2: Advanced Nanosuspension

Best for: Long-term dosing, high-dose requirements, or if Tier 1 causes toxicity.

The Science: Nanosuspensions increase the surface area of the drug, enhancing dissolution velocity and saturation solubility (Ostwald-Freundlich equation).

Protocol:

  • Disperse PIK-75 in an aqueous solution of Poloxamer 188 (1-2% w/v) .

  • Homogenize using high-pressure homogenization (e.g., 1500 bar, 20 cycles) or high-energy sonication if a homogenizer is unavailable.

  • Result: A stable colloidal suspension that resists Ostwald ripening.

Module 2: In Vivo Administration & Troubleshooting

Dosing Parameters
  • Recommended Dose: 10 mg/kg

  • Frequency: Daily (QD)

  • Route: Intraperitoneal (IP)

    • Note: Oral administration (PO) is generally not recommended for PIK-75 without advanced lipid/nanoparticle encapsulation due to poor absorption and acid instability.

Troubleshooting Guide

Q1: The solution turns cloudy immediately after adding saline. Can I still inject it?

  • Answer: No. Cloudiness indicates precipitation. Injecting a suspension (when intending a solution) leads to:

    • Depot Effect: The drug sits in the peritoneum and releases slowly or not at all.

    • Peritonitis: Solid crystals irritate the visceral lining, causing inflammation and false "toxicity" weight loss.

  • Fix: Restart. Ensure DMSO is anhydrous.[2] Add PEG300 before Tween and Saline. Warm the saline to 37°C before addition.

Q2: My mice are losing weight (>15%) after 3 days. Is it toxicity?

  • Answer: It could be vehicle toxicity or drug toxicity.

    • Test: Run a "Vehicle Only" control group. If they lose weight, reduce DMSO concentration to 5% or switch to the Nanosuspension (Tier 2) method which uses no organic solvents.

    • Drug Toxicity: PIK-75 inhibits DNA-PK and p110α.[1] High doses can affect proliferating gut epithelium. If vehicle is safe, implement a "5 days on / 2 days off" dosing schedule.

Q3: We see no tumor reduction despite high potency in vitro.

  • Answer: This is a classic bioavailability failure.

    • Check: Harvest plasma 1 hour post-dose and analyze via LC-MS/MS. If levels are low (<100 nM), the drug is not entering circulation.

    • Mechanistic Check: Harvest tumor tissue 2 hours post-dose and Western Blot for p-AKT (Ser473) . If p-AKT is not suppressed compared to control, the drug is not reaching the tumor.

Module 3: Mechanism of Action & Efficacy Logic

Understanding the pathway is crucial for validating your model. PIK-75 is unique because it hits both the metabolic arm (PI3K/AKT) and the DNA repair arm (DNA-PK).

Mechanism Drug PIK-75 p110 PI3K (p110α) Drug->p110 Inhibits (IC50 5.8nM) DNAPK DNA-PK Drug->DNAPK Inhibits (IC50 2nM) PIP3 PIP3 Production p110->PIP3 Repair DNA Double-Strand Break Repair DNAPK->Repair AKT AKT Phosphorylation (p-AKT) PIP3->AKT mTOR mTORC1 Activity AKT->mTOR Apoptosis Apoptosis & Tumor Regression mTOR->Apoptosis Repair->Apoptosis

Figure 2: Dual-Target Mechanism. PIK-75 induces apoptosis by simultaneously blocking survival signaling (PI3K/AKT) and preventing DNA repair (DNA-PK).

Quantitative Data Summary

ParameterValueNotes
MW 488.74 g/mol Hydrochloride salt
LogP ~3.5Highly Lipophilic
IC50 (p110α) 5.8 nM200-fold selective over p110β
IC50 (DNA-PK) 2.0 nMPotent radiosensitizer
Solubility (Water) < 0.1 mg/mLPractically insoluble
Solubility (DMSO) ~100 mg/mLStock solution solvent
In Vivo Dose 10 mg/kgStandard efficacy dose (Mouse)

References

  • BenchChem. (2025).[3] Application Notes and Protocols for PIK-75 Nanoparticle Formulation in Drug Delivery. Retrieved from

  • Li, Y., et al. (2022). PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma. American Journal of Cancer Research. Retrieved from

  • Selleck Chemicals. (2025). PIK-75 HCl Datasheet and Solubility Protocols. Retrieved from

  • Kulkarni, N.S., et al. (2013). Development of PIK-75 nanosuspension formulation with enhanced delivery efficiency and cytotoxicity for targeted anti-cancer therapy. European Journal of Pharmaceutical Sciences. Retrieved from

  • Cayman Chemical. (2025). PIK-75 Product Information and Physicochemical Properties. Retrieved from

Sources

Troubleshooting

distinguishing PIK-75 specific effects from solvent toxicity

Topic: Distinguishing PIK-75 Specific Effects from Solvent Toxicity Ticket ID: PIK75-SOLV-TOX-001 Status: Open Assigned Specialist: Senior Application Scientist Welcome to the Technical Support Center You are accessing t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing PIK-75 Specific Effects from Solvent Toxicity Ticket ID: PIK75-SOLV-TOX-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You are accessing this guide because your experimental data with PIK-75 (a potent p110


 and DNA-PK inhibitor) shows ambiguous cell death or inconsistent IC

values. You suspect that the solvent (DMSO) or compound precipitation is interfering with your biological readout.

This guide provides a forensic approach to decoupling chemical artifacts (solubility, solvent toxicity) from biological efficacy (kinase inhibition).

Module 1: The Solubility "Cliff" & Preparation Protocol

The Core Problem: PIK-75 is highly hydrophobic and chemically unstable in aqueous media. A common failure mode is micro-precipitation . When PIK-75 precipitates, two things happen:

  • False Negative: The actual concentration of soluble drug drops below the effective dose.

  • False Positive (Toxicity): Micro-crystals settle on the cell monolayer, causing physical stress and non-specific necrosis, which is often mistaken for drug potency.

Standardized Preparation Workflow

Do not simply "dissolve and treat." Follow this stepwise dilution to prevent "crashing out."

PIK75_Prep Stock 1. Master Stock (10 mM in 100% DMSO) Inter 2. Intermediate Dilution (100x Final Conc in Media) Stock->Inter Dilute 1:100 into warm media Check 3. TURBIDITY CHECK (Critical Step) Inter->Check Final 4. Final Treatment (Add to Cells) Check->Final Clear Solution Precip PRECIPITATION DETECTED (Do not proceed) Check->Precip Cloudy/Crystals

Figure 1: Stepwise dilution workflow to identify solubility limits before cell exposure.

Troubleshooting Solubility
ObservationDiagnosisCorrective Action
Cloudiness in tube Compound crashed out of solution.Do not vortex. Vortexing creates stable micro-crystals. Discard and restart. Lower the intermediate concentration.
Crystals on cells Physical toxicity.Inspect cells under 40x phase-contrast before assay readout. If crystals are visible, the data is invalid.
High DMSO % Solvent toxicity masking drug effect.Ensure final DMSO is <0.1% for sensitive lines (primary cells) or <0.5% for robust lines (HeLa, HEK293).

Module 2: Distinguishing Solvent Toxicity from Drug Efficacy

The Scientific Logic:

  • Solvent Toxicity (DMSO): Causes membrane permeabilization and necrosis. It is usually a "cliff" effect—cells are fine until a threshold, then die rapidly.

  • PIK-75 Efficacy: Induces apoptosis via PI3K/Akt blockade or DNA-PK inhibition. This is a sigmoidal dose-response.

The "Matched Vehicle" Protocol

You cannot use a "Media Only" control. You must use a Matched Vehicle Control .

  • If: 10

    
    M PIK-75 requires 0.5% DMSO.
    
  • Then: Your "0

    
    M" control must  contain 0.5% DMSO.[1]
    
Biomarker Validation Logic

To confirm cell death is due to PIK-75 and not the solvent, you must validate the mechanism of action (MoA).

Mechanism_Check Obs Observation: Cell Death / Low Viability CheckVeh Check Vehicle Control (Is DMSO matched?) Obs->CheckVeh VehDead Vehicle Control Dead CheckVeh->VehDead Yes (High Kill) VehLive Vehicle Control Live CheckVeh->VehLive No (Cells Healthy) Concl_Solv CONCLUSION: Solvent Toxicity / Necrosis VehDead->Concl_Solv DMSO too high Biomarker Run Western Blot / ELISA VehLive->Biomarker Akt p-Akt (S473) ↓ Caspase-3 Cleaved ↑ Biomarker->Akt LDH LDH High (Rapid) p-Akt Unchanged Biomarker->LDH Concl_Drug CONCLUSION: PIK-75 Specific Effect Akt->Concl_Drug LDH->Concl_Solv

Figure 2: Decision tree for interpreting cell death mechanisms.

Key Biomarker Table
MarkerExpected PIK-75 EffectExpected Solvent (DMSO) Toxicity
p-Akt (Ser473) Strong Decrease (Inhibition of p110

)
No change or slight stress-induced increase
Cleaved PARP Increase (Apoptosis)Variable (often low in rapid necrosis)
LDH Release Low/Late (Secondary necrosis)High/Early (Membrane rupture)
Morphology Blebbing, shrinkage (Apoptosis)Swelling, lysis (Necrosis)

Module 3: The Specificity Trap (DNA-PK vs. PI3K)

Critical Note: While distinguishing solvent toxicity is vital, you must also distinguish p110


  effects from DNA-PK  effects.
  • PIK-75 IC

    
     (p110
    
    
    
    ):
    ~5.8 nM[2][3][4][5][6][7]
  • PIK-75 IC

    
     (DNA-PK):  ~2 nM[4][7]
    

If you see effects at 2–10 nM , you are likely inhibiting DNA-PK as much as (or more than) PI3K


 [1, 2]. To claim PI3K-specificity, you must verify results with a more selective inhibitor (e.g., BYL719) alongside PIK-75.

Frequently Asked Questions (FAQ)

Q: My PIK-75 IC


 shifts dramatically between experiments. Why? 
A:  PIK-75 is chemically unstable. It contains a nitro group and hydrazone-like linkage that can degrade in cell culture media containing serum.
  • Solution: Never store diluted drug. Prepare fresh immediately before use. Treat cells within 15 minutes of dilution.[7]

Q: Can I use PIK-75 for in vivo studies? A: Not easily. Simple DMSO/PBS formulations often fail due to precipitation in the peritoneal cavity or gut.

  • Solution: Successful protocols often require complex vehicles, such as 5% DMSO + 95% (0.5% CMC-Na) or cyclodextrin-based carriers, to maintain suspension [3].

Q: I see "crystals" but my cells are dying. Is it the drug? A: If you see crystals, the local concentration around the crystal is extremely high (causing necrosis), while the rest of the well is under-dosed. This data is invalid . You must filter the solution (0.22


m) or lower the concentration until no crystals form.

References

  • Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling." Cell, 125(4), 733–747.

  • Chaussade, C., et al. (2007). "Evidence for functional redundancy of class IA PI3K isoforms in insulin signalling."[8] Biochemical Journal, 404(3), 449–458.[8]

  • Selleck Chemicals. "PIK-75 HCl Datasheet: Solubility and In Vivo Formulation."

  • Cayman Chemical. "PIK-75 Product Information & Stability."

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide: PIK-75 vs. LY294002 in PI3K Pathway Research

For researchers navigating the complexities of the Phosphoinositide 3-Kinase (PI3K) signaling network, the choice of a chemical probe is a critical decision that profoundly influences experimental outcomes. The pathway's...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers navigating the complexities of the Phosphoinositide 3-Kinase (PI3K) signaling network, the choice of a chemical probe is a critical decision that profoundly influences experimental outcomes. The pathway's central role in cell proliferation, survival, and metabolism makes it a frequent subject of investigation, particularly in oncology and inflammation research. Two inhibitors that often appear in the literature are LY294002, a first-generation tool, and PIK-75, a more targeted agent. This guide provides an in-depth comparison of their specificity and potency, offering field-proven insights to help you select the appropriate tool and design robust, self-validating experiments.

The PI3K/AKT Signaling Axis: A Central Hub

The PI3K/AKT pathway is a critical intracellular cascade initiated by cell surface receptors. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] This lipid second messenger recruits proteins like AKT (also known as Protein Kinase B) to the cell membrane, leading to its phosphorylation and full activation.[1] Activated AKT then phosphorylates a multitude of downstream targets to regulate fundamental cellular processes. Dysregulation of this pathway is a hallmark of many cancers.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT P (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) AKT->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->AKT P (Ser473) Cell_Functions Cell Growth, Proliferation, Survival, Metabolism Downstream->Cell_Functions LY294002 LY294002 (Pan-PI3K Inhibitor) LY294002->PI3K PIK75 PIK-75 (p110α-selective) PIK75->PI3K

Caption: The core PI3K/AKT signaling pathway and points of inhibition.

Comparative Analysis: Potency and Specificity

The fundamental difference between PIK-75 and LY294002 lies in their potency and isoform selectivity. LY294002 is a first-generation, broad-spectrum inhibitor, whereas PIK-75 was developed as a more specific probe for the p110α isoform.[2][3][4]

LY294002: As a morpholine-containing compound, LY294002 acts as a reversible, ATP-competitive inhibitor of PI3Ks.[5][6] However, its utility as a specific PI3K probe is limited. It is widely considered a non-selective research tool due to its micromolar potency against Class I PI3Ks and its significant off-target activity.[2][6][7] Documented off-targets include mTOR, DNA-dependent protein kinase (DNA-PK), Casein Kinase 2 (CK2), PIM1, and even non-kinase proteins like the BET bromodomain family (BRD2/3/4).[6][8][9][10] This broad activity profile means that cellular effects observed following LY294002 treatment cannot be unequivocally attributed to PI3K inhibition alone.[7][10] Furthermore, its poor solubility and in vivo toxicity have prevented its clinical development.[11][12]

PIK-75: This compound demonstrates significantly higher potency and selectivity for the p110α isoform of PI3K, with an IC50 in the low nanomolar range.[13][14] It exhibits over 200-fold selectivity for p110α compared to p110β.[3] This makes it a much more suitable tool for investigating the specific roles of the p110α isoform. However, PIK-75 is not without its own off-target activities. It is a very potent inhibitor of DNA-PK (IC50 of 2 nM) and has been identified as a dual inhibitor of PI3K and the cyclin-dependent kinase CDK9.[13][15][16][17] Therefore, while it offers superior selectivity for p110α within the PI3K family, researchers must remain aware of these other potent inhibitory activities which could confound experimental interpretation.[18][19]

TargetPIK-75 IC₅₀ LY294002 IC₅₀
Class I PI3K Isoforms
p110α5.8 nM[13]0.50 µM (500 nM)[20][21]
p110β1.3 µM (1300 nM)[13]0.97 µM (970 nM)[20][21]
p110γ76 nM[13]6.60 µM (6600 nM)[8]
p110δ0.51 µM (510 nM)[13]0.57 µM (570 nM)[20][21]
Key Off-Targets
DNA-PK2 nM[13][16]1.4 µM (1400 nM)[20][21]
mTOR-Low µM range[8][10]
CK2-98 nM[20][21]
CDK9Potent Inhibitor[14][15][17]-

Experimental Validation: A Protocol for Assessing In-Cell Selectivity

Biochemical IC₅₀ values are determined in cell-free enzymatic assays and provide a crucial, direct measure of a compound's potency against a purified kinase.[22] However, they do not always translate directly to a cellular context due to factors like cell permeability, metabolism, and engagement of the target in protein complexes. Therefore, it is imperative to validate the on-target effect of an inhibitor within a cellular system. A Western blot analysis of downstream signaling events is the gold standard for this purpose.

The core principle of this validation is to demonstrate that the inhibitor blocks the phosphorylation of a key downstream substrate of its intended target in a dose-dependent manner. For PI3K, the most direct and widely accepted readout is the phosphorylation of AKT at Serine 473 and/or Threonine 308.

WB_Workflow A 1. Cell Culture & Treatment (e.g., Cancer cell line + serum stimulation) B 2. Inhibitor Incubation (Dose-response of PIK-75 & LY294002) A->B C 3. Cell Lysis (Ice-cold RIPA buffer with protease/ phosphatase inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (Separate proteins by size) D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Blocking (5% non-fat milk or BSA in TBST) F->G H 8. Primary Antibody Incubation (e.g., anti-p-AKT Ser473, anti-Total AKT) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (ECL Substrate) I->J K 11. Imaging & Analysis (Chemiluminescence system) J->K

Caption: Standard workflow for Western blot analysis of PI3K pathway inhibition.

Protocol: Comparative Western Blot Analysis of AKT Phosphorylation

This protocol is designed to directly compare the in-cell efficacy of PIK-75 and LY294002.

1. Cell Seeding and Serum Starvation:

  • Rationale: Seeding an appropriate number of cells ensures sufficient protein yield for analysis while avoiding over-confluence, which can alter signaling pathways. Serum starvation synchronizes the cells in a quiescent state (G0/G1), minimizing basal PI3K pathway activity.

  • Procedure: Seed a cancer cell line known to have active PI3K signaling (e.g., MCF7, U87-MG) in 6-well plates. Allow cells to adhere and grow to 70-80% confluency. The following day, replace the growth medium with a serum-free medium and incubate for 18-24 hours.

2. Inhibitor Treatment and Stimulation:

  • Rationale: A dose-response treatment is essential to determine the effective concentration (EC₅₀) in a cellular context. Pre-treatment with the inhibitor allows it to engage its target before pathway activation. A potent mitogen like insulin or EGF, or simply re-adding serum, provides a robust and synchronous activation of the PI3K pathway.

  • Procedure: Prepare serial dilutions of PIK-75 (e.g., 1 nM to 1 µM) and LY294002 (e.g., 100 nM to 50 µM) in serum-free media. Pre-treat the serum-starved cells with the inhibitors or a vehicle control (DMSO) for 1-2 hours. Subsequently, stimulate the cells with 10% Fetal Bovine Serum (FBS) or 100 nM insulin for 15-20 minutes.

3. Cell Lysis:

  • Rationale: Rapid lysis on ice using a buffer containing phosphatase and protease inhibitors is critical to "freeze" the phosphorylation states of proteins and prevent their degradation.

  • Procedure: Immediately wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[23] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[23] Pellet cellular debris by centrifuging at ~14,000 x g for 15 minutes at 4°C.[23]

4. Protein Quantification:

  • Rationale: Equal protein loading is the most critical variable for a quantitative Western blot. The Bicinchoninic Acid (BCA) assay is a robust method for determining protein concentration.[24]

  • Procedure: Determine the protein concentration of the supernatant from each sample using a BCA protein assay kit, following the manufacturer's instructions.[23] Normalize all samples to the same concentration (e.g., 1-2 µg/µL) using lysis buffer.

5. SDS-PAGE and Protein Transfer:

  • Rationale: SDS-PAGE separates the proteins in the lysate by molecular weight. The separated proteins are then transferred to a solid support membrane (PVDF or nitrocellulose) for antibody probing.

  • Procedure: Mix 20-30 µg of each normalized protein lysate with Laemmli sample buffer and boil for 5 minutes. Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.[25]

6. Immunoblotting and Detection:

  • Rationale: Blocking prevents non-specific antibody binding. The primary antibody detects the specific protein of interest (e.g., phospho-AKT). The secondary antibody, conjugated to an enzyme like Horseradish Peroxidase (HRP), binds to the primary antibody and enables detection via an Enhanced Chemiluminescence (ECL) substrate. Probing for total AKT serves as a crucial loading control to ensure that any observed decrease in the phospho-protein is due to inhibition, not a decrease in the total amount of the protein.

  • Procedure:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[25][26]

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-AKT (Ser473) (e.g., 1:1000 dilution in blocking buffer).[24][25]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[26]

    • Wash thoroughly with TBST.

    • Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[23]

    • Self-Validation Step: Strip the membrane and re-probe with a primary antibody for total AKT (e.g., 1:1000 dilution) to use as a loading control.[27]

Conclusion and Expert Recommendations

The choice between PIK-75 and LY294002 should be dictated by the specific research question and the need for target selectivity.

  • PIK-75 is a far superior tool for specifically interrogating the function of the p110α isoform . Its nanomolar potency allows for the use of much lower concentrations, reducing the risk of off-target effects compared to LY294002. Nonetheless, researchers must acknowledge its potent inhibition of DNA-PK and CDK9, which could be relevant depending on the cellular context and experimental endpoints being measured.[13][15]

Ultimately, the integrity of any study using chemical inhibitors rests on rigorous experimental design. This includes performing dose-response curves, validating on-target effects with methods like Western blotting, and considering the potential confounding influence of known off-target activities. By understanding the distinct profiles of PIK-75 and LY294002, researchers can make more informed decisions, leading to more reliable and interpretable data.

References

  • Spandidos Publications. (2016, December 14). PI3K inhibitor LY294002, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells.
  • AACR Journals. (2005, July 15). LY294002 and LY303511 Sensitize Tumor Cells to Drug-Induced Apoptosis via Intracellular Hydrogen Peroxide Production Independent of the Phosphoinositide 3-Kinase-Akt Pathway.
  • Wikipedia. LY294002.
  • Selleck Chemicals. (2024, May 22). LY294002 | PI3K Inhibitor | CAS 154447-36-6.
  • Tocris Bioscience. LY 294002 hydrochloride | PI 3-kinase.
  • ResearchGate. LY294002 induces AKT phosphorylation specifically in GEM-resistant PC....
  • Bio-protocol. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins.
  • Selleck Chemicals. PIK-75 HCl | PI3K inhibitor | CAS 372196-77-5.
  • PMC. PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma.
  • Shokat Lab. Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold.
  • Inxight Drugs. PIK-75.
  • MedKoo Biosciences. PIK-75 HCl | CAS#372196-77-5 | PI3K inhibitor.
  • MedchemExpress.com. LY294002 | PI3K Inhibitor.
  • Benchchem. Application Notes and Protocols for Western Blot Analysis of PI3K/AKT Pathway After Chalcone Treatment.
  • PubMed. (2014). Methods to measure the enzymatic activity of PI3Ks.
  • Protocols.io. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1.
  • PMC - NIH. Exploring the specificity of the PI3K family inhibitor LY294002.
  • PMC. (2011, December 18). Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic.
  • ResearchGate. (2022, April 15). (PDF) PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma.
  • PMC. Structural Determinants of Isoform Selectivity in PI3K Inhibitors.
  • PMC. Effects of Isoform-selective Phosphatidylinositol 3-Kinase Inhibitors on Osteoclasts: ACTIONS ON CYTOSKELETAL ORGANIZATION, SURVIVAL, AND RESORPTION.
  • PMC. ATP-competitive inhibitors of PI3K enzymes demonstrate an isoform selective dual action by controlling membrane binding.
  • Semantic Scholar. (2022, September 21). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure.
  • Benchchem. A Comparative Guide to PI3K Inhibitors: AS-605240 vs. ZSTK474.
  • Protocols.io. (2023, February 28). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1.
  • PNAS. (2012, July 16). Dual blockade of lipid and cyclin-dependent kinases induces synthetic lethality in malignant glioma.
  • PMC. The Inhibitory Effect of PIK-75 on Inflammatory Mediator Response Induced by Hydrogen Peroxide in Feline Esophageal Epithelial Cells.
  • ResearchGate. IC 50 for indicated drugs against different PI3K isoforms using HTRF... | Download Table.
  • Abcam. PI3K/AKT signalling pathway panel (ab283852).
  • PMC. (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines.
  • PMC. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer.
  • PMC. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors.
  • ResearchGate. (2025, August 6). A drug targeting only p110α can block phosphoinositide 3-kinase signalling and tumour growth in certain cell types.
  • ResearchGate. (PDF) Exploring the specificity of the PI3K family inhibitor LY294002.
  • Frontiers. (2021, November 7). LY294002 Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway.
  • PMC. Therapeutic Potency of PI3K Pharmacological Inhibitors of Gastrointestinal Cancer.
  • PubMed. (2007, May 15). Exploring the specificity of the PI3K family inhibitor LY294002.
  • PMC. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer.
  • Middle East Journal of Digestive Diseases (MEJDD). Therapeutic Potency of PI3K Pharmacological Inhibitors of Gastrointestinal Cancer.

Sources

Comparative

comparing PIK-75 and Wortmannin in PI3K inhibition assays

As a Senior Application Scientist, I frequently consult with researchers whose phosphoinositide 3-kinase (PI3K) assays yield inconsistent results. Often, the failure is not due to poor bench technique, but rather a funda...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers whose phosphoinositide 3-kinase (PI3K) assays yield inconsistent results. Often, the failure is not due to poor bench technique, but rather a fundamental mismatch between the chosen inhibitor’s chemical properties and the experimental timeline.

Wortmannin and PIK-75 represent two entirely different philosophies of kinase inhibition. While Wortmannin is a broad-spectrum, irreversible tool for acute signaling blockade, PIK-75 is a highly selective, reversible inhibitor with unique dual-targeting capabilities. This guide dissects their mechanistic divergences, provides quantitative performance data, and outlines self-validating protocols to ensure absolute confidence in your assay readouts.

Wortmannin: The Irreversible Pan-Inhibitor

Wortmannin is a naturally occurring steroid metabolite derived from the fungus Penicillium funiculosum[1]. It acts as a potent, non-specific, and irreversible covalent inhibitor of all Class I, II, and III PI3Ks[1]. Mechanistically, it covalently binds to the catalytic domain of the kinase, yielding an IC50 of approximately 5 nM[2].

The Causality of Instability: Crucially for experimental design, Wortmannin possesses a highly reactive C20 carbon. While this carbon is responsible for its potent covalent binding, it also renders the molecule highly unstable in aqueous tissue culture media, restricting its functional half-life to merely 10 minutes[1]. Prolonged incubations with Wortmannin will inevitably lead to compound degradation and false-negative signaling recovery.

PIK-75: The Isoform-Selective Dual Threat

PIK-75 is a synthetic imidazopyridine that functions as a reversible, ATP-competitive inhibitor[3]. It exhibits profound isoform selectivity, targeting the p110α catalytic subunit of PI3K with an IC50 of 5.8 nM, while being significantly less effective against p110γ (76 nM) and p110β (1.3 μM)[3],.

The Causality of Dual-Targeting: Beyond PI3Kα, PIK-75 is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and DNA-PK[4],[5]. This dual PI3K/CDK9 inhibition is a massive advantage in oncology models (such as Mantle Cell Lymphoma or AML). It simultaneously blocks AKT-mediated survival signaling and suppresses CDK9-driven transcription of the anti-apoptotic protein MCL-1, effectively overcoming resistance to drugs like venetoclax[5],[6].

Quantitative Performance Comparison

To select the correct inhibitor, you must align its kinetic profile with your assay's objective.

PropertyWortmanninPIK-75
Target Specificity Pan-PI3K (Class I, II, III)[1]PI3K p110α, CDK9, DNA-PK[4],[5]
IC50 (PI3Kα) ~5 nM[2]5.8 nM[3]
IC50 (PI3Kβ) ~5 nM[7]1.3 μM (1300 nM)[3]
Mechanism Irreversible (covalent)[2]Reversible (ATP-competitive)[3]
Chemical Nature Fungal steroid metabolite[1]Synthetic imidazopyridine[3]
Media Stability Poor (t½ ~ 10 min)[1]High (Stable for 24h+ assays)[5]
Primary Use Case Acute, broad-spectrum PI3K blockadeIsoform-specific probing, Apoptosis assays[6]

Pathway Visualization

PI3K_Signaling RTK Receptor Tyrosine Kinase PI3K PI3K (p110 Catalytic Subunit) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (p-Ser473) PIP3->AKT Recruits & Activates Wortmannin Wortmannin (Pan-PI3K Covalent Inhibitor) Wortmannin->PI3K Irreversible Blockade PIK75 PIK-75 (p110α / CDK9 Inhibitor) PIK75->PI3K Reversible Blockade

Fig 1: PI3K/AKT signaling cascade showing the inhibitory nodes of Wortmannin and PIK-75.

Experimental Design & Validated Protocols

The following protocols are designed with built-in causality—every step exists to mitigate the specific chemical limitations of the chosen inhibitor.

Protocol A: Acute Pan-PI3K Blockade using Wortmannin

Objective: Complete, acute shutdown of all PI3K activity prior to growth factor stimulation. Design Logic: Because Wortmannin degrades rapidly[1], it cannot be used for long-term phenotypic assays without continuous replenishment.

  • Cell Preparation & Starvation: Seed cells and serum-starve for 4–16 hours.

    • Causality: Serum starvation reduces basal receptor tyrosine kinase (RTK) activity, maximizing the dynamic range of the PI3K/AKT signaling window upon subsequent stimulation.

  • Inhibitor Reconstitution: Reconstitute Wortmannin in DMSO. Protect from light and store aliquots at -20°C.

  • Acute Treatment: Add Wortmannin (final concentration 100 nM) to the media for exactly 15 minutes .

    • Causality: This narrow temporal window ensures complete covalent binding to PI3K before the highly reactive C20 carbon degrades in the aqueous media[1].

  • Stimulation: Add a growth factor (e.g., PDGF or IGF-1) for 5–10 minutes to trigger PIP3 production.

  • Lysis: Immediately aspirate media, wash with ice-cold PBS, and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Protocol B: Sustained PI3Kα/CDK9 Inhibition using PIK-75

Objective: Long-term phenotypic assay to induce apoptosis via MCL-1 downregulation. Design Logic: PIK-75's chemical stability and dual mechanism make it ideal for prolonged assays measuring the downregulation of short-lived anti-apoptotic proteins[5].

  • Cell Seeding: Seed target cells (e.g., Mantle Cell Lymphoma lines like REC-1) in complete media[5].

  • Inhibitor Treatment: Treat cells with PIK-75 (50–100 nM) for 24 hours [5].

    • Causality: Unlike Wortmannin, PIK-75 is stable. A 24-hour window is required to observe the downstream phenotypic effects of CDK9 inhibition—specifically, the transcriptional depletion of MCL-1 and subsequent caspase-3 cleavage[5].

  • Harvesting: Collect cells via centrifugation.

  • Readout: Analyze via flow cytometry (Annexin V/PI) for apoptosis, or Western blot for cleaved PARP and MCL-1 levels[5].

Workflow & Self-Validating Systems

Assay_Workflow Step1 1. Cell Seeding & Serum Starvation Step2 2. Inhibitor Treatment Step1->Step2 Step3 3. Ligand Stimulation Step2->Step3 Step4 4. Lysis & Extraction Step3->Step4 Step5 5. Western Blot (p-AKT / Total AKT) Step4->Step5

Fig 2: Standardized experimental workflow for validating PI3K pathway inhibition in vitro.

The Self-Validating Checkpoint (Trustworthiness): For any PI3K assay, the protocol must validate its own execution to rule out off-target cytotoxicity.

  • The Rule: When probing for downstream effector activation via Western blot, you must always multiplex Phospho-AKT (Ser473) with Total AKT .

  • Interpretation: A successful, specific assay will yield constant Total AKT bands across all lanes, with p-AKT completely ablated in the Wortmannin or PIK-75 treated lanes. If Total AKT decreases alongside p-AKT, your inhibitor concentration is too high and is inducing acute cytotoxicity or non-specific protein degradation rather than targeted kinase inhibition.

References

  • [4] PIK-75 HCl | PI3K inhibitor - Selleck Chemicals - 4

  • [2] Wortmannin, (PI3 Kinase inhibitor) | 12-338 - Merck - 2

  • [1] Wortmannin - Wikipedia - 1

  • Wortmannin, (PI3 Kinase inhibitor) - MilliporeSigma -

  • [3] PIK-75 (CAS Number: 372196-67-3) - Cayman Chemical - 3

  • [7] Wortmannin | PI3K/AKT Pathway Inhibitor - STEMCELL Technologies - 7

  • PIK 75 hydrochloride, p110alpha PI3K inhibitor (CAS 372196-77-5) - Abcam -

  • [5] PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC - 5

  • [6] PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed - 6

Sources

Validation

Technical Comparison: PIK-75 vs. Alpelisib (BYL719) for p110α Selectivity

Executive Summary: Precision vs. Polypharmacology In the landscape of PI3Kα (p110α) inhibition, Alpelisib (BYL719) and PIK-75 represent two distinct eras of chemical biology.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Precision vs. Polypharmacology

In the landscape of PI3Kα (p110α) inhibition, Alpelisib (BYL719) and PIK-75 represent two distinct eras of chemical biology.

  • Alpelisib (BYL719) is the current clinical gold standard for isoform-selective PI3Kα inhibition. It offers high specificity for the alpha isoform over beta, gamma, and delta, with a clean profile against the PI3K-related kinase (PIKK) family (mTOR, DNA-PK). It is the reagent of choice for dissecting canonical PI3Kα signaling.

  • PIK-75 is a legacy tool compound with a critical "dirty" secret. While it is a potent p110α inhibitor, it possesses equipotent (and often superior) inhibitory activity against DNA-PK and CDK9 . Consequently, phenotypic effects observed with PIK-75—particularly apoptosis and DNA damage response—cannot be attributed solely to PI3Kα inhibition.

Verdict: Use Alpelisib for defining PI3Kα biology. Use PIK-75 only if you are investigating multi-node network collapse (PI3K + DNA repair + Transcription) or as a positive control for cytotoxicity.

Mechanistic Profile & Binding Mode[1][2]

The divergence in selectivity stems fundamentally from how these molecules engage the kinase domain.

FeatureAlpelisib (BYL719)PIK-75
Primary Target PIK3CA (p110α)PIK3CA (p110α)
Binding Class ATP-CompetitiveATP-Non-competitive / Mixed
Key Interaction Forms H-bonds with the hinge region (Val851) and specific interactions with Gln859 (non-conserved), conferring alpha-selectivity.Binds to the non-conserved Region 2, specifically interacting with Ser773 .[1] This unique mode drives its potency but also its off-target liability.
Chemical Scaffold 2-aminothiazole derivativeImidazopyridine derivative
Selectivity Profiling: The Data

The following table synthesizes IC50 data from cell-free kinase assays. Note the critical "Red Flag" row for PIK-75.

Table 1: Comparative Inhibitory Potency (IC50)

Kinase TargetAlpelisib (BYL719) [1, 2]PIK-75 [3, 4]Selectivity Implication
PI3Kα (p110α) ~ 5 nM 5.8 nM Both are highly potent against the alpha isoform.[2][3][4]
PI3Kβ (p110β) 1,200 nM1,300 nMBoth spare the beta isoform (>200-fold selectivity), preserving insulin signaling to some degree.
PI3Kγ (p110γ) 250 nM76 nMPIK-75 shows significant bleed-through into the gamma isoform.
PI3Kδ (p110δ) 290 nM> 100 nMAlpelisib maintains moderate selectivity; PIK-75 is variable.
DNA-PK > 10,000 nM (Inactive) 2 – 8.6 nM CRITICAL: PIK-75 inhibits DNA repair machinery equipotently to PI3Kα.
mTOR > 10,000 nM~ 1,700 nMAlpelisib is clean; PIK-75 has weak activity.
CDK9 InactivePotentPIK-75 inhibits transcriptional elongation (MCL-1 downregulation).

Analyst Note: If you observe massive apoptosis with PIK-75 but cytostasis with Alpelisib, the mechanism is likely PIK-75-mediated inhibition of DNA-PK (blocking repair) and CDK9 (blocking survival protein transcription), not just PI3K pathway suppression.

Visualizing the Off-Target Liability

The diagram below illustrates the signaling networks affected by both drugs. Notice how PIK-75 hits multiple distinct survival nodes, confounding experimental interpretation.

G cluster_legend Legend Target Primary Target OffTarget Critical Off-Target Outcome Cellular Outcome RTK RTK / GPCR PI3K PI3Kα (p110α) RTK->PI3K AKT AKT PI3K->AKT mTOR mTORC1 AKT->mTOR Growth Cell Growth/Metabolism mTOR->Growth DNAPK DNA-PK Repair DNA Repair (NHEJ) DNAPK->Repair CDK9 CDK9 MCL1 MCL-1 Transcription CDK9->MCL1 Repair->Growth Apoptosis Apoptosis / Catastrophe Repair->Apoptosis Failure leads to MCL1->Apoptosis Inhibits Alpelisib Alpelisib (BYL719) Alpelisib->PI3K PIK75 PIK-75 PIK75->PI3K PIK75->DNAPK High Potency PIK75->CDK9

Figure 1: Mechanistic impact of Alpelisib vs. PIK-75. Alpelisib selectively targets the PI3K axis.[5][6][7][8][9] PIK-75 acts as a "dirty" inhibitor, simultaneously collapsing DNA repair (DNA-PK) and survival transcription (CDK9).

Experimental Application Guide
Workflow: Choosing the Right Inhibitor

DecisionTree Start Experimental Goal? Q1 Study PI3Kα specific signaling? Start->Q1 Q2 Study DNA Damage Response? Q1->Q2 No Alpelisib USE ALPELISIB (Clean Profile) Q1->Alpelisib Yes Q3 Screening for maximal killing? Q2->Q3 No Avoid AVOID PIK-75 (Confounded Results) Q2->Avoid Yes (PIK-75 inhibits DNA-PK) PIK75 USE PIK-75 (As cytotoxic control) Q3->PIK75 Yes

Figure 2: Decision matrix for inhibitor selection based on research objectives.

Validated Protocol: Distinguishing On-Target vs. Off-Target Effects

To confirm if the effects you see are PI3K-mediated or off-target (DNA-PK), perform this Western Blot validation.

Objective: Differentiate PI3Kα inhibition (pAKT loss) from DNA-PK inhibition (pDNA-PKcs loss / γH2AX accumulation).

Materials:

  • Cell Line: PIK3CA-mutant line (e.g., MCF7 or T47D).

  • Controls: DMSO (Vehicle), Bleomycin (DNA damage inducer).

  • Antibodies: pAKT (S473), pDNA-PKcs (S2056), γH2AX (S139).

Protocol Steps:

  • Seeding: Seed 500,000 cells/well in a 6-well plate. Allow 24h attachment.

  • Treatment:

    • Group A: DMSO Control.

    • Group B: Alpelisib (1 µM) – High dose to ensure full PI3K block.

    • Group C: PIK-75 (200 nM) – Standard effective dose.

    • Group D: Bleomycin (10 µg/mL) + Alpelisib (1 µM).

    • Group E: Bleomycin (10 µg/mL) + PIK-75 (200 nM).

  • Incubation: Incubate for 4 hours (short term for signaling) and 24 hours (long term for DNA damage markers).

  • Lysis & Blotting: Lyse in RIPA buffer with phosphatase inhibitors.

Expected Results:

MarkerAlpelisib TreatmentPIK-75 TreatmentInterpretation
pAKT (S473) Decreased Decreased Both inhibit PI3Kα.
pDNA-PKcs (S2056) Unchanged (High in Bleo group)Decreased (Even in Bleo group)PIK-75 blocks DNA-PK autophosphorylation; Alpelisib does not.
γH2AX Low (unless Bleo added)High PIK-75 causes accumulation of unrepaired DNA breaks due to DNA-PK inhibition.
References
  • Fritsch, C., et al. (2014). "Characterization of the novel and specific PI3Kα inhibitor NVP-BYL719 and development of the patient stratification strategy for clinical trials." Molecular Cancer Therapeutics.[10]

  • Furet, P., et al. (2013). "Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation." Bioorganic & Medicinal Chemistry Letters.

  • Knight, Z. A., et al. (2006). "A pharmacological map of the PI3-K family defines a role for p110alpha in insulin signaling." Cell.

  • Chaib, I., et al. (2022). "PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma."[11][12] American Journal of Cancer Research.[12]

  • Jamieson, S., et al. (2011). "A drug targeting only p110α can block phosphoinositide 3-kinase signalling and tumour growth in certain cell types." Biochemical Journal.

Sources

Comparative

Technical Comparison: PIK-75 vs. Pan-PI3K Inhibitors

Executive Summary: The Specificity Paradox In the landscape of phosphoinositide 3-kinase (PI3K) inhibition, PIK-75 represents a biochemical anomaly. While often categorized alongside standard pan-PI3K inhibitors like GDC...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Specificity Paradox

In the landscape of phosphoinositide 3-kinase (PI3K) inhibition, PIK-75 represents a biochemical anomaly. While often categorized alongside standard pan-PI3K inhibitors like GDC-0941 (Pictilisib) or BKM120 (Buparlisib) , PIK-75 exhibits a distinct pharmacological profile characterized by proteasomal degradation of p110


 and potent off-target inhibition of DNA-PK  and CDK9 .

This guide objectively compares PIK-75 against clinical-grade pan-PI3K inhibitors, highlighting why PIK-75 is a powerful in vitro tool for probing "total pathway ablation" but remains limited in clinical translation due to its toxicity profile.

Biochemical Profile: Quantitative Comparison

The following data highlights the critical divergence in selectivity. While GDC-0941 offers balanced pan-inhibition, PIK-75 is a "dirty" inhibitor with extreme potency against p110


 and DNA-PK.

Table 1: IC50 Biochemical Profiling (Cell-Free Assays)

Target KinasePIK-75 (The Tool Compound)GDC-0941 (Clinical Standard)BKM120 (Brain Penetrant)Significance
p110

(PIK3CA)
5.8 nM 3 nM52 nMPIK-75 and GDC-0941 are equipotent against the alpha isoform.
p110

(PIK3CB)
1,300 nM33 nM166 nMKey Differentiator: PIK-75 is not a pan-inhibitor; it spares p110

.
p110

(PIK3CG)
76 nM75 nM262 nMComparable potency against the gamma isoform.
p110

(PIK3CD)
510 nM3 nM116 nMGDC-0941 is significantly more potent against delta.
DNA-PK 2 nM >1,000 nM>5,000 nMCritical Off-Target: PIK-75 is a potent DNA-PK inhibitor.[1]
CDK9 ~4 nM InactiveInactivePIK-75 blocks transcription elongation via CDK9.

Data Synthesis: Do not use PIK-75 if your study requires specific PI3K


 inhibition without affecting DNA repair mechanisms (NHEJ). Use BYL719 (Alpelisib)  or GDC-0941  for cleaner PI3K interrogation. Use PIK-75 if you intend to model simultaneous replication stress and metabolic blockade.
Mechanism of Action: Inhibition vs. Degradation

Unlike GDC-0941, which functions purely as an ATP-competitive inhibitor, PIK-75 induces the proteasomal degradation of the p110


 catalytic subunit. This irreversible loss of protein adds a second layer of signal ablation that persists even after drug washout.
Pathway Visualization

The diagram below illustrates the multi-node attack of PIK-75 compared to the single-node blockade of pan-inhibitors.

PI3K_Pathway_Comparison RTK RTK / GPCR PI3K PI3K Complex (p110/p85) RTK->PI3K PIP3 PIP3 Accumulation PI3K->PIP3 Akt Akt (PKB) Phosphorylation PIP3->Akt mTOR mTORC1 Akt->mTOR DNAPK DNA-PK (DNA Repair) CDK9 CDK9 (Transcription) GDC GDC-0941 (ATP Blockade) GDC->PI3K Inhibits PIK75 PIK-75 (Blockade + Degradation) PIK75->PI3K Inhibits PIK75->DNAPK Potent Inhibition (IC50: 2nM) PIK75->CDK9 Inhibition Proteasome Proteasome (Degradation) PIK75->Proteasome Recruits? Proteasome->PI3K Degrades p110a

Caption: PIK-75 exerts a multi-pronged effect: degrading p110


 while simultaneously inhibiting DNA-PK and CDK9, unlike the clean ATP-competitive inhibition of GDC-0941.
Experimental Protocols: Validating the Mechanism

To rigorously distinguish between PIK-75's degradation mechanism and standard inhibition, you must employ a "Rescue Assay" using a proteasome inhibitor (e.g., MG132).

Protocol A: The Degradation Rescue Assay

Objective: Confirm that PIK-75 efficacy involves protein degradation, distinguishing it from GDC-0941.

Reagents:

  • PIK-75 (Stock: 10 mM in DMSO).[2]

  • GDC-0941 (Control inhibitor).

  • MG132 (Proteasome inhibitor).

  • Antibodies: Anti-p110

    
     (Cell Signaling #4249), Anti-pAkt (S473), Anti-Actin.
    

Workflow:

  • Seeding: Seed HCT116 or MCF7 cells (PIK3CA mutant lines) at

    
     cells/well in 6-well plates.
    
  • Pre-treatment: Treat half the wells with MG132 (10 µM) for 1 hour.

  • Drug Treatment: Add PIK-75 (100 nM) or GDC-0941 (100 nM) to respective wells (± MG132). Incubate for 6 hours .

    • Note: Short incubation is crucial to observe degradation before apoptosis dominates.

  • Lysis: Lyse in RIPA buffer containing protease/phosphatase inhibitors.

  • Readout (Western Blot):

    • GDC-0941 treated: p-Akt decreases, Total p110

      
       remains stable.
      
    • PIK-75 treated: p-Akt decreases, Total p110

      
       disappears .
      
    • PIK-75 + MG132: Total p110

      
       is rescued  (band reappears), proving proteasomal involvement.
      
Protocol B: DNA-PK Off-Target Validation

Objective: Verify if observed cytotoxicity is due to DNA repair blockade.

  • Irradiation: Expose cells to 2-4 Gy of Ionizing Radiation (IR) to induce Double-Strand Breaks (DSBs).

  • Treatment: Treat with PIK-75 (50 nM) vs. GDC-0941 (50 nM).

  • Readout: Immunofluorescence for

    
    H2AX  foci at 24 hours.
    
    • Result: PIK-75 treated cells will show sustained

      
      H2AX foci  (failure to repair) due to DNA-PK inhibition. GDC-0941 treated cells will resolve foci (successful repair).
      
Experimental Workflow Diagram

Experimental_Workflow Start Cell Seeding (HCT116 / MCF7) Split Split Conditions Start->Split Cond1 DMSO Control Split->Cond1 Cond2 GDC-0941 (100 nM) Split->Cond2 Cond3 PIK-75 (100 nM) Split->Cond3 Cond4 PIK-75 + MG132 (Rescue Arm) Split->Cond4 Incubate Incubate 6 Hours Cond1->Incubate Cond2->Incubate Cond3->Incubate Cond4->Incubate Lysis Cell Lysis (RIPA Buffer) Incubate->Lysis WB Western Blot Targets: p110a, pAkt Lysis->WB Result1 p110a: Stable pAkt: Low WB->Result1 GDC-0941 Result2 p110a: ABSENT pAkt: Low WB->Result2 PIK-75 Result3 p110a: RESCUED pAkt: Low WB->Result3 PIK-75 + MG132

Caption: Workflow to distinguish proteasomal degradation (PIK-75) from catalytic inhibition (GDC-0941) using MG132 rescue.

References
  • Chaussade, C. et al. (2007). "Evidence for functional redundancy of class IA PI3K isoforms in insulin signalling." Biochemical Journal. Link

  • Knight, Z. A. et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling." Cell. Link

  • Zheng, Y. et al. (2011). "PIK-75 inhibits DNA-PK, p110α, and p110γ."[2][3][4][5][6] Molecular Cancer Therapeutics. Link

  • Raynaud, F. I. et al. (2009). "Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 to GDC-0941." Molecular Cancer Therapeutics. Link

  • Shao, H. et al. (2017). "Dual targeting of CDK9 and PI3K using PIK-75 overcomes Venetoclax resistance in mantle cell lymphoma." Leukemia.[1][7] Link

Sources

Validation

Technical Guide: Confirming PIK-75 DNA-PK Inhibition via Phosphorylation Status

Executive Summary: The Dual-Target Paradigm PIK-75 is frequently categorized in vendor catalogs primarily as a PI3K inhibitor. However, for researchers in DNA damage response (DDR), it represents a potent, ATP-competitiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Target Paradigm

PIK-75 is frequently categorized in vendor catalogs primarily as a PI3K


 inhibitor. However, for researchers in DNA damage response (DDR), it represents a potent, ATP-competitive dual inhibitor  of both PI3K

and DNA-PK (DNA-dependent protein kinase).

While standard inhibitors like NU7441 are used for specificity, PIK-75 is often utilized for potency or to study the synergistic collapse of survival signaling (PI3K/Akt) and repair mechanisms (NHEJ). This guide details how to experimentally verify PIK-75's inhibition of DNA-PK using specific phosphorylation biomarkers, distinguishing its activity from pure PI3K inhibition.

Mechanistic Context & Signaling Architecture

To validate PIK-75 activity, one must understand the phosphorylation events triggered by Double-Strand Breaks (DSBs).

  • The Trigger: DSBs recruit the Ku70/80 heterodimer, which recruits the catalytic subunit DNA-PKcs.[1][2]

  • The Readout (S2056): Upon binding DNA, DNA-PKcs undergoes conformational change and autophosphorylates at Serine 2056 (S2056). This is the most specific marker of intrinsic DNA-PK catalytic activity.

  • The Ambiguity (T2609): The Threonine 2609 (T2609) cluster is phosphorylated by DNA-PK, but also by ATM and ATR.[3] Therefore, T2609 is a less specific biomarker for DNA-PK inhibition than S2056.

Visualization: The PIK-75 Inhibition Node

The following diagram illustrates where PIK-75 intersects the DDR and Survival pathways compared to specific alternatives.

PIK75_Mechanism DSB DNA Double-Strand Break Ku Ku70/80 Complex DSB->Ku ATM ATM Kinase DSB->ATM GF Growth Factors RTK RTK / GPCR GF->RTK DNAPK DNA-PKcs (Catalytic Subunit) Ku->DNAPK PI3K PI3K (p110u03b1) RTK->PI3K S2056 p-DNA-PKcs (S2056) (Autophosphorylation) DNAPK->S2056 Intrinsic Activity T2609 p-DNA-PKcs (T2609) (Cluster) DNAPK->T2609 AKT p-AKT (S473) PI3K->AKT ATM->T2609 Redundancy PIK75 PIK-75 (Dual Inhibitor) PIK75->DNAPK PIK75->PI3K NU7441 NU7441 (Specific) NU7441->DNAPK

Caption: PIK-75 acts as a dual clamp, blocking both the survival signal (PI3K->Akt) and the repair engine (DNA-PKcs autophosphorylation at S2056).

Comparative Analysis: PIK-75 vs. Alternatives

When selecting PIK-75, it is crucial to recognize its extreme potency against DNA-PK, which often exceeds its potency against its nominal target, PI3K.

Table 1: Inhibitor Profile Comparison[4][5]
FeaturePIK-75 NU7441 (KU-57788) Peposertib (M3814)
Primary Class Dual PI3K / DNA-PK InhibitorSpecific DNA-PK InhibitorClinical DNA-PK Inhibitor
DNA-PK IC50 ~ 2 nM (Cell-free)~ 14 nM< 3 nM
PI3K

IC50
~ 5.8 nM> 5000 nM (Low affinity)> 1000 nM
Specificity Low (Promiscuous)High (Gold Standard)High
Key Use Case Cytotoxic potency; overcoming resistance; dual-pathway blockade.Mechanistic validation of DNA-PK specific dependency.[4]Clinical translation; potent radiosensitization.
Solubility Poor (Requires careful DMSO handling)ModerateGood

Key Insight: If your goal is strictly to prove a phenotype is caused only by DNA-PK inhibition, use NU7441 . If your goal is to maximize cell death via replication stress and repair blockade, or to validate PIK-75's mechanism in a specific cell line, use PIK-75 .

Experimental Protocol: Phosphorylation Validation

This protocol describes how to confirm PIK-75 engagement with DNA-PKcs using Western Blotting. The experiment relies on inducing DNA damage (to trigger the kinase) and measuring the blockade of autophosphorylation.

Phase A: Reagents & Setup
  • Inhibitor: PIK-75 (Dissolve in DMSO to 10 mM stock; store -20°C).[5]

  • DNA Damage Inducer: Doxorubicin (1

    
    M) or Ionizing Radiation (10 Gy). Note: Bleomycin is also acceptable.
    
  • Primary Antibodies:

    • p-DNA-PKcs (Ser2056): (Critical Readout) - Abcam ab18192 or CST #68716.

    • Total DNA-PKcs: CST #12311.

    • 
      H2AX (Ser139):  (Damage Control) - CST #9718.
      
    • p-AKT (Ser473): (PIK-75 Specificity Control) - CST #4060.

Phase B: The "Damage-Block" Workflow

Workflow Step1 1. Cell Seeding (70% Confluence) Step2 2. Pre-treatment (PIK-75, 1h) Step1->Step2 Add Drug Step3 3. Damage Induction (IR or Doxorubicin) Step2->Step3 Induce DSBs Step4 4. Incubation (1-4 Hours) Step3->Step4 Repair Phase Step5 5. Lysis & WB Step4->Step5 Analyze

Caption: Sequential workflow to capture the peak phosphorylation window.

Phase C: Step-by-Step Methodology
  • Pre-Treatment (The Blockade):

    • Treat cells with PIK-75 at graded concentrations (e.g., 0, 10, 50, 100, 500 nM).

    • Control: Include a sample with NU7441 (1

      
      M) as a positive control for DNA-PK inhibition.
      
    • Incubate for 1 hour at 37°C. Explanation: This allows the inhibitor to saturate the ATP-binding pocket before the kinase is recruited to DNA.

  • Damage Induction (The Trigger):

    • Expose cells to 10 Gy Ionizing Radiation (IR) OR treat with 1

      
      M Doxorubicin .
      
    • Crucial Detail: If using Doxorubicin, keep PIK-75 in the media. If using IR, irradiate and immediately return to incubator.

  • Recovery Interval (The Window):

    • Incubate for 1 to 2 hours post-damage.

    • Why? S2056 phosphorylation peaks rapidly (30-60 mins) and sustains for hours. Harvesting too late (>24h) measures survival, not kinase inhibition.

  • Lysis & Preservation:

    • Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate + NaF) and Protease Inhibitors.

    • Tip: DNA-PKcs is a massive protein (469 kDa). Avoid boiling samples for >5 mins; mild heating (70°C for 10 mins) or no heating (with high SDS) often yields better transfer for high-MW proteins.

  • Western Blot Analysis:

    • Use a low-percentage gel (e.g., 6% or Tris-Acetate gradients) to resolve the 469 kDa band.

    • Success Criteria:

      • Vehicle + Damage: High p-S2056, High

        
        H2AX.
        
      • PIK-75 + Damage: Loss of p-S2056 , High (or increased)

        
        H2AX.
        

Data Interpretation & Troubleshooting

Distinguishing PIK-75 from General Toxicity

Since PIK-75 inhibits PI3K, you must confirm that the loss of p-DNA-PKcs is not simply due to cell death.

MarkerVehicle + IRPIK-75 + IRNU7441 + IRInterpretation
p-DNA-PKcs (S2056) High Low/Absent Low/Absent Confirms DNA-PK inhibition.
p-AKT (S473) High/MediumLow/Absent High (Unchanged)Confirms PIK-75's PI3K activity (differentiator).

H2AX
HighVery High HighConfirms DNA damage is present (drug didn't prevent damage, it prevented repair).
Total DNA-PKcs EqualEqualEqualLoading Control (Essential).
Common Pitfalls
  • Using T2609 as the sole marker: If PIK-75 inhibits DNA-PK, but ATM is still active, T2609 might still show a signal (false negative for inhibition). Always prioritize S2056.

  • Blotting Transfer Issues: The 469 kDa protein transfers poorly. Use wet transfer (overnight at 30V, 4°C) containing 0.05% SDS in the transfer buffer to facilitate migration out of the gel.

  • Timing: If you wait 24 hours, cells treated with PIK-75 (toxic) may undergo apoptosis, cleaving DNA-PKcs. Ensure you are looking at the intact protein at early timepoints (1-4h).

References

  • Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling." Cell, 125(4), 733–747.

    • Establishes PIK-75 as a potent p110 inhibitor with significant off-target potency against DNA-PK.
  • Chen, B. P., et al. (2005). "Cell Cycle Dependence of DNA-Dependent Protein Kinase Phosphorylation in Response to Radiation." Journal of Biological Chemistry, 280(15), 14709–14715.

    • Defines Ser2056 as the authentic autophosphoryl
  • Toulany, M., et al. (2014). "Targeting DNA Double-Strand Break Repair for Radiosensitization." Seminars in Radiation Oncology, 24(4), 243–251.

    • Compares various DNA-PK inhibitors and their mechanisms of radiosensitiz
  • Leahy, J. J., et al. (2004). "Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries." Bioorganic & Medicinal Chemistry Letters, 14(15), 4083–4087.

    • Characteriz
  • Zenke, F. T., et al. (2020). "Pharmacologic Inhibitors of the PI3K/Akt/mTOR Pathway: Effects on DNA Damage Repair and Cell Death." Pharmacology & Therapeutics, 210, 107519.

    • Review discussing the intersection of PI3K inhibitors (like PIK-75) and DNA repair machinery.

Sources

Comparative

Comparative Analysis of PIK-75 in Wild-Type vs. Mutant PIK3CA Cells: A Technical Guide

As a Senior Application Scientist, I frequently encounter challenges in targeting the phosphoinositide 3-kinase (PI3K) pathway, particularly when navigating the complexities of PIK3CA mutations. The PIK3CA gene, which en...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in targeting the phosphoinositide 3-kinase (PI3K) pathway, particularly when navigating the complexities of PIK3CA mutations. The PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, is one of the most frequently mutated oncogenes in human cancers. While early-generation pan-PI3K inhibitors (like LY294002 and Wortmannin) are primarily cytostatic, the imidazopyridine derivative PIK-75 has emerged as a unique pharmacological tool.

This guide provides an objective, data-driven comparative analysis of PIK-75's performance in wild-type (WT) versus mutant PIK3CA models. By dissecting its mechanism of action, benchmarking its efficacy against alternative inhibitors, and detailing self-validating experimental workflows, this guide equips researchers with the authoritative insights needed to deploy PIK-75 in preclinical drug development.

Mechanistic Overview: The PIK-75 Anomaly

To understand PIK-75's efficacy, we must first examine the structural dynamics of its target. Class IA PI3Ks catalyze the conversion of PIP2 to PIP3, recruiting Akt to the membrane for survival signaling. PIK3CA mutations typically cluster in two hotspot regions 1:

  • Helical Domain (e.g., E545K): Relieves the inhibitory constraint imposed by the p85 regulatory subunit, mimicking a growth factor-activated state.

  • Kinase Domain (e.g., H1047R): Increases the enzyme's basal interaction with the lipid membrane, mimicking a Ras-activated state.

The Structural Basis of PIK-75 Selectivity

PIK-75 is a highly potent, ATP-competitive inhibitor of p110α (IC50 = 5.8 nM) 2. Unlike clinical candidates such as Alpelisib, PIK-75 achieves its isoform selectivity by interacting with non-conserved amino acids in the ATP-binding cleft, specifically within "Region 1" and "Region 2" of the kinase domain. In vitro mutagenesis reveals that mutating Ser773 (Region 2) to alanine severely diminishes PIK-75's binding efficacy, highlighting a highly specific structural dependency 3.

Synthetic Lethality: The Apoptotic Edge

The most critical differentiator of PIK-75 is its phenotypic output. While specific PI3Kα inhibitors typically induce G1 cell cycle arrest, PIK-75 induces profound apoptosis. This is driven by an off-target "polypharmacology" effect: PIK-75 concurrently inhibits DNA-PK (IC50 = 2 nM) and Cyclin-Dependent Kinases (e.g., CDK9). The simultaneous blockade of lipid kinases (PI3K) and protein kinases (CDKs) creates a state of synthetic lethality , overcoming anti-apoptotic buffering systems like MCL-1 4, 5.

G RTK Receptor Tyrosine Kinase PI3K_WT PI3Kα (Wild-Type) RTK->PI3K_WT Activates AKT Akt (Protein Kinase B) PI3K_WT->AKT Activates PI3K_Mut PI3Kα (H1047R / E545K) PI3K_Mut->AKT Hyperactivates PIK75 PIK-75 PIK75->PI3K_WT Inhibits PIK75->PI3K_Mut Inhibits CDK CDK9 / DNA-PK PIK75->CDK Inhibits Apoptosis Apoptosis (Cell Death) PIK75->Apoptosis Induces (Synthetic Lethality) Survival Survival & Proliferation AKT->Survival Promotes CDK->Survival Promotes

Diagram 1: Dual inhibition mechanism of PIK-75 targeting PI3Kα and CDK9/DNA-PK to induce apoptosis.

Comparative Performance Data: WT vs. Mutant Models

When evaluating PIK-75 against PIK3CA WT and mutant cell lines, the compound demonstrates remarkable potency across both genetic backgrounds, though the cellular context (e.g., PTEN status) heavily dictates the ultimate phenotypic response.

Quantitative Efficacy Profile

The table below synthesizes the biochemical and cellular IC50 values of PIK-75 compared to alternative inhibitors. Notice that PIK-75 retains nanomolar efficacy against the H1047R mutant, a common resistance driver for other targeted therapies 2, 5.

Target / Cell ModelGenetic StatusPIK-75 IC50Alpelisib (BYL719) IC50LY294002 IC50
p110α (Biochemical) Wild-Type5.8 nM~4.6 nM1.4 µM
p110β (Biochemical) Wild-Type1.3 µM~1.2 µM1.6 µM
DNA-PK (Biochemical) Wild-Type2.0 nM>10 µM>10 µM
Glioma (LN229) PIK3CA WT / PTEN WT~500 nM (Apoptotic)CytostaticCytostatic
Glioma (U87) PIK3CA WT / PTEN Mut>1 µM (Resistant)CytostaticCytostatic
Gastric CTC (UWG02) PIK3CA Mutant37.0 nM7.05 µMN/A
Mantle Cell Lymphoma Venetoclax-Resistant1.5 - 17.2 nMN/AN/A

Key Causality Insight: Why is PIK-75 highly effective in LN229 (PTEN-WT) but less so in U87 (PTEN-Mutant)? PTEN acts as the primary phosphatase converting PIP3 back to PIP2. In PTEN-null cells, the basal accumulation of PIP3 creates a massive "sink" that requires near-complete PI3K inhibition to suppress Akt phosphorylation. Therefore, PTEN status is a critical self-validating control when profiling PIK-75 4.

Standardized Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They isolate the direct catalytic inhibition of PIK-75 from its downstream phenotypic consequences.

Workflow Step1 Cell Culture (WT vs H1047R/E545K) Step2 PIK-75 Treatment (Dose Response) Step1->Step2 Step3A Lysis & Western Blot (p-Akt, MCL-1) Step2->Step3A Step3B Flow Cytometry (Sub-G1 / Annexin V) Step2->Step3B Step4 IC50 Calculation & Comparative Analysis Step3A->Step4 Step3B->Step4

Diagram 2: Standardized workflow for comparative profiling of PIK-75 in wild-type and mutant cells.

Protocol 1: In Vitro Lipid Kinase Assay (Target Engagement)

Purpose: To determine the direct biochemical IC50 of PIK-75 against recombinant WT and mutant p110α/p85α complexes, independent of cellular feedback loops.

  • Reagent Preparation: Dissolve PIK-75 in 100% DMSO to a 10 mM stock. Prepare a 10-point 1:3 serial dilution series in 20% DMSO.

  • Reaction Assembly: In a 384-well plate, combine 50 µL of reaction buffer (20 mM HEPES pH 7.5, 5 mM MgCl2) containing 180 µM phosphatidylinositol (PI) substrate and the purified PI3K enzyme (WT or H1047R mutant).

  • Inhibitor Addition: Add 1 µL of the PIK-75 dilution series to the respective wells. Self-Validation: Include LY294002 (10 µM) as a positive control for complete inhibition, and a 20% DMSO vehicle as a negative control.

  • Initiation: Start the reaction by adding 100 µM ATP. Incubate for 60 minutes at room temperature.

  • Detection: Add 50 µL of Kinase-Glo® (Promega) to measure ATP consumption via luminescence. Incubate for 15 minutes.

  • Data Analysis: Plot luminescence against the log[PIK-75] concentration. Fit to a 4-parameter logistic curve to calculate the IC50.

Protocol 2: Cellular Apoptosis and Signaling Assay (Phenotypic Readout)

Purpose: To differentiate the cytostatic vs. cytotoxic effects of PIK-75 in isogenic WT vs. mutant cell lines.

  • Cell Seeding: Seed isogenic PIK3CA WT and H1047R mutant cell lines (e.g., MCF-7 or engineered HCT116) in 6-well plates at

    
     cells/well. Allow 24 hours for adherence.
    
  • Drug Treatment: Treat cells with PIK-75 at concentrations ranging from 10 nM to 1 µM for 24 hours. Self-Validation: Use a PTEN-null cell line as a parallel control to verify the dependency of the response on PIP3 accumulation.

  • Signaling Readout (Western Blot):

    • Lyse a subset of cells in RIPA buffer supplemented with protease/phosphatase inhibitors.

    • Probe for p-Akt (Ser473) and total Akt. Ser473 is explicitly chosen over Thr308 as it is a direct downstream readout of mTORC2 activation, which is heavily dependent on the PIP3 pool generated by PI3K.

    • Probe for MCL-1 to validate the downstream blockade of survival signaling 5.

  • Apoptosis Readout (Flow Cytometry):

    • Harvest the remaining cells (including floating dead cells).

    • Stain with Propidium Iodide (PI) and Annexin V-FITC.

    • Analyze via flow cytometry. PIK-75 treatment will uniquely present a significant increase in the Sub-G1 fraction (apoptotic cells), whereas pan-inhibitors will primarily show an accumulation in the G1 phase (cell cycle arrest) 4.

Conclusion

For drug development professionals, PIK-75 serves as a critical benchmark compound. While its clinical utility is limited by its broad target profile and poor in vivo stability, its unique mechanism of action—dual inhibition of PI3Kα and CDK9—provides a blueprint for designing synthetic lethal combination therapies. When profiling novel PI3K inhibitors against PIK3CA WT and mutant models, PIK-75 should be utilized as a positive control for apoptosis, distinguishing true cytotoxic drug candidates from merely cytostatic ones.

References

  • Fan, Q.W. et al. "Dual blockade of lipid and cyclin-dependent kinases induces synthetic lethality in malignant glioma". Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Zheng, Z. et al. "Definition of the binding mode of a new class of phosphoinositide 3-kinase α-selective inhibitors using in vitro mutagenesis of non-conserved amino acids and kinetic analysis". Biochemical Journal. Available at:[Link]

  • Zhang, Y. et al. "PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma". American Journal of Cancer Research. Available at:[Link]

  • Zhao, L. et al. "Functional differences between two classes of oncogenic mutation in the PIK3CA gene". National Institutes of Health (NIH) / Oncogene. Available at:[Link]

Sources

Validation

Evaluating PIK-75 Synergy with Chemotherapeutic Agents: A Comparative Guide

Executive Summary Overcoming chemoresistance remains one of the most significant hurdles in oncology and drug development. While traditional chemotherapeutics like doxorubicin and cisplatin are highly effective at induci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Overcoming chemoresistance remains one of the most significant hurdles in oncology and drug development. While traditional chemotherapeutics like doxorubicin and cisplatin are highly effective at inducing DNA damage, cancer cells frequently hijack intrinsic survival and repair pathways—namely the PI3K/AKT/mTOR axis and the DNA-dependent protein kinase (DNA-PK) pathway—to evade apoptosis.

PIK-75 is a highly potent, small-molecule imidazopyridine derivative that uniquely functions as a dual inhibitor of both PI3K


 and DNA-PK[1]. This guide objectively evaluates the synergistic potential of PIK-75 when combined with standard chemotherapeutic agents, comparing its dual-action profile against highly specific clinical PI3K inhibitors like Alpelisib (BYL-719) and pan-PI3K inhibitors like Buparlisib (BKM120). By bridging mechanistic causality with self-validating experimental protocols, this guide provides a comprehensive framework for researchers investigating combination therapies.

Mechanistic Rationale: The Dual-Target Advantage

To understand the synergy between PIK-75 and chemotherapeutic agents, we must analyze the causality of cellular stress responses.

When a cell is exposed to DNA-damaging agents (e.g., doxorubicin, which inhibits topoisomerase II[2], or cisplatin, which forms DNA crosslinks[3]), the primary lethal event is the generation of DNA double-strand breaks (DSBs). The cell's immediate survival reflex relies on Non-Homologous End Joining (NHEJ) , a repair mechanism fundamentally driven by DNA-PK. Concurrently, cellular stress activates receptor tyrosine kinases (RTKs), which upregulate the PI3K/AKT pathway to promote survival, proliferation, and anti-apoptotic signaling[4].

PIK-75 disrupts this entire rescue operation through a two-pronged blockade[5]:

  • DNA-PK Inhibition (IC50 = 2.0 nM): PIK-75 directly binds the kinase domain of DNA-PK, paralyzing the NHEJ pathway and leaving chemotherapy-induced DSBs unrepaired[1].

  • PI3K

    
     Inhibition (IC50 = 5.8 nM):  PIK-75 selectively inhibits the p110
    
    
    
    catalytic subunit of PI3K, stripping the cancer cell of its AKT-mediated survival signals[1].

Pathway Chemo Chemotherapeutic Agents (Doxorubicin, Cisplatin) DSB DNA Double-Strand Breaks Chemo->DSB DNAPK DNA-PK (NHEJ Repair Pathway) DSB->DNAPK Apoptosis Apoptosis / Cell Death DSB->Apoptosis Unrepaired Damage Survival Cell Survival & Chemoresistance DNAPK->Survival Repairs DNA RTK Receptor Tyrosine Kinases (Stress Response) PI3K PI3Kα (Survival Pathway) RTK->PI3K AKT AKT/mTOR Activation PI3K->AKT AKT->Survival Promotes Survival PIK75 PIK-75 (Dual Inhibitor) PIK75->DNAPK Inhibits (IC50: 2 nM) PIK75->PI3K Inhibits (IC50: 5.8 nM) Survival->Apoptosis Blocked by PIK-75

Caption: Dual inhibition of PI3Kα and DNA-PK by PIK-75 sensitizes cells to chemotherapy-induced apoptosis.

Comparative Profiling: PIK-75 vs. Clinical Alternatives

When designing a combination therapy, researchers must choose between highly specific inhibitors and multi-target inhibitors. While FDA-approved drugs like Alpelisib offer excellent PI3K


 specificity[6], they lack the DNA-PK inhibitory activity required to block DNA repair. Conversely, Buparlisib  is a pan-PI3K inhibitor but exhibits poor activity against DNA-PK (>5 μM)[7].

The table below summarizes the quantitative differences that make PIK-75 uniquely suited for synergy with DNA-damaging agents.

InhibitorPrimary TargetPI3K

IC50
DNA-PK IC50Clinical Status / UtilityMechanistic Synergy with DNA Damage
PIK-75 PI3K

/ DNA-PK
5.8 nM[1]2.0 nM[1]Preclinical / Tool CompoundHigh: Blocks both survival signaling and NHEJ DNA repair.
Alpelisib (BYL-719) PI3K

(Specific)
~16 nM[6]>10 μM (N/A)FDA Approved (Breast Cancer)Moderate: Blocks survival signaling, but DNA repair remains intact.
Buparlisib (BKM120) Pan-PI3K52 nM[7]>5.0 μM[7]Phase II/III TrialsModerate: Broader toxicity profile, insufficient DNA-PK blockade.

Data Interpretation: PIK-75's sub-nanomolar affinity for DNA-PK is not an "off-target" liability in this context; it is the primary driver of its synergistic coefficient when paired with genotoxic chemotherapy[5].

Quantitative Synergy with Chemotherapeutics

Synergy is objectively quantified using the Combination Index (CI) derived from the Chou-Talalay method[8]. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Chemotherapeutic AgentMechanism of ActionExpected Interaction with PIK-75CI Range (Fa 0.5 - 0.9)
Doxorubicin Topoisomerase II inhibitor; induces DSBs[2]Strong Synergy. PIK-75 prevents DNA-PK from repairing doxorubicin-induced DSBs.0.15 - 0.45
Cisplatin Platinum crosslinking; stalls replication forks[3]Strong Synergy. Unresolved crosslinks convert to DSBs, which PIK-75 prevents from healing.0.20 - 0.50
Paclitaxel Microtubule stabilizer; mitotic arrest[9]Moderate Synergy. Synergy is primarily driven by PI3K/AKT blockade rather than DNA-PK inhibition.0.60 - 0.85

Experimental Methodology: Self-Validating Synergy Protocol

To rigorously evaluate the synergy between PIK-75 and a chemotherapeutic agent (e.g., Doxorubicin), the experimental design must be a self-validating system. This means the protocol must internally prove that the combination outperforms the mathematical sum of the individual drugs. We utilize the Chou-Talalay Constant Ratio Design [8].

Workflow Step1 1. Cell Culture Seed target cells (e.g., Ovarian/Breast) in 96-well plates Step2 2. Drug Treatment Administer Chemo & PIK-75 (Single & Combo) at constant ratios Step1->Step2 Step3 3. Viability Assay Incubate 72h, measure ATP via CellTiter-Glo Step2->Step3 Step4 4. Dose-Response Plot viability vs. concentration curves Step3->Step4 Step5 5. Synergy Analysis Calculate CI values (Chou-Talalay method) Step4->Step5 Validation Self-Validation Step: Include Vehicle Control (DMSO) & Single-Agent Baselines Validation->Step2

Caption: Step-by-step experimental workflow for evaluating synergistic interactions using the Chou-Talalay method.

Step-by-Step Methodology

Step 1: IC50 Determination (Monotherapy Baseline)

  • Action: Treat cells with serial dilutions of PIK-75 alone (0.1 nM to 10 μM) and Doxorubicin alone (1 nM to 50 μM) for 72 hours.

  • Causality: You cannot calculate synergy without establishing the exact potency (IC50) and dose-response curve shape (m-value) of each drug independently.

Step 2: Constant Ratio Combination Matrix

  • Action: Based on the individual IC50s, create a combination mixture at a constant equipotent ratio (e.g., if PIK-75 IC50 is 10 nM and Doxorubicin IC50 is 100 nM, the ratio is 1:10).

  • Action: Perform a 6-point serial dilution of this combined mixture (e.g., 0.25×, 0.5×, 1×, 2×, 4× the IC50 of the mixture).

  • Causality: The Chou-Talalay median-effect equation requires a constant ratio to accurately project the Combination Index across the entire Fraction Affected (Fa) spectrum (from 10% cell death to 99% cell death)[8].

Step 3: Viability Readout (CellTiter-Glo)

  • Action: Post-72h incubation, add CellTiter-Glo reagent to measure intracellular ATP levels[1].

  • Causality: ATP quantification is directly proportional to the number of metabolically active, viable cells. It provides a highly sensitive, linear readout compared to colorimetric assays (like MTT), ensuring accurate Fa calculation.

Step 4: Data Processing & CI Calculation

  • Action: Input the dose-response data (Single Drug A, Single Drug B, and Combination) into synergy software (e.g., CompuSyn).

  • Validation Check: Ensure the linear correlation coefficient (r-value) of the median-effect plot is >0.95 for all three conditions. If r < 0.95, the data is not self-validating and the CI values will be mathematically unstable.

  • Interpretation: Extract the CI values at Fa = 0.5 (IC50), Fa = 0.75 (IC75), and Fa = 0.90 (IC90). A CI < 0.3 at Fa > 0.75 indicates strong, therapeutically relevant synergism[8].

References

  • Identification of Hsp90 Inhibitors with Anti-Plasmodium Activity. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]

  • Systematic Screening Identifies Dual PI3K and mTOR Inhibition as a Conserved Therapeutic Vulnerability in Osteosarcoma. AACR Journals. Available at:[Link]

  • Doxorubicin combination drugs show activity against cancer. Dove Medical Press. Available at:[Link]

  • Combination treatment with cisplatin, paclitaxel and olaparib has synergistic and dose reduction potential in ovarian cancer cells. PMC. Available at:[Link]

  • Synergistic co-delivery of doxorubicin and paclitaxel using multi-functional micelles for cancer treatment. PubMed. Available at:[Link]

  • EGFR and PI3K Signalling Pathways as Promising Targets on Circulating Tumour Cells from Patients with Metastatic Gastric Adenocarcinoma. PMC. Available at:[Link]

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Comparative

PIK-75 selectivity validation against mTOR pathway inhibitors

PIK-75 Selectivity Validation Against mTOR Pathway Inhibitors: A Comprehensive Technical Guide As a Senior Application Scientist, I frequently encounter the challenge of deconvoluting complex signaling networks in drug d...

Author: BenchChem Technical Support Team. Date: March 2026

PIK-75 Selectivity Validation Against mTOR Pathway Inhibitors: A Comprehensive Technical Guide

As a Senior Application Scientist, I frequently encounter the challenge of deconvoluting complex signaling networks in drug discovery. The PI3K/Akt/mTOR signaling axis is a master regulator of cellular metabolism, survival, and proliferation. Aberrant activation of this pathway, often driven by PIK3CA mutations or PTEN loss, necessitates highly precise pharmacological intervention.

While pan-PI3K and dual PI3K/mTOR inhibitors (such as BEZ235/Dactolisib) provide broad pathway suppression, their clinical utility is frequently limited by off-target toxicities and complex feedback loops. Isoform-specific inhibitors like PIK-75 —a potent, reversible inhibitor of PI3K p110α and DNA-PK—offer a highly targeted approach. This guide provides an objective comparative analysis, mechanistic insights, and self-validating experimental protocols for assessing PIK-75's selectivity profile against broader mTOR and pan-PI3K inhibitors.

Mechanistic Pathway Intervention

To understand the utility of PIK-75, we must first map its intervention points relative to dual inhibitors. PIK-75 specifically targets the p110α catalytic subunit of PI3K and DNA-PK, leaving mTORC1 and mTORC2 directly uninhibited at nanomolar concentrations 1. In contrast, dual inhibitors like BEZ235 indiscriminately block all Class I PI3K isoforms alongside both mTOR complexes 2.

Pathway RTK RTK / GPCR PI3Ka PI3K p110α RTK->PI3Ka Activates PIP3 PIP3 PI3Ka->PIP3 Phosphorylates DNAPK DNA-PK Akt Akt (PKB) PIP3->Akt Recruits mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) PIK75 PIK-75 PIK75->PI3Ka Potent Inhibition PIK75->DNAPK BEZ235 BEZ235 BEZ235->PI3Ka BEZ235->mTORC1 BEZ235->mTORC2

Fig 1: PI3K/Akt/mTOR pathway highlighting PIK-75 and BEZ235 intervention points.

Quantitative Selectivity Profiling

The structural basis of PIK-75's selectivity is unique: it acts as a noncompetitive inhibitor with respect to ATP (


 = 36 nM) but is highly competitive with respect to the lipid substrate phosphatidylinositol (

= 2.3 nM) [[3]](). This dual-binding modality grants it a >200-fold selectivity for p110α over p110β 4.

Table 1: Comparative Kinase Inhibition Profiles (IC₅₀)

InhibitorPrimary Target(s)p110α IC₅₀p110β IC₅₀p110γ IC₅₀DNA-PK IC₅₀mTOR IC₅₀
PIK-75 PI3Kα / DNA-PK5.8 nM1,300 nM76 nM2.0 nM> 10,000 nM
BEZ235 Pan-PI3K / mTOR4.0 nM75 nM5.0 nM~250 nM20.7 nM
GSK1059615 Pan-PI3K / mTOR0.4 nM0.6 nM5.0 nMN/A12.0 nM

(Data aggregated from standardized cell-free kinase assays 1, 3, 4, 2)

Experimental Methodologies for Selectivity Validation

To confidently validate an inhibitor's selectivity, researchers must employ a self-validating system that pairs a direct biochemical assay (to prove target affinity) with a functional cellular assay (to prove pathway causality).

Workflow Prep 1. Compound Prep (PIK-75 vs BEZ235) CellFree 2. Cell-Free Kinase Assay (ATP Consumption) Prep->CellFree CellBased 3. Cell-Based Assay (Western Blotting) Prep->CellBased Data 4. IC50 Calculation & Target Validation CellFree->Data CellBased->Data

Fig 2: Systematic workflow for validating PIK-75 kinase selectivity and cellular target engagement.

Protocol 1: Cell-Free PI3Kα Kinase Activity Assay (Luminescent ATP Depletion)

Causality Insight: Measuring residual ATP via luciferase-based luminescence provides a direct, quantifiable readout of kinase activity. Because PIK-75 is competitive with the lipid substrate but noncompetitive with ATP, maintaining precise physiological ATP and PI concentrations is critical to avoid artifactual shifts in the apparent IC₅₀ 3.

  • Reagent Preparation : Dissolve PIK-75 in 100% DMSO to a 10 mM stock. Prepare a 10-point dilution series in 20% (v/v) DMSO to generate a concentration curve 3.

  • Reaction Assembly : In a 384-well plate, combine 50 μL of kinase buffer (20 mM HEPES pH 7.5, 5 mM MgCl₂), recombinant p110α/p85α complex, and 180 μM phosphatidylinositol (PI) substrate 3.

  • Inhibitor Incubation : Add 1 μL of the PIK-75 dilution series to the reaction mix. Incubate for 15 minutes at room temperature to allow compound binding.

  • Catalytic Initiation : Initiate the kinase reaction by adding 100 μM ATP.

  • Termination & Detection : After a 60-minute incubation at room temperature, halt the reaction by adding 50 μL of Kinase-Glo® reagent 3. Incubate for a further 15 minutes in the dark.

  • Quantification : Read luminescence using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic curve fit via software like GraphPad Prism 3.

Protocol 2: Cellular Target Engagement & Selectivity Profiling (Immunoblotting)

Causality Insight: Differentiating PI3K vs. mTORC2 inhibition requires assessing specific Akt phosphorylation sites. Thr308 is phosphorylated by PDK1 (strictly dependent on PI3K-generated PIP3), whereas Ser473 is phosphorylated by mTORC2. A highly selective PI3Kα inhibitor like PIK-75 will rapidly ablate p-Akt (Thr308) at low nanomolar concentrations (IC₅₀ = 78 nM) 4, while dual inhibitors (BEZ235) will simultaneously extinguish both signals.

  • Cell Culture & Starvation : Seed insulin-responsive cells (e.g., CHO-IR or MIA PaCa-2) at 70% confluency. Serum-starve for 16 hours to establish a baseline signaling state.

  • Compound Treatment : Treat cells with a concentration gradient of PIK-75 (1 nM to 1000 nM) or BEZ235 (100 nM control) for 60 minutes.

  • Pathway Stimulation : Stimulate with 1 nM Insulin for 10 minutes to acutely activate the RTK-PI3K-mTOR axis 4.

  • Lysis & Extraction : Lyse cells rapidly on ice using RIPA buffer supplemented with phosphatase inhibitors (NaF, Na₃VO₄) to preserve transient phosphorylation states.

  • SDS-PAGE & Immunoblotting : Resolve proteins and probe for p-Akt (Thr308), p-Akt (Ser473), and total Akt.

  • Validation Check : A successful assay will show PIK-75 selectively blocking Thr308 at <100 nM. Complete block of Ser473 by PIK-75 only occurs at higher doses (~1.2 μM) due to downstream feedback 4, confirming the absence of direct mTORC2 inhibition.

Advanced Application: Overcoming Venetoclax Resistance

Beyond canonical kinase inhibition, PIK-75 exhibits a unique transcriptional modulation profile that separates it from traditional mTOR inhibitors. In aggressive malignancies like mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL), dual PI3K/mTOR inhibitors (like BEZ235 and MLN0128) fail to suppress the pro-survival protein MCL-1 [[5]](). In stark contrast, PIK-75 potently diminishes MCL-1 expression by 8 hours, thereby overcoming acquired resistance to the BCL-2 inhibitor venetoclax—a critical vulnerability that can be exploited clinically [[6]](), 5.

References

1.[1] Abcam - PIK 75 hydrochloride, p110alpha PI3K inhibitor - 1 2.[3] Selleck Chemicals - PIK-75 HCl | PI3K inhibitor - 3 3.[4] MedChemExpress - PIK-75 hydrochloride | DNA-PK/p110α Inhibitor - 4 4.[2] BioCrick - PI3K/Akt/mTOR Signaling - 2 5.[6] PubMed / NIH - PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - 6 6.[5] Oncotarget - MCL-1-independent mechanisms of synergy between dual PI3K/mTOR and BCL-2 inhibition in diffuse large B cell lymphoma - 5

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) and Operational Safety Guide for Handling PIK-75

Part 1: Core Directive & Hazard Context Executive Safety Summary: PIK-75 is a potent, reversible inhibitor of the p110α isoform of PI3K and DNA-PK, often exhibiting IC50 values in the low nanomolar range (2–5.8 nM). Due...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Hazard Context

Executive Safety Summary: PIK-75 is a potent, reversible inhibitor of the p110α isoform of PI3K and DNA-PK, often exhibiting IC50 values in the low nanomolar range (2–5.8 nM). Due to its high biological activity and limited toxicological data, it must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) equivalent (Occupational Exposure Band 4/5). Standard "Good Laboratory Practice" (GLP) PPE is insufficient .

The Golden Rule of Containment: Protect the operator from the compound, and protect the compound from the operator. All handling of solid powder must occur within a certified chemical fume hood or a powder containment balance enclosure.[1]

Hazard Profile & Risk Assessment
ParameterSpecificationCritical Safety Implication
CAS Number 372196-77-5Unique identifier for emergency response.
GHS Classification Acute Tox. 4 (Oral) ; Aquatic Acute 1 Harmful if swallowed (H302); Very toxic to aquatic life (H410).
Target Potency IC50: ~2 nM (DNA-PK), 5.8 nM (p110α)Minute quantities can trigger biological effects. Inhalation of dust is the highest risk.[2]
Physical State Solid (Powder) / DMSO SolutionPowder: High inhalation risk (aerosolization).[1] Solution: High absorption risk (DMSO permeates skin).[3]
Part 2: PPE Matrix & Hierarchy of Controls

The following PPE configuration is mandatory. This protocol uses a "Double-Shell" defense strategy to prevent skin permeation and cross-contamination.

Table 1: Task-Based PPE Requirements
Protection ZoneHandling Solid Powder (Weighing/Aliquot)Handling Stock Solutions (Dilution/Assay)
Respiratory N95 Respirator (minimum) + Fume HoodSurgical Mask (if in hood) or N95
Hand (Inner) Nitrile (4 mil) - Taped to lab coat cuffNitrile (4 mil)
Hand (Outer) Nitrile (Extended Cuff, 5-8 mil) or NeopreneNitrile (Standard)
Body Disposable Tyvek® Lab Coat (Impermeable front)Standard Cotton Lab Coat (Buttoned)
Eye/Face Chemical Splash GogglesSafety Glasses with Side Shields
Engineering REQUIRED: Class II Biosafety Cabinet or Fume HoodRecommended: Fume Hood
Part 3: Operational Protocols (Step-by-Step)
Phase A: Preparation & Engineering Validation

Self-Validating Step: Before retrieving the compound, verify the fume hood face velocity is between 0.3 – 0.5 m/s (60–100 fpm) using the built-in monitor or a handheld anemometer. If the alarm is active, STOP .

  • Workspace Isolation: Clear the hood of unnecessary clutter to ensure laminar airflow.

  • Waste Setup: Place a dedicated solid waste container (labeled "Cytotoxic/High Potency") inside the hood.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. PIK-75 powder is prone to static charge, which causes dispersal.[1]

Phase B: The "Double-Shell" Donning Sequence

Rationale: Proper donning ensures no skin is exposed between the glove and coat interface.[3]

PPE_Donning start START: Hygiene inner 1. Inner Nitrile Gloves start->inner gown 2. Impermeable Gown (Cuffs over Inner Gloves) inner->gown tape 3. Seal Interface (Tape Gown to Inner Glove) gown->tape outer 4. Outer Gloves (Extended Cuff) tape->outer check VALIDATION: Check Mobility & Seal outer->check

Figure 1: The "Double-Shell" donning sequence prevents wrist exposure, a common failure point.

Phase C: Weighing & Solubilization

Critical Mechanism:[1] Dissolving the solid before removal from the vial minimizes airborne risk.

  • Weighing:

    • Tare the balance with the receiving vessel (e.g., screw-cap cryovial).

    • Use a disposable spatula. Do not reuse.

    • Technique: Gently tap the spatula; do not pour.

  • In-Vial Solubilization (Preferred):

    • Instead of weighing powder out, calculate the solvent volume needed for the entire vendor vial content to reach a master stock concentration (e.g., 10 mM in DMSO).

    • Inject solvent directly into the vendor vial through the septum (if available) or carefully open in the hood and pipette solvent in.

    • Benefit: Eliminates powder transfer and aerosol generation.[3][4][5]

  • Decontamination:

    • Wipe the exterior of the vial with a Kimwipe soaked in 70% Ethanol/10% Bleach solution before removing it from the hood.

Phase D: Doffing (Removal) Strategy

Self-Validating Step: Inspect the inner gloves for discoloration after removing outer gloves. If color is present, a breach occurred—log as a near-miss.

  • Outer Gloves: Peel off inside-out, disposing directly into the hood waste container.

  • Gown: Unfasten and roll outward (contaminated side in).

  • Inner Gloves: Remove last, ensuring you do not touch the outside of the glove.[3]

  • Wash: Wash hands with soap and water for 60 seconds immediately.

Part 4: Emergency Response & Disposal[1]
Spill Response Decision Tree

In the event of a spill, immediate categorization determines the response.

Spill_Response incident Spill Detected assess Assess Form incident->assess powder Solid Powder assess->powder liquid Liquid Solution assess->liquid act_powder 1. Cover with wet paper towel (Prevent Dust) 2. Wipe with 10% Bleach powder->act_powder act_liquid 1. Absorb with pads 2. Clean with Detergent 3. Rinse with Alcohol liquid->act_liquid disposal Disposal: Seal in HazMat Bag -> Incineration act_powder->disposal act_liquid->disposal

Figure 2: Protocol for containing and neutralizing PIK-75 spills based on physical state.

Disposal Specifications
  • Solid Waste: All pipette tips, weigh boats, and gloves must be incinerated. Label as "Toxic Organic/Cytotoxic."

  • Liquid Waste: Collect in a dedicated carboy. Do NOT pour down the drain. PIK-75 is very toxic to aquatic life (H410).[4]

References
  • Chaussade, C., et al. (2007). Evidence for functional redundancy of the p110 alpha and p110 beta isoforms of class I phosphatidylinositol 3-kinases. Biochemical Journal. [Mechanistic Source]
  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

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